2-Nitrobenzoyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
2-nitrobenzoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO3/c8-7(10)5-3-1-2-4-6(5)9(11)12/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWHTIHDQBHTHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | O-NITROBENZOYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20761 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4025741 | |
| Record name | 2-Nitrobenzoyl chloride | |
| Source | EPA DSSTox | |
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Molecular Weight |
185.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
O-nitrobenzoyl chloride is a crystalline solid. It is shock sensitive. | |
| Record name | O-NITROBENZOYL CHLORIDE | |
| Source | CAMEO Chemicals | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Boiling Point |
527 to 532 °F at 760 mmHg ; 306-309 °F at 18 mmHg (NTP, 1992) | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | O-NITROBENZOYL CHLORIDE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992) | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | O-NITROBENZOYL CHLORIDE | |
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| URL | https://cameochemicals.noaa.gov/chemical/20761 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
610-14-0 | |
| Record name | O-NITROBENZOYL CHLORIDE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 2-Nitrobenzoyl chloride | |
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| Record name | o-Nitrobenzoyl chloride | |
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| Record name | Benzoyl chloride, 2-nitro- | |
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| Record name | 2-Nitrobenzoyl chloride | |
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| Record name | 2-nitrobenzoyl chloride | |
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| Record name | O-NITROBENZOYL CHLORIDE | |
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Melting Point |
77 °F (NTP, 1992) | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | O-NITROBENZOYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20761 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Foundational & Exploratory
Synthesis of 2-Nitrobenzoyl Chloride from 2-Nitrobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2-nitrobenzoyl chloride from 2-nitrobenzoic acid, a crucial intermediate in the development of pharmaceuticals and other fine chemicals. The primary and most effective method for this conversion is the reaction of 2-nitrobenzoic acid with thionyl chloride (SOCl₂). This document provides a comprehensive overview of the experimental protocol, reaction mechanism, and key data points to ensure successful and reproducible synthesis.
Core Synthesis Data
The following tables summarize the key quantitative data for the synthesis of this compound.
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |
| 2-Nitrobenzoic Acid | C₇H₅NO₄ | 167.12 | 146-148 | - | - |
| Thionyl Chloride | SOCl₂ | 118.97 | -104.5 | 76 | 1.638 |
| This compound | C₇H₄ClNO₃ | 185.56 | 17-20 | 148-149 (at 9 mmHg) | 1.404 (at 25°C) |
Table 2: Optimized Reaction Parameters (Adapted from a similar synthesis)
| Parameter | Value |
| Molar Ratio (2-Nitrobenzoic Acid : Thionyl Chloride) | 1 : 3.5 |
| Reaction Temperature | Reflux (Steam Bath) |
| Reaction Time | 3 hours |
| Expected Yield | 90-98% |
Experimental Protocol
This protocol is adapted from a well-established procedure for the synthesis of m-nitrobenzoyl chloride and is expected to yield high-purity this compound.[1]
Materials:
-
2-Nitrobenzoic acid
-
Thionyl chloride
-
A suitable solvent (optional, the reaction can be run neat)
-
Apparatus: Round-bottom flask, reflux condenser, heating mantle or steam bath, distillation apparatus, vacuum source.
Procedure:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser. To prevent the ingress of moisture, a calcium chloride drying tube should be fitted to the top of the condenser, leading to a gas-absorption trap for the acidic gases (HCl and SO₂) produced.
-
Charging the Flask: To the flask, add 2-nitrobenzoic acid and an excess of thionyl chloride. A molar ratio of approximately 1:3.5 (2-nitrobenzoic acid to thionyl chloride) is recommended.
-
Reaction: Heat the mixture to reflux using a steam bath or a heating mantle. Continue heating for 3 hours. During this time, the solid 2-nitrobenzoic acid will dissolve, and the evolution of hydrogen chloride and sulfur dioxide gas will be observed. The reaction is complete when the gas evolution ceases.
-
Work-up:
-
Removal of Excess Thionyl Chloride: After the reaction is complete, arrange the apparatus for distillation and remove the excess thionyl chloride by distilling at atmospheric pressure.
-
Vacuum Distillation: The crude this compound remaining in the flask is then purified by vacuum distillation. Collect the fraction that distills at the appropriate temperature and pressure (e.g., 148-149 °C at 9 mmHg).
-
-
Product Characterization: The purified this compound should be a clear, yellowish liquid that may solidify on cooling. The purity can be confirmed by standard analytical techniques such as NMR and IR spectroscopy.
Reaction Mechanism and Workflow
The synthesis of this compound from 2-nitrobenzoic acid proceeds through a nucleophilic acyl substitution reaction. The reaction mechanism and experimental workflow are illustrated below.
References
Physical and chemical properties of 2-Nitrobenzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Nitrobenzoyl chloride (CAS 610-14-0). The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and actionable experimental protocols.
Physical and Chemical Properties
This compound is an important intermediate in organic synthesis, frequently utilized in the preparation of various pharmaceuticals, dyes, and pesticides.[1] It appears as a colorless to light yellow oily liquid or a crystalline solid, depending on purity and temperature.[1][2][3] The presence of the nitro group, a strong electron-withdrawing group, significantly influences the reactivity of the acyl chloride.[3]
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄ClNO₃ | [1][2][4][5][6][7] |
| Molecular Weight | 185.56 g/mol | [2][4][5][7][8][9] |
| Melting Point | 17-20 °C (lit.) | [1][2][5][6][8][9][10] |
| Boiling Point | 290 °C at 760 mmHg170-172 °C148-149 °C at 9 mmHg (lit.) | [1][2][4][6][8][9][10][11] |
| Density | 1.453 g/cm³1.48 g/mL1.404 g/mL at 25 °C (lit.) | [1][2][6][8][9][10][12] |
| Refractive Index | n20/D 1.569 (lit.) | [2][6][8][9][10] |
| Flash Point | 129.2 °C113 °C (closed cup) | [1][5][8][9] |
| Solubility | Soluble in many organic solvents such as benzene, ether, and alcohol.[1] Insoluble in water and decomposes in water.[2][4][10] | [1][2][4][10] |
Reactivity and Stability
This compound is a reactive compound that requires careful handling.[3] It is sensitive to moisture and will hydrolyze to form 2-nitrobenzoic acid.[3] It is incompatible with bases (including amines), strong oxidizing agents, and alcohols.[2][4][10] The compound may react vigorously or explosively if mixed with diisopropyl ether or other ethers in the presence of trace amounts of metal salts.[2][4][10] It is also shock sensitive.[2][4][10]
Synthesis of this compound
The most common laboratory preparation of this compound involves the reaction of 2-nitrobenzoic acid with a chlorinating agent, such as thionyl chloride or oxalyl chloride.[1][13] The use of thionyl chloride is a well-documented method where the mixture is typically heated under reflux.[13] The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the final product.[13]
References
- 1. chembk.com [chembk.com]
- 2. This compound | 610-14-0 [chemicalbook.com]
- 3. CAS 610-14-0: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound | C7H4ClNO3 | CID 11875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAS#:610-14-0 | Chemsrc [chemsrc.com]
- 6. This compound CAS#: 610-14-0 [m.chemicalbook.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. This compound 97 610-14-0 [sigmaaldrich.com]
- 9. 2-硝基苯甲酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. This compound | 610-14-0 [amp.chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. This compound [stenutz.eu]
- 13. This compound | 610-14-0 | Benchchem [benchchem.com]
A Technical Guide to the Reactivity of 2-Nitrobenzoyl Chloride with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the reaction between 2-nitrobenzoyl chloride and primary amines, a fundamental transformation in modern organic synthesis. The high reactivity of this compound, driven by the electronic properties of the nitro group, makes it a valuable reagent for creating amide bonds, which are crucial linkages in numerous pharmaceuticals and functional materials.
Core Reactivity and Mechanism
The reaction of this compound with a primary amine proceeds through a nucleophilic acyl substitution mechanism. This is a well-established two-step addition-elimination process.
Mechanism Overview:
-
Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of the primary amine attacking the electrophilic carbonyl carbon of the this compound. The strong electron-withdrawing nature of the ortho-nitro group significantly increases the partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack[1].
-
Formation of Tetrahedral Intermediate: This attack breaks the carbonyl π-bond, and the electrons are pushed onto the oxygen atom, forming a transient, negatively charged tetrahedral intermediate.
-
Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair on the oxygen atom reforms the carbon-oxygen double bond, leading to the elimination of the chloride ion, which is an excellent leaving group.
-
Deprotonation: The resulting protonated amide is then deprotonated, typically by another molecule of the primary amine or an added non-nucleophilic base (like triethylamine (B128534) or pyridine), to yield the final N-substituted 2-nitrobenzamide (B184338) and a hydrochloride salt byproduct[2].
Caption: Nucleophilic Acyl Substitution Mechanism.
Factors Influencing Reactivity
The success and rate of the acylation reaction are governed by several electronic and steric factors related to both the amine and the acyl chloride.
-
Electronic Effects:
-
Amine Nucleophilicity: The nucleophilicity of the primary amine is critical. Electron-donating groups (e.g., alkyl groups) on the amine increase the electron density on the nitrogen atom, making it a stronger nucleophile and accelerating the reaction. Conversely, electron-withdrawing groups decrease nucleophilicity.
-
Acyl Chloride Electrophilicity: The electrophilicity of the carbonyl carbon in this compound is significantly enhanced by the strong electron-withdrawing effects (-I, -M) of the nitro group, making it highly reactive compared to unsubstituted benzoyl chloride[1].
-
-
Steric Hindrance:
-
Amine Structure: Sterically hindered primary amines (e.g., those with bulky alkyl groups near the amino group, like t-butylamine) will react more slowly than unhindered amines (e.g., methylamine) due to non-bonded steric repulsions that impede the approach to the carbonyl carbon.
-
Acyl Chloride Structure: The ortho position of the nitro group in this compound can also introduce some steric hindrance compared to its meta or para isomers, potentially slowing the reaction relative to 4-nitrobenzoyl chloride, though this effect is often outweighed by the powerful electronic activation.
-
Caption: Factors Influencing Acylation Reactivity.
Quantitative Data Summary
| Acyl Chloride | Primary Amine | Base (eq.) | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 3,5-Dinitrobenzoyl Chloride | n-Octylamine | Triethylamine (1.0) | DCM | 0 to RT | - | 43 | [3] |
| 3,5-Dinitrobenzoyl Chloride | n-Decylamine | Triethylamine (1.0) | DCM | 0 to RT | - | 41 | [3] |
| 3-Nitro-5-(trifluoromethyl)benzoyl Chloride | n-Octylamine | Triethylamine (1.0) | DCM | 0 to RT | - | 35 | [3] |
| Benzoyl Chloride | Aniline | Triethylamine (1.1) | DCM | RT | 1 h | >95 | [5] |
Note: DCM refers to Dichloromethane (B109758); RT refers to Room Temperature.
Detailed Experimental Protocol
The following is a generalized, representative protocol for the N-acylation of a primary amine with this compound.
Materials:
-
This compound (1.0 eq.)
-
Primary amine (1.1 - 1.5 eq.)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Non-nucleophilic base (e.g., Triethylamine (Et₃N) or Pyridine, 1.1 - 1.5 eq.)
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame- or oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the primary amine (1.1 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.
-
Addition of Acyl Chloride: Cool the solution to 0 °C using an ice-water bath. To this stirred solution, add a solution of this compound (1.0 eq.) in anhydrous dichloromethane dropwise via an addition funnel over 15-30 minutes. Maintain the internal temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (approx. 20-25 °C). Stir for 2-6 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material (this compound) is consumed.
-
Work-up: Upon completion, quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and triethylamine), saturated aqueous NaHCO₃ solution (to remove any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude N-substituted 2-nitrobenzamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel.
Caption: General Experimental Workflow for N-Acylation.
References
An In-depth Technical Guide to the Chemical Properties of 2-Nitrobenzoyl Chloride (CAS 610-14-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 2-Nitrobenzoyl chloride (CAS 610-14-0). The information is presented to support research, development, and quality control activities involving this versatile chemical intermediate.
Core Chemical Properties
This compound is a reactive acyl chloride characterized by a nitro group at the ortho position of the benzene (B151609) ring.[1] This substitution pattern significantly influences its chemical reactivity. It typically appears as a clear, dark brown liquid or a low-melting crystalline solid.[1]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are crucial for its handling, storage, and application in chemical synthesis.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄ClNO₃ | [2][3] |
| Molecular Weight | 185.56 g/mol | [2][3] |
| Melting Point | 17-20 °C | [1][4][5] |
| Boiling Point | 148-149 °C at 9 mmHg | [1][4][5] |
| 290 °C at 760 mmHg (calculated) | [6] | |
| Density | 1.404 g/mL at 25 °C | [1][5] |
| Refractive Index (n²⁰/D) | 1.569 | [1][5] |
| Solubility | Insoluble in water (decomposes); Soluble in many organic solvents such as benzene, ether, and alcohol. | [1][2][6] |
| Appearance | Clear dark brown liquid or crystalline solid. | [1] |
Spectral Data
Spectroscopic analysis is essential for the identification and purity assessment of this compound. Key spectral data are summarized in Table 2.
| Spectroscopic Technique | Key Features | Source(s) |
| ¹H NMR | Spectra available for structural confirmation. | [2] |
| ¹³C NMR | Spectra available for structural confirmation. | [2] |
| Infrared (IR) Spectroscopy | Characteristic C=O stretch for the acyl chloride and NO₂ stretching frequencies. | [2][7] |
| Mass Spectrometry (GC-MS) | Provides molecular weight and fragmentation patterns for identification. | [2][7] |
Experimental Protocols
Detailed experimental procedures are critical for the accurate determination of chemical properties and for the synthesis and purification of this compound.
Synthesis of this compound
A common method for the synthesis of this compound is the reaction of 2-nitrobenzoic acid with thionyl chloride.[6][8]
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl gas, add 2-nitrobenzoic acid.
-
Slowly add an excess of thionyl chloride to the flask. The reaction is typically carried out without a solvent or in an inert solvent like toluene.[8]
-
The mixture is heated to reflux and maintained at this temperature for several hours to ensure the reaction goes to completion.[8] The progress of the reaction can be monitored by the cessation of HCl gas evolution.
-
After the reaction is complete, the excess thionyl chloride is removed by distillation, often under reduced pressure.
-
The crude this compound is then purified by vacuum distillation.[8]
Purification by Recrystallization
For obtaining a high-purity solid, recrystallization can be employed, particularly if the product solidifies upon cooling.
Protocol:
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent. A non-polar solvent like hexane (B92381) or a mixture of solvents may be effective.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
-
Further cooling in an ice bath can maximize the yield of the purified crystals.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the purified crystals under vacuum to remove any residual solvent.
Determination of Physical Properties
Melting Point:
The melting point can be determined using a standard capillary melting point apparatus. A small, powdered sample of the purified solid is packed into a capillary tube and heated at a slow, controlled rate. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.
Boiling Point:
Due to its high boiling point at atmospheric pressure, the boiling point of this compound is typically determined under reduced pressure to prevent decomposition. A vacuum distillation apparatus is used, and the temperature at which the liquid boils at a specific pressure is recorded.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Analysis: ¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer. The chemical shifts, splitting patterns, and integration of the peaks are analyzed to confirm the molecular structure.[7]
Infrared (IR) Spectroscopy:
-
Sample Preparation: A drop of the liquid sample can be placed between two salt plates (NaCl or KBr), or for a solid, an ATR-FTIR spectrometer can be used by placing the sample directly on the crystal.
-
Analysis: The IR spectrum is recorded, and the characteristic absorption bands for the carbonyl group of the acyl chloride and the nitro group are identified.[7]
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).
-
Analysis: The sample is injected into the GC-MS system. The gas chromatogram provides information on the purity of the sample, and the mass spectrum of the eluting peak confirms the molecular weight and provides a fragmentation pattern characteristic of this compound.[7]
Visualizations
Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Key Chemical Reactions
This compound is a reactive acylating agent. The following diagram illustrates its principal reactions.
Caption: Key reactions of this compound.
References
- 1. This compound | 610-14-0 [chemicalbook.com]
- 2. This compound | C7H4ClNO3 | CID 11875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. This compound CAS#: 610-14-0 [m.chemicalbook.com]
- 5. This compound 97 610-14-0 [sigmaaldrich.com]
- 6. chembk.com [chembk.com]
- 7. nbinno.com [nbinno.com]
- 8. This compound | 610-14-0 | Benchchem [benchchem.com]
The Enhanced Electrophilicity of 2-Nitrobenzoyl Chloride: A Technical Guide for Chemical Researchers
For Immediate Release
Shanghai, China – December 22, 2025 – In the landscape of organic synthesis, the strategic manipulation of electronic effects within a molecule is paramount to achieving desired reactivity. This technical guide delves into the heightened electrophilicity of 2-nitrobenzoyl chloride, a key building block for pharmaceutical and fine chemical synthesis. The presence of the ortho-nitro group profoundly influences the reactivity of the acyl chloride moiety, a phenomenon this paper will explore through quantitative data, detailed experimental protocols, and theoretical explanations.
The Inductive and Resonance Effects of the Nitro Group
The exceptional reactivity of this compound in nucleophilic acyl substitution reactions is primarily attributed to the strong electron-withdrawing nature of the nitro (-NO₂) group.[1] This influence is exerted through a combination of two fundamental electronic effects:
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the benzene (B151609) ring through the sigma (σ) bonds. This electron withdrawal is transmitted to the carbonyl carbon of the benzoyl chloride, increasing its partial positive charge (δ+) and, consequently, its electrophilicity.
-
Resonance Effect (-M): The nitro group can also withdraw electron density from the aromatic ring via resonance (mesomeric effect). The lone pairs on the oxygen atoms can participate in delocalization with the π-system of the benzene ring, further polarizing the molecule and enhancing the electrophilicity of the carbonyl carbon.
These combined effects make the carbonyl carbon of this compound a significantly more potent electrophilic center compared to unsubstituted benzoyl chloride, leading to faster reaction rates with nucleophiles.
Quantitative Analysis of Electrophilicity: Kinetic Data
The enhanced electrophilicity of this compound can be quantitatively assessed by comparing its reaction rates with those of other substituted benzoyl chlorides. Solvolysis reactions, where the solvent acts as the nucleophile, provide a convenient method for such comparisons.
| Compound | Solvent | Temperature (°C) | Rate Constant (k, s⁻¹) | Relative Rate vs. p-nitrobenzoyl chloride |
| This compound | 100% Ethanol (B145695) | 25.0 | 1.35 x 10⁻⁵ | 0.10 |
| p-Nitrobenzoyl chloride | 100% Ethanol | 25.0 | 1.35 x 10⁻⁴ | 1.00 |
| This compound | 90% Ethanol | 25.0 | 1.14 x 10⁻⁴ | 0.11 |
| p-Nitrobenzoyl chloride | 90% Ethanol | 25.0 | 1.01 x 10⁻³ | 1.00 |
| This compound | 80% Ethanol | 25.0 | 3.55 x 10⁻⁴ | 0.12 |
| p-Nitrobenzoyl chloride | 80% Ethanol | 25.0 | 2.95 x 10⁻³ | 1.00 |
| This compound | 70% TFE | 25.0 | 2.40 x 10⁻³ | 14.12 |
| p-Nitrobenzoyl chloride | 70% TFE | 25.0 | 1.70 x 10⁻⁴ | 1.00 |
Data sourced from a kinetic study on the solvolysis of o-nitrobenzoyl chloride.
Interestingly, in aqueous ethanol solutions, this compound reacts about ten times slower than its para-isomer, p-nitrobenzoyl chloride. This is attributed to the steric hindrance of the ortho-nitro group, which impedes the approach of the nucleophile to the carbonyl carbon. However, in highly ionizing and less nucleophilic solvents like 70% trifluoroethanol (TFE), the reactivity of this compound is significantly higher than that of the para-isomer.
Theoretical Framework: Computational Insights
Such calculations would be expected to reveal:
-
Increased Positive Partial Charge: A higher calculated positive atomic charge on the carbonyl carbon of this compound compared to benzoyl chloride, directly indicating a more electrophilic center.
-
Lower LUMO Energy: A lower energy of the Lowest Unoccupied Molecular Orbital (LUMO) for this compound. A lower LUMO energy signifies a greater willingness of the molecule to accept electrons from a nucleophile, thus correlating with higher reactivity in nucleophilic attack.
The electron-withdrawing nitro group effectively lowers the energy of the LUMO, which is predominantly localized on the carbonyl group, making it more accessible for interaction with the Highest Occupied Molecular Orbital (HOMO) of a nucleophile.
Experimental Protocols
The high electrophilicity of this compound makes it a valuable reagent for various acylation reactions. Below are detailed protocols for two common applications.
Amide Synthesis: Preparation of N-benzyl-2-nitrobenzamide
This protocol outlines the synthesis of an amide via the reaction of this compound with a primary amine, benzylamine (B48309).
Materials:
-
This compound
-
Benzylamine
-
Triethylamine (B128534) (TEA) or other non-nucleophilic base
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent
-
1 M HCl solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.05 equivalents) in anhydrous dichloromethane.
-
Add the this compound solution dropwise to the cooled amine solution over 15-20 minutes with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
The crude N-benzyl-2-nitrobenzamide can be further purified by recrystallization or column chromatography.
Friedel-Crafts Acylation of Benzene
This protocol describes the synthesis of 2-nitrobenzophenone through the Friedel-Crafts acylation of benzene.[2]
Materials:
-
This compound
-
Anhydrous benzene (use with extreme caution due to toxicity)
-
Anhydrous aluminum chloride (AlCl₃)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
In a fume hood, equip a round-bottom flask with a reflux condenser and a drying tube.
-
To the flask, add anhydrous aluminum chloride (1.1 equivalents).
-
Carefully add anhydrous benzene to the flask.
-
Cool the mixture in an ice bath.
-
Slowly and carefully add this compound (1.0 equivalent) to the stirred mixture. Hydrogen chloride gas will be evolved.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture under reflux for approximately 30 minutes.
-
Cool the reaction mixture and then carefully pour it onto a mixture of crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.
-
The crude 2-nitrobenzophenone can be purified by distillation under reduced pressure or by recrystallization.
Visualizing the Core Concepts
Logical Relationship of Electrophilicity Enhancement
Caption: Electronic effects of the ortho-nitro group leading to enhanced electrophilicity.
Experimental Workflow: Amide Synthesis
Caption: A typical experimental workflow for the synthesis of an amide.
Conclusion
The ortho-nitro group in this compound serves as a powerful activating group, significantly enhancing the electrophilicity of the carbonyl carbon through a combination of inductive and resonance effects. While steric hindrance can play a role in modulating its reactivity, particularly with bulky nucleophiles or in certain solvent systems, the electronic activation remains the dominant factor. This heightened reactivity makes this compound an indispensable reagent for the efficient synthesis of a wide array of amides, esters, and ketones, which are crucial intermediates in the development of pharmaceuticals and other high-value chemical products. A thorough understanding of its electronic properties and reactivity patterns is essential for its effective utilization in modern organic synthesis.
References
An In-depth Technical Guide to the Solubility of 2-Nitrobenzoyl Chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Nitrobenzoyl chloride in various organic solvents. Due to the reactive nature of acyl chlorides, this document focuses on providing qualitative solubility information, a detailed experimental protocol for quantitative determination, and a comparative quantitative analysis of a related, more stable compound.
Introduction to this compound and its Solubility
This compound (C₇H₄ClNO₃) is a reactive organic compound widely utilized as an intermediate in the synthesis of pharmaceuticals, dyes, and pesticides. Its reactivity, primarily attributed to the acyl chloride functional group, is heightened by the electron-withdrawing nature of the nitro group. This reactivity profile significantly influences its solubility and stability in different solvent systems. Understanding its solubility is critical for reaction optimization, purification processes, and formulation development.
Acyl chlorides, in general, are susceptible to solvolysis by nucleophilic solvents. Therefore, solubility is often considered in aprotic, non-nucleophilic organic solvents. Protic solvents like alcohols will react with this compound, leading to the formation of esters, and are thus considered reactive solvents rather than inert media for solubility determination. Similarly, it is insoluble in water and decomposes upon contact[1].
Solubility Data
Quantitative solubility data for this compound is scarce in publicly available literature, likely due to its reactivity. The available information is primarily qualitative.
Table 1: Qualitative Solubility of this compound
| Solvent Class | Specific Solvents | Solubility Description | Reference |
| Aromatic Hydrocarbons | Benzene | Soluble | [2] |
| Ethers | Diethyl ether | Soluble | [2] |
| Alcohols (Reactive) | Ethanol, Methanol | Soluble (Reacts) | [2] |
| Water | - | Insoluble (Decomposes) | [1] |
Note: While soluble in alcohols, this compound will react to form the corresponding ester. This is a chemical transformation, not a simple dissolution.
For illustrative purposes, the following table provides quantitative solubility data for Benzyl Chloride, a related but less reactive organochlorine compound. This data can offer a general, albeit imperfect, indication of the behavior of similar structures in organic solvents.
Table 2: Quantitative Solubility of Benzyl Chloride (for comparative purposes)
| Solvent | Temperature (°C) | Solubility (g/L) | Reference |
| Water | 20 | 0.49 | [3] |
| Chloroform | Ambient | Freely Soluble | [3] |
| Acetone | Ambient | Freely Soluble | [3] |
| Diethyl Ether | Ambient | Freely Soluble | [3] |
| Ethanol | Ambient | Freely Soluble | [3] |
Disclaimer: The reactivity of this compound is significantly different from that of Benzyl Chloride. The nitro group and the benzoyl chloride moiety make the former more reactive and influence its interaction with solvents. This data is for comparative context only.
Experimental Protocol: Gravimetric Determination of Solubility
The following is a detailed methodology for the gravimetric determination of the solubility of this compound in a non-reactive organic solvent (e.g., Toluene, Hexane, Dichloromethane). This method is adapted from general procedures for determining the solubility of organic compounds[4][5][6].
3.1. Objective: To quantitatively determine the solubility of this compound in a selected dry, aprotic organic solvent at a specific temperature.
3.2. Materials:
-
This compound (high purity)
-
Selected anhydrous organic solvent (e.g., Toluene)
-
Anhydrous sodium sulfate
-
Analytical balance (± 0.0001 g)
-
Thermostatically controlled shaker or water bath
-
Glass vials with PTFE-lined screw caps
-
Volumetric flasks
-
Pipettes
-
Syringe filters (PTFE, 0.2 µm)
-
Pre-weighed evaporation dishes
-
Drying oven or vacuum oven
-
Desiccator
3.3. Procedure:
-
Solvent Preparation: Ensure the selected solvent is anhydrous by passing it through a column of activated alumina (B75360) or by drying over a suitable drying agent (e.g., anhydrous sodium sulfate) followed by distillation.
-
Preparation of Saturated Solution: a. Add an excess amount of this compound to a series of glass vials. b. Pipette a known volume (e.g., 10.0 mL) of the anhydrous solvent into each vial. c. Securely cap the vials. d. Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25°C). e. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. The presence of undissolved solid is necessary to confirm saturation.
-
Sample Collection and Filtration: a. After equilibration, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle. b. Carefully draw a known volume (e.g., 5.0 mL) of the supernatant (the clear, saturated solution) using a pre-warmed pipette to prevent premature crystallization. c. Immediately filter the collected supernatant through a 0.2 µm PTFE syringe filter into a pre-weighed evaporation dish. This step is crucial to remove any undissolved microcrystals.
-
Gravimetric Analysis: a. Record the exact weight of the evaporation dish containing the filtrate. b. Place the evaporation dish in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 40-50°C). c. Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature. d. Weigh the evaporation dish containing the dried solute. e. Repeat the drying and weighing cycles until a constant weight is achieved.
-
Calculations: a. Mass of solute (m_solute): (Weight of dish + solute) - (Weight of empty dish) b. Volume of solvent (V_solvent): The volume of the aliquot taken (e.g., 5.0 mL) c. Solubility (S): S (g/L) = (m_solute / V_solvent) * 1000
3.4. Safety Precautions:
-
This compound is corrosive and a lachrymator. Handle it in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Ensure all glassware is dry to prevent hydrolysis of the acyl chloride.
Visualization of Experimental Workflow
The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:
Caption: Workflow for Gravimetric Solubility Determination.
References
- 1. This compound | C7H4ClNO3 | CID 11875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Benzyl chloride:Physical Properties and Chemical Properties_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
An In-depth Technical Guide to 2-Nitrobenzoyl Chloride: Properties, Synthesis, and Application in Amine Derivatization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Nitrobenzoyl chloride, a key reagent in organic synthesis and analytical chemistry. It details the compound's structural and physical properties, provides a detailed experimental protocol for its synthesis, and outlines its application in the derivatization of amines for enhanced detection in high-performance liquid chromatography (HPLC).
Core Properties of this compound
This compound is an organic compound characterized by a benzene (B151609) ring substituted with a benzoyl chloride group and a nitro group at the ortho position. Its chemical structure and key properties are summarized below.
Structural Formula:
The structure of this compound is as follows:
Image Source: Wikimedia Commons
| Parameter | Value |
| Molecular Formula | C₇H₄ClNO₃ |
| Molecular Weight | 185.56 g/mol [1] |
| CAS Number | 610-14-0 |
| Appearance | Crystalline solid |
| Melting Point | 17-20 °C |
| Boiling Point | 148-149 °C at 9 mmHg |
| Density | 1.404 g/mL at 25 °C |
Experimental Protocols
Synthesis of this compound
This compound is commonly synthesized from 2-nitrobenzoic acid through a reaction with thionyl chloride. This method is efficient and yields the desired acid chloride with byproducts that are easily removed.
Reaction:
2-Nitrobenzoic acid + Thionyl chloride → this compound + Sulfur dioxide + Hydrochloric acid
Materials:
-
2-nitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Pyridine (B92270) (catalyst)
-
Anhydrous toluene (B28343) (solvent)
-
Round-bottom flask
-
Reflux condenser with a gas trap
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser. The top of the condenser should be fitted with a gas absorption trap (e.g., containing a sodium hydroxide (B78521) solution) to neutralize the HCl and SO₂ gases produced during the reaction.
-
Reagent Addition: To the flask, add 2-nitrobenzoic acid (e.g., 0.1 mol). Add anhydrous toluene (e.g., 100 mL) to dissolve the acid.
-
Catalyst and Reagent: Add a catalytic amount of pyridine (e.g., 0.002 mol). Slowly add thionyl chloride (e.g., 0.12 mol) to the stirred solution at room temperature. The addition should be done carefully as the reaction can be exothermic.
-
Reaction: Heat the mixture to reflux (approximately 90 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature.
-
Purification: The excess thionyl chloride and toluene can be removed by distillation under reduced pressure. The crude this compound is then purified by vacuum distillation.
Derivatization of Amines for HPLC Analysis
This compound can be used as a derivatizing agent to enhance the detection of primary and secondary amines in HPLC, particularly with UV detectors. The nitro group acts as a chromophore, increasing the molar absorptivity of the analyte derivatives.
Materials:
-
Amine-containing sample
-
This compound solution (e.g., 10 mg/mL in anhydrous acetonitrile)
-
Aqueous buffer (e.g., 0.1 M sodium bicarbonate, pH 9)
-
Quenching solution (e.g., 2 M HCl)
-
HPLC-grade water and acetonitrile
-
Vortex mixer
-
Syringe filters (0.45 µm)
-
HPLC vials
Procedure:
-
Sample Preparation: Prepare a standard or sample solution of the amine in a suitable solvent.
-
Derivatization Reaction: In a microcentrifuge tube, mix 100 µL of the amine solution with 200 µL of 0.1 M sodium bicarbonate buffer. Vortex for 10 seconds.
-
Reagent Addition: Add 100 µL of the this compound solution to the mixture.
-
Reaction: Immediately vortex the mixture for 1 minute. Allow the reaction to proceed at room temperature for 20 minutes.
-
Reaction Termination: Stop the reaction by adding 50 µL of 2 M HCl. This will neutralize the excess base and quench the unreacted this compound.
-
Filtration: Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
Analysis: Inject an appropriate volume (e.g., 10-20 µL) of the filtered solution into the HPLC system for analysis.
Visualized Workflows
The following diagrams illustrate the logical flow of the synthesis and derivatization procedures.
References
Spectroscopic Profile of 2-Nitrobenzoyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for 2-Nitrobenzoyl chloride (CAS No. 610-14-0), a key intermediate in organic synthesis. The document focuses on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, presenting key data in a structured format and outlining the experimental protocols for these analytical techniques.
Spectroscopic Data Summary
The following tables summarize the available quantitative NMR and IR spectroscopic data for this compound. This information is crucial for substance identification, purity assessment, and structural elucidation in research and development settings.
Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton NMR) Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.20 - 7.80 | Multiplet | - | Aromatic Protons (4H) |
Note: Specific assignments for the aromatic protons can be complex due to the electron-withdrawing effects of the nitro and benzoyl chloride groups, leading to overlapping signals in the downfield region.
¹³C NMR (Carbon-13 NMR) Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 167.5 | Carbonyl Carbon (C=O) |
| 148.0 | C-NO₂ |
| 135.0 | Aromatic CH |
| 132.5 | Aromatic CH |
| 130.0 | Aromatic C-COCl |
| 128.0 | Aromatic CH |
| 124.0 | Aromatic CH |
Note: The assignments are based on typical chemical shifts for substituted benzene (B151609) rings and are subject to solvent and concentration effects.
Infrared (IR) Spectroscopy Data
The IR spectrum of this compound is characterized by strong absorptions corresponding to the carbonyl and nitro functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Medium | Aromatic C-H Stretch |
| ~1780 | Strong | C=O Stretch (Acid Chloride) |
| ~1600, ~1480 | Medium | Aromatic C=C Stretch |
| ~1530 | Strong | Asymmetric NO₂ Stretch |
| ~1350 | Strong | Symmetric NO₂ Stretch |
| ~860 | Strong | C-N Stretch |
| ~750 | Strong | C-Cl Stretch |
Experimental Protocols
The following are generalized experimental protocols for obtaining NMR and IR spectra of this compound. These protocols are based on standard laboratory procedures for the analysis of reactive acyl chlorides.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Approximately 10-20 mg of this compound is accurately weighed and transferred to a clean, dry NMR tube.
-
The sample is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). It is crucial to use a dry solvent due to the reactivity of the acyl chloride with water.
-
The tube is capped and gently agitated to ensure complete dissolution of the sample.
-
-
Data Acquisition:
-
The NMR spectrometer (e.g., a 400 MHz instrument) is tuned and shimmed to the sample.
-
For ¹H NMR, a standard single-pulse experiment is typically performed.
-
For ¹³C NMR, a proton-decoupled experiment is used to obtain singlets for each carbon environment.
-
Key acquisition parameters such as the number of scans, relaxation delay, and spectral width are optimized to ensure a good signal-to-noise ratio.
-
-
Data Processing:
-
The resulting Free Induction Decay (FID) is Fourier transformed.
-
The spectra are phased and baseline corrected.
-
Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
FT-IR Spectroscopy Protocol
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
The ATR crystal (e.g., diamond or zinc selenide) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.
-
A small drop of liquid this compound is placed directly onto the ATR crystal.
-
The sample is brought into firm contact with the crystal using a pressure clamp.
-
-
Data Acquisition:
-
The infrared spectrum is recorded over a typical range of 4000-400 cm⁻¹.
-
A sufficient number of scans (e.g., 16 or 32) are co-added to obtain a high-quality spectrum.
-
-
Data Processing:
-
The spectrum is displayed in terms of transmittance or absorbance.
-
Peak positions and intensities are identified and tabulated.
-
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as this compound.
Thermal Stability and Decomposition of 2-Nitrobenzoyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Nitrobenzoyl chloride (C₇H₄ClNO₃) is a valuable intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals. However, its chemical structure, containing both a nitro group and an acyl chloride, inherently confers a degree of thermal instability. Understanding the thermal behavior and decomposition pathways of this compound is critical for ensuring safe handling, process optimization, and risk mitigation during its use and storage. This technical guide provides a comprehensive overview of the thermal stability of this compound, including quantitative decomposition data, detailed experimental methodologies, and a proposed decomposition pathway. The information presented is intended to support researchers and professionals in the safe and effective application of this important chemical intermediate.
Introduction
This compound is a crystalline solid that is recognized for its reactivity and potential thermal hazards.[1] It is classified as a corrosive and water-reactive substance.[1] Incidents involving the violent decomposition and explosion of ortho-nitrated acyl chlorides during distillation have been reported, underscoring the critical need for a thorough understanding of their thermal properties.[2][3] The decomposition of this compound is a highly exothermic process that can lead to runaway reactions if not properly controlled. This guide synthesizes available data to provide a clear understanding of the factors influencing its stability.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₄ClNO₃ | [4] |
| Molecular Weight | 185.56 g/mol | [5] |
| Appearance | Colorless to light yellow oily liquid or crystalline solid | [1][4] |
| Melting Point | 17-20 °C | [5] |
| Boiling Point | 148-149 °C at 9 mmHg | [5] |
| Density | 1.404 g/mL at 25 °C | [5] |
| Flash Point | 113 °C (closed cup) | [5] |
| Solubility | Soluble in many organic solvents (e.g., benzene, ether, alcohol); decomposes in water. | [1][4] |
Thermal Decomposition Data
The thermal decomposition of this compound is notably complex and highly dependent on the experimental conditions, particularly the heating rate and the decomposition temperature. Research by Lever and Papadaki (2004) has been pivotal in quantifying this behavior.[2][3][6]
Influence of Temperature and Heating Rate on Heat of Decomposition
Calorimetric studies have demonstrated a significant variation in the heat of decomposition (ΔHd) with changes in both the isothermal decomposition temperature and the rate of heating. The key findings from the abstract of the study by Lever and Papadaki are summarized in Table 2.[6]
Table 2: Condition-Dependent Heat of Decomposition of this compound
| Parameter | Condition | Heat of Decomposition (ΔHd) (kJ/mol) | Reference |
| Decomposition Temperature | 150 °C | -215 | [6] |
| 162 °C | -90 | [6] | |
| Heating Rate | 2.0 °C/min | -90 | [6] |
| 7.5 °C/min | -215 | [6] |
These results indicate that a lower decomposition temperature and a higher heating rate lead to a more energetic decomposition. This behavior suggests the presence of competing reaction pathways, with the dominant pathway shifting with varying thermal conditions.
Experimental Protocols
The following sections outline generalized experimental protocols for the thermal analysis of reactive chemicals like this compound, based on standard methodologies.
Differential Scanning Calorimetry (DSC)
Objective: To determine the onset temperature of decomposition, the peak exothermic temperature, and the enthalpy of decomposition.
Methodology:
-
Sample Preparation: A small sample of this compound (typically 1-5 mg) is accurately weighed into a high-pressure stainless steel crucible. The use of a sealed, high-pressure crucible is crucial to contain any evolved gases and prevent evaporation.
-
Instrument Setup:
-
Apparatus: A calibrated Differential Scanning Calorimeter.
-
Reference: An empty, sealed high-pressure crucible.
-
Purge Gas: Inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to provide a stable thermal environment.
-
-
Thermal Program:
-
Initial Temperature: Ambient temperature (e.g., 25 °C).
-
Heating Rate: A controlled linear heating rate (e.g., 5, 10, 15, and 20 °C/min) is applied to investigate the effect of heating rate on the decomposition profile.
-
Final Temperature: A temperature sufficiently high to ensure complete decomposition (e.g., 350 °C), while remaining within the safe operating limits of the instrument.
-
-
Data Analysis: The heat flow as a function of temperature is recorded. The onset temperature of the exothermic decomposition, the peak temperature, and the integrated area of the exotherm (to calculate the enthalpy of decomposition) are determined from the resulting DSC curve.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which weight loss begins and to quantify the mass loss during decomposition.
Methodology:
-
Sample Preparation: A small sample of this compound (typically 5-10 mg) is placed in an alumina (B75360) or platinum crucible.
-
Instrument Setup:
-
Apparatus: A calibrated Thermogravimetric Analyzer.
-
Purge Gas: Inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min).
-
-
Thermal Program:
-
Initial Temperature: Ambient temperature (e.g., 25 °C).
-
Heating Rate: A controlled linear heating rate (e.g., 10 °C/min).
-
Final Temperature: A temperature at which no further mass loss is observed (e.g., 600 °C).
-
-
Data Analysis: The sample mass is recorded as a function of temperature. The onset temperature of mass loss and the percentage of mass loss at different stages are determined from the TGA curve. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum mass loss rates.
Gas Chromatography-Mass Spectrometry (GC-MS) of Decomposition Products
Objective: To identify the volatile products formed during the thermal decomposition of this compound.
Methodology:
-
Decomposition Setup: A sample of this compound is heated in a controlled pyrolysis unit connected to the inlet of a gas chromatograph. The pyrolysis temperature is set to a point within the decomposition range identified by DSC and TGA.
-
GC Separation: The volatile decomposition products are separated on a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to ensure the elution of all components.
-
MS Detection: The separated components are introduced into a mass spectrometer for identification based on their mass spectra and fragmentation patterns.
-
Data Analysis: The obtained mass spectra are compared with spectral libraries (e.g., NIST) to identify the decomposition products.
Decomposition Pathway
Caption: Proposed initial steps in the thermal decomposition of this compound.
The initial homolytic cleavage of the C-NO₂ bond results in the formation of a 2-chlorocarbonylphenyl radical and a nitrogen dioxide radical. The highly reactive 2-chlorocarbonylphenyl radical can then undergo decarbonylation to yield a 2-chlorophenyl radical and carbon monoxide. These radical species can then participate in a variety of subsequent reactions, including hydrogen abstraction, recombination, and polymerization, leading to the formation of a complex mixture of products, including hydrogen chloride, phosgene, and char. The nitrogen dioxide radical can also participate in further oxidative reactions.
Experimental Workflow and Logical Relationships
The logical workflow for assessing the thermal stability of a reactive compound like this compound involves a series of interconnected experimental and analytical steps.
Caption: Workflow for the thermal hazard assessment of this compound.
Safety and Handling Recommendations
Given its thermal sensitivity and reactive nature, strict safety protocols must be followed when handling this compound, especially at elevated temperatures.
-
Handling: Always handle this compound in a well-ventilated fume hood.[7] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, is mandatory.[8] Avoid contact with skin and eyes.[8]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as bases, strong oxidizing agents, and alcohols.[1] Keep containers tightly sealed to prevent exposure to moisture, which can cause decomposition.[7]
-
Heating: When heating this compound, always use a controlled heating source such as an oil bath or a heating mantle with a temperature controller. Avoid direct heating with a flame.[9] Distillation should be performed with extreme caution, under reduced pressure, and behind a blast shield, as violent decompositions have been reported.[2][3]
-
Spills: In case of a spill, evacuate the area and remove all ignition sources.[8] Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.[1] Do not use combustible materials for absorption.
Conclusion
The thermal stability of this compound is a complex issue that is highly dependent on the specific conditions of its handling and processing. The available data clearly indicate that both temperature and heating rate significantly influence the energetics of its decomposition, a critical consideration for process safety and hazard analysis. While a detailed decomposition mechanism remains to be fully elucidated, the proposed pathway involving initial C-NO₂ bond cleavage provides a reasonable framework for understanding its degradation. Adherence to strict safety protocols is paramount when working with this energetic and reactive intermediate. Further research, particularly to obtain the full experimental details from key studies and to perform detailed mechanistic investigations, would be beneficial for a more complete understanding of this important chemical.
References
- 1. This compound | C7H4ClNO3 | CID 11875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Study of condition-dependent decomposition reactions; Part I. The thermal behaviour and decomposition of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. chembk.com [chembk.com]
- 5. This compound 97 610-14-0 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
An In-Depth Technical Guide to the Key Reactions of Acyl Chlorides in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Acyl chlorides are highly reactive carboxylic acid derivatives that serve as versatile intermediates in a vast array of organic transformations. Their enhanced electrophilicity at the carbonyl carbon, owing to the inductive effect of the chlorine atom, makes them prime substrates for nucleophilic acyl substitution reactions. This guide provides a comprehensive overview of the core reactions of acyl chlorides, complete with quantitative data, detailed experimental protocols, and a visual representation of their synthetic utility.
Nucleophilic Acyl Substitution: The Cornerstone of Acyl Chloride Reactivity
The most fundamental reaction of acyl chlorides is nucleophilic acyl substitution. This two-step addition-elimination mechanism involves the attack of a nucleophile on the carbonyl carbon, followed by the expulsion of the chloride leaving group.
Hydrolysis: Formation of Carboxylic Acids
Acyl chlorides react vigorously with water to form carboxylic acids.[1][2][3] This reaction is often rapid and exothermic. While typically not a desired synthetic transformation, it underscores the high reactivity of acyl chlorides and the need for anhydrous reaction conditions when other nucleophiles are employed.
Quantitative Data: Hydrolysis of Benzoyl Chloride
| Solvent System | Temperature (°C) | Rate Constant (min⁻¹) | Reference |
| 95% Ethanol | 25 | 0.0852 | [1] |
| Acetone (B3395972) (6.22% H₂O) | 25 | 0.0042 | [1] |
Experimental Protocol: Hydrolysis of Benzoyl Chloride
-
Materials: Benzoyl chloride, acetone, water, titration equipment.
-
Procedure: A solution of benzoyl chloride in acetone is prepared. A known volume of water is added, and the reaction progress is monitored by titrating the liberated hydrochloric acid with a standardized solution of sodium hydroxide (B78521) at regular intervals. The rate constant can be determined from the titration data.[1]
Alcoholysis: Synthesis of Esters
The reaction of acyl chlorides with alcohols, known as alcoholysis, is a highly efficient method for the synthesis of esters. The reaction is typically fast and can be carried out under mild conditions.
Quantitative Data: Un-catalyzed Esterification of Alcohols with Acetyl Chloride
| Alcohol | Product | Reaction Time (h) | Yield (%) |
| Benzyl (B1604629) alcohol | Benzyl acetate | 1 | 98 |
| n-Heptanol | n-Heptyl acetate | 1 | 95 |
| n-Octanol | n-Octyl acetate | 1 | 96 |
| n-Decanol | n-Decyl acetate | 1 | 94 |
| 1,4-Butanediol | 1,4-Butanediyl diacetate | 1.5 | 92 |
| 1,6-Hexanediol | 1,6-Hexanediyl diacetate | 1.5 | 93 |
Experimental Protocol: Synthesis of Benzyl Acetate
-
Materials: Benzyl alcohol (10 mmol), acetyl chloride (20 mmol), two-neck round-bottom flask, magnetic stir bar.
-
Procedure: In a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, place benzyl alcohol. Slowly add acetyl chloride to the alcohol through the side neck of the flask. The reaction mixture is stirred continuously. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the product is collected by simple distillation.
Aminolysis: Synthesis of Amides
Acyl chlorides react readily with ammonia, primary amines, and secondary amines to produce primary, secondary, and tertiary amides, respectively. The reaction is generally rapid and high-yielding. Often, a base such as pyridine (B92270) or a tertiary amine is added to neutralize the hydrogen chloride byproduct. The Schotten-Baumann reaction condition, which employs an aqueous base, is also a widely used method for this transformation.[4][5][6][7][8]
Quantitative Data: Synthesis of N-Aryl Amides
| Amine | Acyl Chloride | Base | Solvent | Yield (%) | Reference |
| Aniline | Benzoyl Chloride | 10% aq. NaOH | Dichloromethane (B109758)/Water | High | [4][6] |
| Benzylamine (B48309) | Acetyl Chloride | aq. NaOH | Dichloromethane/Water | Not specified | [7] |
| 4-Aminobenzoyl chloride HCl | Aniline | 10% aq. NaOH | Dichloromethane/Water | High | [5] |
Experimental Protocol: Schotten-Baumann Synthesis of N-Benzoyl-benzylamine
-
Materials: Benzylamine, benzoyl chloride, 10% aqueous sodium hydroxide solution, dichloromethane.
-
Procedure: In a flask, dissolve benzylamine in dichloromethane. Add a 10% aqueous solution of sodium hydroxide. To this biphasic mixture, add benzoyl chloride dropwise with vigorous stirring while maintaining the temperature between 0 and 5 °C. After the addition is complete, allow the reaction to warm to room temperature and continue stirring for 2-4 hours. The organic layer is then separated, washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization.[5]
Reduction Reactions
Acyl chlorides can be selectively reduced to either primary alcohols or aldehydes depending on the reducing agent employed.
Reduction to Primary Alcohols
Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), reduce acyl chlorides to primary alcohols.[9][10][11][12] The reaction proceeds through an aldehyde intermediate which is further reduced in situ.
Experimental Protocol: Reduction of an Aliphatic Acyl Chloride to a Primary Alcohol
-
Materials: Aliphatic acyl chloride, lithium aluminum hydride (LiAlH₄), anhydrous diethyl ether or tetrahydrofuran (B95107) (THF), dilute sulfuric acid.
-
Procedure: A solution of the acyl chloride in anhydrous diethyl ether is added dropwise to a stirred suspension of LiAlH₄ in the same solvent, under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath. The reaction is exothermic. After the addition is complete, the mixture is stirred for a period at room temperature to ensure complete reduction. The reaction is then carefully quenched by the slow, dropwise addition of water, followed by a dilute sulfuric acid workup to neutralize the mixture and dissolve the aluminum salts. The organic layer is separated, dried, and the solvent is evaporated to yield the primary alcohol.
Reduction to Aldehydes
To stop the reduction at the aldehyde stage, a less reactive, sterically hindered reducing agent is required. Lithium tri-tert-butoxyaluminum hydride, LiAl(O-t-Bu)₃H, is a common reagent for this transformation.[10] The reaction is typically carried out at low temperatures to prevent over-reduction to the alcohol.
Quantitative Data: Reduction of Acyl Chlorides to Aldehydes
| Acyl Chloride | Reducing Agent | Temperature (°C) | Product | Yield |
| 4-Methylbenzoyl chloride | LiAlH(Ot-Bu)₃ | -78 | 4-Methylbenzaldehyde | High |
Experimental Protocol: Synthesis of 4-Methylbenzaldehyde
-
Materials: 4-Methylbenzoyl chloride, lithium tri-tert-butoxyaluminum hydride, anhydrous tetrahydrofuran (THF), 10% HCl.
-
Procedure: A solution of 4-methylbenzoyl chloride in anhydrous THF is cooled to -78 °C under an inert atmosphere. A precooled solution of lithium tri-tert-butoxyaluminum hydride in diglyme (B29089) is added dropwise with vigorous stirring. The mixture is stirred for an additional 3 hours at -78 °C. The reaction is then allowed to warm to room temperature and hydrolyzed by the addition of 10% aqueous HCl. After saturation with sodium chloride, the phases are separated, and the aqueous phase is extracted with diethyl ether. The combined organic phases are dried and concentrated to afford the aldehyde.
Friedel-Crafts Acylation
Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. The reaction is an electrophilic aromatic substitution where the acyl chloride is activated by a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion.
Quantitative Data: Friedel-Crafts Acylation of Aromatic Compounds
| Aromatic Substrate | Acyl Chloride | Lewis Acid | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| Toluene (B28343) | Acetyl Chloride | AlCl₃ | Dichloromethane | 0 to RT | 4-Methylacetophenone | Not specified | |
| Anisole | Propionyl Chloride | FeCl₃ | Dichloromethane | RT | 4-Methoxypropiophenone | Not specified | [13] |
| Anisole | Acetic Anhydride | AlCl₃ | Dichloromethane | Reflux | 4-Methoxyacetophenone | 85.7 | [14] |
Experimental Protocol: Friedel-Crafts Acylation of Toluene
-
Materials: Toluene, acetyl chloride, anhydrous aluminum chloride (AlCl₃), dichloromethane, ice, concentrated HCl.
-
Procedure: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, suspend anhydrous aluminum chloride in dichloromethane and cool the mixture in an ice bath. Slowly add acetyl chloride to the stirred suspension. After the formation of the acylium ion complex, add a solution of toluene in dichloromethane dropwise. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex. The organic layer is separated, washed, dried, and the solvent is removed to yield the crude product, which can be purified by distillation or recrystallization.[15]
Reactions with Organometallic Reagents
Acyl chlorides react with various organometallic reagents to form ketones or tertiary alcohols.
Synthesis of Ketones with Organocuprates (Gilman Reagents)
The reaction of acyl chlorides with lithium diorganocuprates (Gilman reagents, R₂CuLi) is a superior method for the synthesis of ketones.[16][17][18][19] Unlike more reactive organometallic reagents like Grignard or organolithium reagents, Gilman reagents are "softer" nucleophiles and typically do not react further with the ketone product.
Experimental Protocol: Synthesis of a Ketone using a Gilman Reagent
-
Materials: Acyl chloride, lithium diorganocuprate (prepared in situ from an organolithium reagent and a copper(I) salt), anhydrous diethyl ether or THF.
-
Procedure: The Gilman reagent is prepared by adding an organolithium reagent to a suspension of a copper(I) halide (e.g., CuI) in an anhydrous ethereal solvent at low temperature under an inert atmosphere. The resulting solution of the lithium diorganocuprate is then treated with the acyl chloride, also at low temperature. The reaction mixture is stirred for a period before being quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The ketone can be purified by chromatography or distillation.
Synthesis of Tertiary Alcohols with Grignard Reagents
Grignard reagents (RMgX) are highly reactive nucleophiles that react with acyl chlorides to produce tertiary alcohols.[20][21][22][23] The reaction proceeds through a ketone intermediate, which is more reactive towards the Grignard reagent than the starting acyl chloride. Consequently, two equivalents of the Grignard reagent are consumed.
Experimental Protocol: Synthesis of a Tertiary Alcohol using a Grignard Reagent
-
Materials: Acyl chloride, Grignard reagent, anhydrous diethyl ether or THF, dilute acid (for workup).
-
Procedure: A solution of the acyl chloride in an anhydrous ethereal solvent is added dropwise to a solution of the Grignard reagent (at least 2 equivalents) in the same solvent, typically at 0 °C or below, under an inert atmosphere. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete. The reaction is then carefully quenched by pouring it onto a mixture of ice and a dilute acid (e.g., HCl or H₂SO₄). The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated to give the tertiary alcohol.
Signaling Pathways and Experimental Workflows
The following diagram illustrates the central role of acyl chlorides in organic synthesis and their transformation into various functional groups.
Conclusion
Acyl chlorides are undeniably powerful and versatile reagents in the arsenal (B13267) of synthetic organic chemists. Their high reactivity allows for the efficient synthesis of a wide range of important functional groups under relatively mild conditions. A thorough understanding of their reaction pathways, coupled with careful control of reaction conditions and reagent selection, enables researchers and drug development professionals to harness the full synthetic potential of these valuable intermediates.
References
- 1. scholarworks.uni.edu [scholarworks.uni.edu]
- 2. SN2 character of hydrolysis of benzoyl chloride - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. chemistnotes.com [chemistnotes.com]
- 5. benchchem.com [benchchem.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. homework.study.com [homework.study.com]
- 10. Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H - Chemistry Steps [chemistrysteps.com]
- 11. orgosolver.com [orgosolver.com]
- 12. homework.study.com [homework.study.com]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. condor.depaul.edu [condor.depaul.edu]
- 15. websites.umich.edu [websites.umich.edu]
- 16. Conversion of Acid Chlorides to Ketones - Chemistry Steps [chemistrysteps.com]
- 17. orgosolver.com [orgosolver.com]
- 18. Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents Chemistry Steps [chemistrysteps.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. orgosolver.com [orgosolver.com]
- 21. brainly.com [brainly.com]
- 22. youtube.com [youtube.com]
- 23. chemistry.stackexchange.com [chemistry.stackexchange.com]
The Pivotal Role of 2-Nitrobenzoyl Chloride in Pharmaceutical Synthesis: A Technical Guide
Introduction
2-Nitrobenzoyl chloride (C₇H₄ClNO₃) is a highly reactive aromatic acyl chloride that serves as a cornerstone intermediate in the synthesis of a wide array of pharmaceutical compounds.[1] Its utility stems from the presence of two key functional groups: a highly electrophilic acyl chloride and an electron-withdrawing nitro group positioned ortho to it.[1] This specific arrangement facilitates a variety of chemical transformations, making it an invaluable building block for constructing complex heterocyclic scaffolds found in many active pharmaceutical ingredients (APIs). This technical guide provides an in-depth exploration of the synthesis, key reactions, and applications of this compound in drug development, complete with experimental protocols and structured data for researchers and scientists.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its safe handling, reaction setup, and purification.
| Property | Value | References |
| CAS Number | 610-14-0 | [2][3][4] |
| Molecular Formula | C₇H₄ClNO₃ | [2][3][4] |
| Molecular Weight | 185.56 g/mol | [2][3][5] |
| Appearance | Colorless to light yellow oily liquid or solid | [1][6] |
| Boiling Point | 170-172 °C; 148-149 °C at 9 mmHg | [5][6] |
| Melting Point | 17-20 °C | [5] |
| Density | 1.404 g/mL at 25 °C | [5][6] |
| Refractive Index | n20/D 1.569 | [5] |
| Solubility | Soluble in many organic solvents (e.g., benzene, ether, alcohol). Decomposes in water. | [4][6] |
Synthesis of this compound
The most prevalent method for synthesizing this compound involves the chlorination of 2-nitrobenzoic acid.[7] Reagents like thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and oxalyl chloride are commonly employed for this transformation.[7] The use of thionyl chloride is often preferred as its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the final product.[7]
Comparative Synthesis Data
| Starting Material | Chlorinating Agent | Catalyst/Conditions | Yield | Purity | References |
| 2-Nitrobenzoic acid | Thionyl chloride (SOCl₂) | Reflux | High | Not specified | [7][8] |
| 2-Nitrobenzoic acid | Phosphorus pentachloride (PCl₅) | Heating on a water bath | 90-96% (p-nitro isomer) | Not specified | [9] |
| 2-Nitrobenzoic acid | Oxalyl chloride | N,N-dimethylformamide (DMF), Dichloromethane | Not specified | Not specified | [7] |
| 2-Nitro-4-methylsulfonylbenzoic acid | Thionyl chloride (SOCl₂) | DMF, heating reflux for 3-4 hours | 90.13 - 90.77% | 90.09 - 91.46% | [10] |
Core Reactions and Pharmaceutical Applications
The synthetic versatility of this compound is primarily exploited through a sequence of reactions: acylation, reduction of the nitro group, and subsequent cyclization.
Caption: General synthetic pathway utilizing this compound.
Nucleophilic Acyl Substitution: Amide and Ester Formation
This compound readily undergoes nucleophilic acyl substitution with amines and alcohols to form the corresponding amides and esters.[1][7] This acylation step is fundamental for introducing the 2-nitrobenzoyl moiety into a target molecule, setting the stage for subsequent transformations.[7] The electron-withdrawing nature of the ortho-nitro group enhances the electrophilicity of the carbonyl carbon, making the acyl chloride highly reactive towards nucleophiles.[1][11]
Reductive Cyclization: Synthesis of Heterocycles
A critical transformation in the synthetic utility of this compound derivatives is the reduction of the nitro group to an amine. This is often followed by an intramolecular cyclization reaction to form various nitrogen-containing heterocyclic systems.[12] This strategy is a powerful tool for the synthesis of pharmacologically important scaffolds.
Applications in Specific Drug Classes:
-
Benzodiazepines: this compound is a key precursor in the synthesis of 1,4-benzodiazepines, a class of drugs known for their anxiolytic, sedative, and anticonvulsant properties.[13][14] The synthesis typically involves the acylation of a 2-aminobenzophenone (B122507) derivative, followed by reduction of the nitro group and subsequent cyclization to form the seven-membered diazepine (B8756704) ring.[13] For example, it is a precursor in the synthesis of nitrazepam and flunitrazepam.[14]
-
Quinazolinones and Related Fused Heterocycles: This intermediate is instrumental in constructing quinazolinone and dihydroquinazolino[3,2-a][6][15]benzodiazepin-13(5H)-one skeletons.[12][16] The general approach involves the acylation of compounds like 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-ones, followed by a reductive N-heterocyclization to yield complex tetracyclic structures.[12]
Caption: Workflow for the synthesis of fused benzodiazepine (B76468) derivatives.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound.
Protocol 1: Synthesis of this compound from 2-Nitrobenzoic Acid
This protocol is adapted from established methods using thionyl chloride.[7][8]
Materials:
-
2-Nitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Round-bottomed flask
-
Reflux condenser with a drying tube (e.g., CaCl₂)
-
Heating mantle or steam bath
-
Distillation apparatus
Procedure:
-
In a round-bottomed flask, place 1 mole equivalent of 2-nitrobenzoic acid.
-
Under a fume hood, cautiously add an excess of thionyl chloride (e.g., 2-3 mole equivalents).
-
Fit the flask with a reflux condenser equipped with a drying tube leading to a gas trap to absorb the HCl and SO₂ produced.
-
Heat the mixture gently under reflux for 2-3 hours. The reaction is complete when the evolution of gases ceases and the solid reactant has dissolved to form a clear yellow liquid.
-
After the reaction is complete, arrange the apparatus for distillation to remove the excess thionyl chloride (boiling point ~79 °C).
-
The remaining crude this compound can be purified by vacuum distillation.
Protocol 2: Acylation of an Amine to form a 2-Nitrobenzamide
This protocol describes a general procedure for the synthesis of an N-substituted 2-nitrobenzamide, a key step in many pharmaceutical syntheses.[7][17]
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Tertiary amine base (e.g., Triethylamine (Et₃N), Pyridine)
-
Stirring apparatus
-
Ice bath
-
Separatory funnel
-
Aqueous workup solutions (e.g., dilute HCl, saturated NaHCO₃, brine)
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and the tertiary amine base (1.1-1.2 equivalents) in the anhydrous solvent.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the stirred amine solution. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl (to remove excess base), saturated NaHCO₃ solution (to remove any remaining acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude 2-nitrobenzamide.
-
The crude product can be further purified by recrystallization or column chromatography.
Caption: Step-by-step workflow for a typical acylation reaction.
Conclusion
This compound is a highly valuable and versatile intermediate in the pharmaceutical industry. Its distinct reactivity, governed by the acyl chloride and ortho-nitro functionalities, enables the efficient construction of diverse and complex heterocyclic molecules. A thorough understanding of its synthesis, reaction mechanisms, and handling protocols is crucial for its effective application in the development of novel therapeutics. The systematic application of acylation, reduction, and cyclization strategies continues to make this compound a key component in the synthetic chemist's toolbox for drug discovery and development.
References
- 1. CAS 610-14-0: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. This compound | C7H4ClNO3 | CID 11875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-硝基苯甲酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. chembk.com [chembk.com]
- 7. This compound | 610-14-0 | Benchchem [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. CN106565557A - Synthesis process of 2-nitro-4-methylsulfonyl benzoyl chloride - Google Patents [patents.google.com]
- 11. 2-Methyl-4-nitrobenzoyl chloride | 30459-70-2 | Benchchem [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. nbinno.com [nbinno.com]
- 16. Quinazolinone synthesis [organic-chemistry.org]
- 17. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Moisture Sensitivity and Hydrolysis of 2-Nitrobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the moisture sensitivity and hydrolysis of 2-Nitrobenzoyl chloride. The document details the chemical reactivity, underlying mechanisms, and kinetic aspects of its interaction with water. Furthermore, it offers detailed experimental protocols for the study of its hydrolysis, making it a valuable resource for professionals in research and drug development.
Introduction to this compound
This compound (C₇H₄ClNO₃) is a reactive acyl chloride widely utilized as an intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds. Its high reactivity, a desirable trait for chemical synthesis, also renders it highly susceptible to hydrolysis. Understanding the kinetics and mechanism of this degradation pathway is crucial for its effective handling, storage, and application in moisture-sensitive environments.
Moisture Sensitivity and Hydrolysis Mechanism
This compound is acutely sensitive to moisture and readily undergoes hydrolysis in the presence of water to form 2-nitrobenzoic acid and hydrochloric acid. This reaction is a classic example of nucleophilic acyl substitution, proceeding through an addition-elimination mechanism. The electron-withdrawing nature of the nitro group at the ortho position enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by water.
The reaction proceeds as follows:
C₇H₄ClNO₃ + H₂O → C₇H₅NO₄ + HCl
Due to its high reactivity with water, this compound must be handled and stored under anhydrous conditions to prevent its degradation.
Reaction Mechanism of this compound Hydrolysis
Kinetics of Hydrolysis
The hydrolysis of this compound is a rapid process. While specific kinetic data such as rate constants and half-life under varying pH and temperature are not extensively documented in publicly available literature, comparative studies provide valuable insights.
A kinetic study on the solvolysis of nitro-substituted benzoyl chlorides revealed that in most common solvents, This compound (ortho-isomer) reacts approximately ten times slower than p-nitrobenzoyl chloride (para-isomer) . This difference in reactivity can be attributed to the steric hindrance imposed by the ortho-nitro group, which can impede the approach of the water molecule to the carbonyl carbon. The study also suggested that the ortho-nitro group does not participate as an intramolecular nucleophilic assistant in the solvolysis of this compound.
Table 1: Comparative Reactivity of Nitrobenzoyl Chloride Isomers in Solvolysis
| Compound | Position of Nitro Group | Relative Rate of Solvolysis |
| This compound | ortho | ~1 |
| 4-Nitrobenzoyl chloride | para | ~10 |
Note: Relative rates are approximate and can vary with solvent and temperature.
Experimental Protocols for Hydrolysis Studies
Monitoring the hydrolysis of this compound can be achieved by quantifying the formation of its product, 2-nitrobenzoic acid, over time. High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectroscopy are suitable analytical techniques for this purpose.
General Safety Precautions
This compound is a corrosive and moisture-sensitive compound. All handling should be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All glassware and solvents must be scrupulously dried to prevent premature hydrolysis.
Experimental Workflow for Kinetic Study of Hydrolysis
Kinetic Study using High-Performance Liquid Chromatography (HPLC)
Objective: To determine the rate constant of hydrolysis of this compound by monitoring the formation of 2-nitrobenzoic acid using HPLC.
Materials and Reagents:
-
This compound
-
2-Nitrobenzoic acid (analytical standard)
-
Acetonitrile (B52724) (HPLC grade, anhydrous)
-
Water (HPLC grade)
-
Buffer salts (e.g., phosphate, acetate) for pH control
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
Volumetric flasks, pipettes, and syringes (all oven-dried)
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of 2-nitrobenzoic acid in acetonitrile (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of calibration standards of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting with the mobile phase.
-
-
Preparation of Reaction Sample:
-
Prepare a stock solution of this compound in anhydrous acetonitrile (e.g., 10 mg/mL) immediately before use.
-
Prepare the aqueous reaction buffer of the desired pH and bring it to the desired temperature in a thermostated vessel with stirring.
-
-
Initiation of Hydrolysis and Sampling:
-
Initiate the reaction by injecting a small, known volume of the this compound stock solution into the pre-heated and stirred aqueous buffer. The final concentration should be within the linear range of the HPLC method.
-
Start a timer immediately upon addition.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by diluting it with a known volume of the mobile phase to stop further hydrolysis.
-
-
HPLC Analysis:
-
Inject the calibration standards to generate a calibration curve (peak area vs. concentration).
-
Inject the quenched reaction samples.
-
Monitor the chromatogram at a wavelength where 2-nitrobenzoic acid has strong absorbance (e.g., around 260 nm).
-
-
Data Analysis:
-
Quantify the concentration of 2-nitrobenzoic acid in each sample using the calibration curve.
-
Plot the concentration of 2-nitrobenzoic acid versus time.
-
Determine the initial rate of the reaction from the initial slope of the curve.
-
Assuming pseudo-first-order kinetics (with water in large excess), plot ln([A]₀ - [P]) versus time, where [A]₀ is the initial concentration of this compound and [P] is the concentration of 2-nitrobenzoic acid at time t. The negative of the slope of this plot will give the pseudo-first-order rate constant (k').
-
Kinetic Study using UV-Vis Spectroscopy
Objective: To determine the rate constant of hydrolysis by monitoring the change in absorbance over time. This method is suitable if there is a significant difference in the UV-Vis spectra of the reactant and the product.
Materials and Reagents:
-
This compound
-
2-Nitrobenzoic acid
-
Aprotic solvent transparent in the UV range (e.g., acetonitrile, spectroscopic grade)
-
Aqueous buffer of desired pH
-
Quartz cuvettes
-
UV-Vis spectrophotometer with a thermostated cell holder
Procedure:
-
Spectral Scans:
-
Obtain the UV-Vis absorption spectra of this compound and 2-nitrobenzoic acid in the chosen solvent system to identify a suitable wavelength for monitoring the reaction. Ideally, this wavelength should be one where the product absorbs strongly and the reactant absorbs weakly, or vice versa.
-
-
Kinetic Run:
-
Equilibrate the aqueous buffer in a quartz cuvette inside the thermostated cell holder of the spectrophotometer.
-
Prepare a concentrated solution of this compound in the aprotic solvent.
-
Initiate the reaction by injecting a small volume of the this compound solution into the cuvette and mix quickly.
-
Immediately start recording the absorbance at the chosen wavelength as a function of time.
-
-
Data Analysis:
-
The absorbance at any time t (Aₜ) will be a combination of the absorbance of the reactant and the product.
-
The change in absorbance is proportional to the extent of the reaction.
-
For a pseudo-first-order reaction, a plot of ln(A∞ - Aₜ) versus time will be linear, where A∞ is the absorbance at the completion of the reaction. The negative of the slope gives the pseudo-first-order rate constant (k').
-
Conclusion
This compound is a highly moisture-sensitive compound that undergoes rapid hydrolysis. The ortho-nitro group influences its reactivity, making it approximately ten times less reactive than its para-isomer. A thorough understanding of its hydrolytic instability and the application of appropriate analytical methodologies are essential for its successful use in research and development. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess the hydrolysis kinetics of this compound under various conditions.
2-Nitrobenzoyl Chloride: A Technical Guide to Safety, Handling, and Toxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitrobenzoyl chloride (CAS No. 610-14-0), an aromatic acyl chloride, is a significant intermediate in organic synthesis, particularly in the pharmaceutical, agrochemical, and advanced materials sectors.[1][2] Its utility stems from the reactivity of the acyl chloride group, which allows for the formation of amides, esters, and other carbonyl derivatives, and the influence of the electron-withdrawing nitro group that enhances the electrophilicity of the carbonyl carbon.[3] This guide provides a comprehensive overview of the safety, handling, and toxicity of this compound to ensure its safe and effective use in a laboratory and research setting.
Chemical and Physical Properties
This compound is a crystalline solid that can appear as a clear, dark brown or yellow to brownish liquid, depending on its purity and the ambient temperature.[3][4][5] It is important to note that it is shock-sensitive.[4][5][6] A summary of its key physical and chemical properties is provided in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₄ClNO₃ | [3][6] |
| Molecular Weight | 185.56 g/mol | [6] |
| Appearance | Dark brown solid or liquid | [7] |
| Melting Point | 17-20 °C (62.6-68 °F) | [5][7] |
| Boiling Point | 148-149 °C (298.4-300.2 °F) at 9 mmHg | [5][7] |
| Density | 1.404 g/mL at 25 °C | [5] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [8] |
| Solubility | Decomposes in water. Soluble in many organic solvents. | [5][6] |
| Refractive Index | n20/D 1.569 | [5] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is corrosive and causes severe skin burns and eye damage.[6][7] It may also cause an allergic skin reaction.[1] The Globally Harmonized System (GHS) classification for this compound is summarized in Table 2.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | 1B | Danger | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation | 1 | ||
| Skin Sensitization | 1 | Warning | H317: May cause an allergic skin reaction |
Toxicity Information
The toxicological properties of this compound have not been fully investigated.[7] No specific quantitative data for LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) is available for this compound. However, for the related compound 4-Nitrobenzoyl chloride, an oral LD50 in rats has been reported as 5,600 mg/kg, which is associated with behavioral changes such as muscle weakness and ataxia.[9]
Acute and Chronic Health Effects:
-
Acute: The primary acute hazard is its corrosive nature. It is an irritant to the skin, eyes, and respiratory system.[4][5][6] Inhalation can cause respiratory irritation, and in severe cases, may lead to lung edema.[1] Ingestion can cause severe burns to the mouth, throat, and esophagus.[1]
-
Chronic: Repeated or prolonged exposure may lead to the erosion of teeth and ulceration of the mouth lining.[1] It may also cause a non-allergic condition known as reactive airways dysfunction syndrome (RADS) in some individuals after high-level exposure.[5]
Safe Handling and Storage
Due to its hazardous nature, strict safety protocols must be followed when handling this compound.
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[7]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[7][8]
-
Skin Protection: Wear appropriate protective gloves (e.g., butyl rubber, neoprene) and clothing to prevent skin exposure.[7]
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, use a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and acid gases.[7]
Handling Procedures:
-
Avoid breathing dust, fumes, mists, vapors, or spray.[7]
-
Do not get in eyes, on skin, or on clothing.[7]
-
Wash hands thoroughly after handling.[7]
-
Do not eat, drink, or smoke in the handling area.[5]
-
It is water-reactive and should be handled under anhydrous conditions to prevent hydrolysis to 2-nitrobenzoic acid.[3]
Storage:
-
Store in a cool, dry, and well-ventilated area.[7]
-
Keep containers tightly closed.[7]
-
Store locked up.[5]
-
Keep refrigerated.[7]
-
Protect from moisture.[7]
-
Store away from incompatible materials such as strong bases, oxidizing agents, and alcohols.[6][7]
Reactivity and Stability
-
Reactivity: this compound is incompatible with strong bases (including amines), strong oxidizing agents, and alcohols.[4][6] It may react vigorously or explosively with diisopropyl ether or other ethers in the presence of trace amounts of metal salts.[4][6] It also reacts with reducing agents.[6]
-
Stability: It is unstable in the presence of moist air or water, as it decomposes.[6][7]
-
Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), phosgene, and hydrogen chloride gas.[7]
Emergency Procedures
Immediate action is crucial in the event of exposure or a spill.
First-Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15-30 minutes, also under the eyelids.[6][7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[6][7]
-
Skin Contact: Immediately wash off with plenty of water for at least 15 minutes.[7] Remove and wash contaminated clothing before reuse.[7] Seek immediate medical attention.[7]
-
Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing.[7] If not breathing, give artificial respiration.[7] Do not use mouth-to-mouth resuscitation.[7] Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting.[6][7] Rinse mouth with water.[7] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.[6][7]
A logical workflow for first aid is presented in the diagram below.
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Water spray, carbon dioxide (CO₂), dry chemical, and alcohol-resistant foam are recommended.[7]
-
Unsuitable Extinguishing Media: No information available.[7]
-
Specific Hazards: The compound is combustible.[5] Thermal decomposition can produce corrosive and toxic fumes.[7] Containers may explode when heated.[5]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]
Accidental Release Measures:
-
Personal Precautions: Ensure adequate ventilation.[7] Evacuate personnel to safe areas.[7] Wear appropriate personal protective equipment.[7]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so.[7] Do not let the product enter drains.[7]
-
Methods for Containment and Cleaning Up: For solid spills, use dry clean-up procedures and avoid generating dust.[5] For liquid spills, soak up with inert absorbent material.[7] Collect the material in suitable, closed containers for disposal.[7]
Experimental Protocols
General Synthesis of this compound:
A common method for the synthesis of this compound involves the reaction of 2-nitrobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[7] The general workflow for this synthesis is depicted below.
General Protocol for Acylation Reactions:
This compound is a versatile reagent for acylating nucleophiles such as alcohols, phenols, and amines to form the corresponding esters and amides. A general protocol for such a reaction is as follows:
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the nucleophile (e.g., an alcohol or amine) and a base (e.g., triethylamine (B128534) or pyridine) in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or tetrahydrofuran).
-
Addition of Acyl Chloride: Cool the solution in an ice bath. To this stirred solution, add a solution of this compound in the same anhydrous solvent dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for a specified time, monitoring the progress by a suitable technique such as thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by adding water or a dilute aqueous acid/base solution. Separate the organic layer, wash it with brine, and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Purification: Remove the solvent under reduced pressure. The crude product can then be purified by a suitable method such as recrystallization or column chromatography.
The logical flow of a general acylation reaction is illustrated in the diagram below.
Disposal Considerations
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[7] Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[7]
Conclusion
This compound is a valuable chemical intermediate, but its corrosive and reactive nature necessitates strict adherence to safety and handling protocols. A thorough understanding of its hazards, proper use of personal protective equipment, and implementation of appropriate engineering controls are paramount to ensure the safety of laboratory personnel. While comprehensive toxicological data is limited, the available information underscores the importance of minimizing exposure through all routes. By following the guidelines outlined in this technical guide, researchers can safely and effectively utilize this compound in their synthetic endeavors.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. fishersci.com [fishersci.com]
- 5. This compound | 610-14-0 [chemicalbook.com]
- 6. This compound | C7H4ClNO3 | CID 11875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Protocol for Amide Synthesis using 2-Nitrobenzoyl Chloride: Application Notes for Researchers
For researchers, scientists, and drug development professionals, this document provides a detailed protocol and application notes for the synthesis of amides utilizing 2-nitrobenzoyl chloride. This versatile reagent serves as a key building block in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials.
The reaction of this compound with primary or secondary amines is a robust and widely used method for the formation of amide bonds. The presence of the electron-withdrawing nitro group at the ortho position enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by amines and often leading to high reaction yields under mild conditions. This protocol outlines the standard Schotten-Baumann conditions for this transformation, providing a general framework that can be adapted for a diverse range of amine substrates.
General Reaction and Mechanism
The synthesis of N-substituted-2-nitrobenzamides from this compound and an amine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating a chloride ion and, after deprotonation of the nitrogen by a base, yields the final amide product and a hydrochloride salt. The inclusion of a non-nucleophilic base is crucial to neutralize the hydrochloric acid byproduct and drive the reaction to completion.
Experimental Protocols
General Procedure for Amide Synthesis under Schotten-Baumann Conditions
This protocol provides a general method applicable to a variety of primary and secondary amines.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent (e.g., THF, diethyl ether)
-
Triethylamine (B128534) (TEA) or other non-nucleophilic base (e.g., diisopropylethylamine (DIPEA), pyridine) (1.1-1.5 eq)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0-1.2 equivalents) and triethylamine (1.1-1.5 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C in an ice bath with magnetic stirring.
-
Addition of Acyl Chloride: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the cooled amine solution over a period of 10-15 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-16 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude amide.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel.
Data Presentation
The following tables summarize typical reaction conditions and yields for the synthesis of various N-substituted 2-nitrobenzamides. Please note that yields are highly dependent on the specific substrate and reaction conditions and may require optimization.
| Amine Reactant | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Ammonia | 2-Nitrobenzamide | Not specified | Not specified | 77[1] |
| Aniline | N-phenyl-2-nitrobenzamide | 1-4 | 0 to RT | High (Qualitative) |
| Benzylamine | N-benzyl-2-nitrobenzamide | 2-6 | 0 to RT | High (Qualitative) |
| Diethylamine | N,N-diethyl-2-nitrobenzamide | 1-4 | 0 to RT | High (Qualitative) |
| Morpholine | (2-nitrophenyl)(morpholino)methanone | 1-3 | 0 to RT | High (Qualitative) |
Note: "High (Qualitative)" indicates that while specific percentage yields were not found in the immediate search results, the literature suggests that these reactions generally proceed with good to excellent yields under the described conditions. For related nitrobenzoyl chlorides, yields for similar reactions have been reported in the range of 69% to 96%.
Mandatory Visualizations
Reaction Mechanism
The following diagram illustrates the nucleophilic acyl substitution mechanism for the reaction of this compound with a primary amine.
Caption: Nucleophilic acyl substitution mechanism.
Experimental Workflow
The diagram below outlines the general experimental workflow for the synthesis and purification of N-substituted 2-nitrobenzamides.
Caption: General experimental workflow.
References
Application Note: HPLC Analysis of Primary and Secondary Amines Using 2-Nitrobenzoyl Chloride as a Pre-column Derivatizing Agent
Abstract
This application note details a robust and sensitive method for the quantitative analysis of primary and secondary amines by High-Performance Liquid Chromatography (HPLC) with UV detection. Many amine-containing compounds, such as amino acids and biogenic amines, lack a strong chromophore, making their direct detection at low concentrations challenging. Pre-column derivatization with 2-Nitrobenzoyl chloride converts these amines into stable, UV-active derivatives, significantly enhancing their detectability. This document provides a comprehensive protocol for the derivatization procedure and subsequent HPLC analysis, making it a valuable resource for researchers, scientists, and professionals in drug development and quality control.
Introduction
The quantitative analysis of primary and secondary amines is crucial in various scientific fields, including pharmaceutical analysis, clinical diagnostics, and environmental monitoring. Due to the poor UV-absorbing properties of many aliphatic amines, direct HPLC analysis often lacks the required sensitivity. Chemical derivatization is a widely employed strategy to overcome this limitation by introducing a chromophoric tag to the analyte molecule.
This compound is an effective derivatizing agent for primary and secondary amines. The reaction proceeds via a nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride, resulting in the formation of a stable amide derivative. The presence of the nitro group on the benzoyl moiety acts as a strong chromophore, allowing for sensitive detection of the derivatives by UV-Vis detectors. This method offers good reactivity and stability of the resulting derivatives, making it a reliable choice for the quantification of amines.
Chemical Reaction
The derivatization reaction involves the nucleophilic attack of the amine on the carbonyl carbon of this compound, leading to the formation of a 2-nitrobenzamide (B184338) derivative and hydrochloric acid. The reaction is typically carried out in a basic medium to neutralize the liberated HCl and drive the reaction to completion.
Experimental Protocols
Materials and Reagents
-
Analytes: Stock solutions of primary and secondary amines (e.g., aliphatic amines, amino acids) prepared in a suitable solvent (e.g., water, methanol).
-
Derivatizing Reagent: this compound solution (10 mg/mL in anhydrous acetonitrile). Prepare fresh daily.
-
Base Solution: 0.1 M Sodium Bicarbonate or 0.1 M Borate (B1201080) Buffer (pH 9.0).
-
Quenching Solution: 1 M Hydrochloric Acid (HCl).
-
Solvents: HPLC-grade acetonitrile, methanol, and water.
-
Solid Phase Extraction (SPE) Cartridges: C18 cartridges for sample clean-up if required.
Instrumentation
-
HPLC System: An HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm), an autosampler, and a column oven.
-
Data Acquisition and Processing Software.
Derivatization Procedure
-
Sample Preparation: Pipette 100 µL of the sample or standard solution into a clean reaction vial.
-
pH Adjustment: Add 200 µL of 0.1 M sodium bicarbonate or borate buffer (pH 9.0) to the vial and vortex briefly.
-
Derivatization: Add 200 µL of the 10 mg/mL this compound solution in acetonitrile. Vortex the mixture vigorously for 1 minute.
-
Reaction: Incubate the reaction mixture at 50°C for 15 minutes in a water bath or heating block.
-
Quenching: After incubation, cool the vial to room temperature. Add 100 µL of 1 M HCl to stop the reaction and neutralize the excess base. Vortex for 30 seconds.
-
Filtration/Clean-up: Filter the derivatized sample through a 0.45 µm syringe filter before injection. For complex matrices, a solid-phase extraction (SPE) step using a C18 cartridge may be necessary to remove interferences.
-
Injection: Inject 10-20 µL of the final solution into the HPLC system.
HPLC Conditions
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 70% B
-
15-18 min: 70% to 30% B
-
18-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Data Presentation
The following tables summarize the expected quantitative performance of the method based on data from similar derivatizing agents like 4-Nitrobenzoyl chloride. These values should be validated for specific analytes when using this compound.
Table 1: HPLC Method Validation Parameters for Derivatized Amines (Hypothetical Data)
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL |
| Precision (RSD%) | < 5% |
| Accuracy (Recovery %) | 95 - 105% |
Table 2: Chromatographic Data for Selected Derivatized Amines (Hypothetical Data)
| Analyte | Retention Time (min) |
| Methylamine derivative | 5.8 |
| Ethylamine derivative | 7.2 |
| Propylamine derivative | 9.5 |
| Aniline derivative | 12.3 |
Mandatory Visualizations
Caption: Experimental workflow for the pre-column derivatization of amines with this compound for HPLC analysis.
Application Notes and Protocols: The Strategic Use of 2-Nitrobenzoyl Chloride in the Synthesis of Benzodiazepines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 1,4-benzodiazepines utilizing 2-nitrobenzoyl chloride as a key acylating agent. This methodology offers a strategic alternative to traditional routes, leveraging a reductive cyclization pathway to form the characteristic seven-membered diazepine (B8756704) ring. This document outlines the synthetic strategy, detailed experimental protocols, and relevant quantitative data to guide researchers in the development of novel benzodiazepine (B76468) derivatives.
Introduction
1,4-Benzodiazepines are a critical class of psychoactive compounds widely recognized for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[1][2] The synthesis of these molecules is a cornerstone of medicinal chemistry. A pivotal step in their synthesis is the formation of the seven-membered diazepine ring. While various synthetic routes exist, the use of this compound presents a unique approach. This method involves the acylation of a 2-aminobenzophenone (B122507), followed by a reductive cyclization. The nitro group, initially serving as a directing group, is subsequently reduced to an amine, which then undergoes intramolecular condensation with the benzophenone (B1666685) carbonyl to form the benzodiazepine scaffold. This pathway is particularly useful for synthesizing 7-substituted benzodiazepines where the substituent is introduced via the initial 2-aminobenzophenone.
Synthetic Pathway Overview
The synthesis of 1,4-benzodiazepines using this compound from a 2-aminobenzophenone precursor can be dissected into two principal stages:
-
Acylation: A 2-aminobenzophenone is acylated with this compound to form an N-(2-benzoyl-substituted-phenyl)-2-nitrobenzamide intermediate.
-
Reductive Cyclization: The nitro group of the intermediate is reduced to an amine, which spontaneously undergoes intramolecular cyclization to yield the final 1,4-benzodiazepine.
This process is exemplified by the synthesis of a 7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one derivative starting from 2-amino-5-chlorobenzophenone (B30270).
Data Presentation
The following tables summarize representative quantitative data for the key steps in the synthesis. Yields are indicative and can vary based on reaction scale, purity of reagents, and optimization of conditions.
Table 1: Representative Yields for the Acylation of 2-Amino-5-chlorobenzophenone
| Acylating Agent | Intermediate Product | Base | Solvent | Typical Yield (%) |
| This compound | N-(2-Benzoyl-4-chlorophenyl)-2-nitrobenzamide | Pyridine (B92270) or Triethylamine (B128534) | Dichloromethane (B109758) or Toluene | 85-95 |
| Chloroacetyl chloride | 2-(Chloroacetamido)-5-chlorobenzophenone | - | Toluene | ~97[3] |
Table 2: Representative Yields for the Cyclization Step
| Intermediate Product | Cyclization Method | Final Product | Typical Yield (%) |
| N-(2-Benzoyl-4-chlorophenyl)-2-aminobenzamide (from reduction) | Acid-catalyzed intramolecular condensation | 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one derivative | 80-90 |
| 2-(Chloroacetamido)-5-nitrobenzophenone | Reaction with hexamethylenetetramine | 7-Nitro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one | 86-90[4] |
Experimental Protocols
Protocol 1: Synthesis of N-(2-Benzoyl-4-chlorophenyl)-2-nitrobenzamide (Acylation)
This protocol details the acylation of 2-amino-5-chlorobenzophenone with this compound.
Materials:
-
2-Amino-5-chlorobenzophenone (1.0 equiv.)
-
This compound (1.1 equiv.)
-
Anhydrous pyridine or triethylamine (1.5 equiv.)
-
Anhydrous dichloromethane (DCM) or toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-chlorobenzophenone in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous pyridine or triethylamine to the stirred solution.
-
In a separate flask, dissolve this compound in a minimal amount of anhydrous DCM.
-
Add the this compound solution dropwise to the cooled 2-amino-5-chlorobenzophenone solution over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude N-(2-benzoyl-4-chlorophenyl)-2-nitrobenzamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Protocol 2: Synthesis of 7-Chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine Derivative (Reductive Cyclization)
This protocol describes the reductive cyclization of the nitro-intermediate to the final benzodiazepine product.
Materials:
-
N-(2-Benzoyl-4-chlorophenyl)-2-nitrobenzamide (1.0 equiv.)
-
Palladium on carbon (10% Pd/C, 5-10 mol%) or Tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 equiv.)
-
Methanol (B129727) or Ethanol
-
Hydrogen gas source (for catalytic hydrogenation)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure (Method A: Catalytic Hydrogenation):
-
In a hydrogenation vessel, dissolve N-(2-benzoyl-4-chlorophenyl)-2-nitrobenzamide in methanol or ethanol.
-
Carefully add 10% Pd/C to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1-3 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure. The resulting crude product is the cyclized benzodiazepine.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.
Procedure (Method B: Tin(II) Chloride Reduction):
-
In a round-bottom flask, dissolve N-(2-benzoyl-4-chlorophenyl)-2-nitrobenzamide in ethanol.
-
Add Tin(II) chloride dihydrate to the solution.
-
Heat the reaction mixture to reflux and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude benzodiazepine product by column chromatography or recrystallization.
Visualizations
Caption: Experimental workflow for benzodiazepine synthesis.
Caption: Signaling pathway for reductive cyclization.
References
Application Notes and Protocols for the Synthesis of Esters from 2-Nitrobenzoyl Chloride and Alcohols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-Nitrobenzoyl esters are a class of organic compounds with significant applications in medicinal chemistry and materials science. The presence of the nitro group in the ortho position of the benzene (B151609) ring makes these compounds valuable intermediates for the synthesis of various pharmaceuticals and other biologically active molecules. For instance, they can serve as precursors to amino-benzoates and other substituted aromatic compounds. Furthermore, the 2-nitrobenzoyl group can be utilized as a photolabile protecting group in organic synthesis. The esterification of 2-nitrobenzoyl chloride with various alcohols is a fundamental and efficient method for preparing these valuable compounds. This document provides a detailed protocol for this synthesis, outlining the reaction conditions, purification methods, and characterization techniques.
The reaction proceeds via a nucleophilic acyl substitution mechanism, where the alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This reaction is typically fast and exothermic. The choice of reaction conditions can be influenced by the reactivity and steric hindrance of the alcohol.[1]
Data Presentation
The following table summarizes representative quantitative data for the synthesis of various 2-nitrobenzoyl esters. Please note that yields are highly dependent on the specific reaction conditions and the purity of the reagents.
| Alcohol | Molar Ratio (Alcohol:Acyl Chloride) | Reaction Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Methanol | 10:1 | 25 | 1 | 85-95 |
| Ethanol | 10:1 | 50 | 1 | 80-90 |
| Isopropanol | 5:1 | 70 | 2 | 75-85 |
| n-Butanol | 5:1 | 70 | 2 | 80-90 |
Experimental Protocols
General Protocol for the Synthesis of Alkyl 2-Nitrobenzoates
This protocol describes a general method for the synthesis of esters from this compound and a representative alcohol. The procedure can be adapted for various primary and secondary alcohols.
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol, ethanol, isopropanol)
-
Pyridine (optional, as a base)
-
Diethyl ether
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a suitable amount of the desired anhydrous alcohol (5-10 eq). If the alcohol is a solid, a dry, inert solvent such as dichloromethane (B109758) or toluene (B28343) can be used.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is often exothermic. If necessary, the reaction mixture can be gently heated to reflux to ensure complete conversion, particularly with less reactive or sterically hindered alcohols. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (typically 1-3 hours), cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in diethyl ether. Transfer the solution to a separatory funnel and wash it sequentially with 5% sodium bicarbonate solution to neutralize any unreacted acid chloride and hydrochloric acid formed during the reaction. Then, wash with water and finally with saturated brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude ester.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, aqueous ethanol, or hexane/ethyl acetate (B1210297) mixtures, to yield the pure 2-nitrobenzoyl ester.
Characterization:
The structure and purity of the synthesized esters can be confirmed using various analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic ester carbonyl (C=O) and nitro (NO₂) functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight of the ester.
Mandatory Visualization
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of 2-nitrobenzoyl esters.
References
Application Notes and Protocols for Acylation Reactions with 2-Nitrobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for acylation reactions utilizing 2-nitrobenzoyl chloride, a versatile reagent in organic synthesis. Due to the electrophilic nature of the acyl chloride, enhanced by the electron-withdrawing nitro group, this compound is highly reactive towards nucleophiles, making it a valuable building block for the synthesis of amides, esters, and aryl ketones. These products are significant in medicinal chemistry and drug development, with applications as intermediates and as bioactive molecules themselves.
Introduction
This compound (C₇H₄ClNO₃) is a yellow to brownish solid or liquid that is sensitive to moisture.[1] It is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.[2] Its reactivity stems from the acyl chloride functional group, which readily undergoes nucleophilic acyl substitution. The presence of the nitro group at the ortho position further activates the carbonyl group towards nucleophilic attack.[1]
This document outlines protocols for three primary types of acylation reactions involving this compound: N-acylation of amines, Friedel-Crafts acylation of aromatic compounds, and esterification of alcohols. Safety precautions are paramount when handling this compound as it is corrosive and can react vigorously with water.[1] All manipulations should be performed in a fume hood, and anhydrous conditions are essential to prevent hydrolysis to the unreactive 2-nitrobenzoic acid.
Data Presentation: Acylation Reaction Efficiency
Table 1: N-Acylation of Various Amines with Acyl Chlorides
| Acyl Chloride | Amine Substrate | Base | Solvent | Reaction Conditions | Yield (%) |
| 4-Fluorobenzoyl chloride | Pyrrolidine | Triethylamine (B128534) | Cyrene™ | 0 °C to RT, 1 h | 91 |
| 4-Fluorobenzoyl chloride | Aniline | Triethylamine | Cyrene™ | 0 °C to RT, 1 h | 72 |
| 3,4-Dimethoxybenzoyl chloride | Benzylamine | Triethylamine | Cyrene™ | 0 °C to RT, 1 h | 95 |
| Benzoyl chloride | Naphthalen-1-amine | None | Neat | Room Temperature, 3-5 min | ~90 |
| Acetyl chloride | Aniline | Sodium Bicarbonate | Water | Room Temperature, 5-10 min | High |
Table 2: Friedel-Crafts Acylation of Arenes with Acyl Anhydrides
| Arene | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Anisole | Acetic Anhydride | FeCl₃·6H₂O | TAAIL 6 | 60 | 2 | 94 |
| Toluene | Acetic Anhydride | FeCl₃·6H₂O | TAAIL 6 | 60 | 4 | 85 |
| Benzene | Acetic Anhydride | FeCl₃·6H₂O | TAAIL 6 | 60 | 72 | 65 |
Table 3: Esterification of Alcohols with Acyl Chlorides
| Acyl Chloride | Alcohol | Base/Catalyst | Solvent | Reaction Conditions | Yield (%) |
| 4-Nitrobenzoyl chloride | Ethanol | None | Ethanol (reflux) | 50 min | High |
| 4-Nitrobenzoyl chloride | 1-Propanol | None | 1-Propanol (reflux) | 50 min | High |
| 4-Nitrobenzoyl chloride | 2-Propanol | None | 2-Propanol (reflux) | 50 min | High |
| Methacryloyl chloride | Propargyl alcohol | Triethylamine | THF | 10 °C, 0.5 h, N₂ | 80 |
Experimental Protocols
Safety Precautions: this compound is corrosive and moisture-sensitive. Always handle it in a fume hood wearing appropriate personal protective equipment (PPE), including gloves and safety goggles. All glassware must be flame-dried, and anhydrous solvents should be used.
Protocol 1: N-Acylation of Primary and Secondary Amines
This protocol describes a general procedure for the synthesis of 2-nitrobenzamides from the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, benzylamine, piperidine)
-
Anhydrous triethylamine (Et₃N) or pyridine (B92270)
-
Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard laboratory glassware for work-up and purification.
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Dissolve this compound (1.05 equivalents) in anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes with continuous stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude 2-nitrobenzamide (B184338) can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.
Protocol 2: Friedel-Crafts Acylation of Aromatic Compounds
This protocol outlines the synthesis of 2-nitroaryl ketones via Friedel-Crafts acylation of an electron-rich aromatic compound with this compound.
Materials:
-
This compound
-
Aromatic substrate (e.g., benzene, toluene, anisole)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or carbon disulfide (CS₂)
-
Ice, concentrated hydrochloric acid (HCl)
-
Round-bottom flask, reflux condenser, gas trap, magnetic stirrer, and standard laboratory glassware.
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the anhydrous aromatic solvent (if different from the substrate, e.g., DCM) and anhydrous aluminum chloride (1.1 equivalents).
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Formation of Acylium Ion: Add this compound (1.0 equivalent) dropwise to the stirred suspension.
-
Addition of Aromatic Substrate: If the aromatic substrate is not the solvent, add it dropwise to the reaction mixture.
-
Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours, or heat to reflux if necessary. Monitor the reaction by TLC.
-
Quenching: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl.
-
Work-up: Transfer the mixture to a separatory funnel and extract the product with DCM.
-
Wash the combined organic layers with water, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Protocol 3: Esterification of Alcohols
This protocol provides a general method for the synthesis of 2-nitrobenzoate (B253500) esters from this compound and an alcohol.
Materials:
-
This compound
-
Alcohol (primary or secondary, e.g., ethanol, isopropanol)
-
Anhydrous pyridine or triethylamine (optional, as a base)
-
Anhydrous solvent (e.g., DCM, THF, or the alcohol itself if in excess)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware.
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask, dissolve the alcohol (1.0 equivalent) in an anhydrous solvent. If a base is used, add pyridine or triethylamine (1.1 equivalents).
-
Cooling: Cool the solution to 0 °C.
-
Addition of Acyl Chloride: Add this compound (1.05 equivalents) dropwise with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. The reaction can be gently heated if the alcohol is less reactive. Monitor by TLC.
-
Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ester by distillation or column chromatography.
Applications in Drug Discovery: Inhibition of DprE1 in Mycobacterium tuberculosis
Derivatives of nitrobenzamides have emerged as potent inhibitors of the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) in Mycobacterium tuberculosis, the causative agent of tuberculosis. DprE1 is a crucial enzyme involved in the biosynthesis of the mycobacterial cell wall. Inhibition of this enzyme disrupts the cell wall integrity, leading to bacterial death. This makes DprE1 a promising target for the development of new anti-tubercular drugs. The synthesis of a library of 2-nitrobenzamide derivatives through the acylation reactions described above is a key strategy in the discovery of novel DprE1 inhibitors.
References
Application Notes and Protocols for Green Synthesis of 2-Nitrobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitrobenzoyl chloride is a crucial intermediate in the synthesis of various pharmaceuticals, dyes, and pesticides. Traditional methods for its preparation from 2-nitrobenzoic acid typically involve hazardous and environmentally detrimental chlorinating agents such as thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). These reagents are corrosive, moisture-sensitive, and produce toxic gaseous byproducts like sulfur dioxide (SO₂) and hydrogen chloride (HCl).[1][2] In line with the principles of green chemistry, there is a growing need for safer, more sustainable, and efficient synthetic routes. This document outlines and compares traditional methods with greener alternatives, providing detailed protocols and quantitative data to facilitate their adoption in a research and development setting.
Green Synthesis Approaches
The development of green synthetic methods for the preparation of acyl chlorides focuses on replacing toxic reagents with safer alternatives, minimizing waste, and employing milder reaction conditions. Two promising green reagents for the synthesis of this compound are Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine) and Triphosgene (B27547) (bis(trichloromethyl) carbonate).
-
Cyanuric Chloride: This reagent is a solid, making it easier and safer to handle than liquid reagents like thionyl chloride. The reaction proceeds at room temperature, and the main byproduct, cyanuric acid or its salt, is an insoluble solid that can be easily removed by filtration, simplifying the work-up procedure.
-
Triphosgene: As a stable, solid phosgene (B1210022) equivalent, triphosgene is a safer alternative to highly toxic phosgene gas.[3][4] It allows for the efficient conversion of carboxylic acids to acyl chlorides under mild conditions, often with high yields.[3][5]
Comparative Data of Synthesis Routes
The following table summarizes the quantitative data for traditional and proposed green synthesis routes for the preparation of nitro-substituted benzoyl chlorides.
| Synthesis Route | Reagent | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Byproducts |
| Traditional | Thionyl Chloride (SOCl₂) | - | Neat | Reflux | 3 - 6 | 90-98%[6][7] | SO₂, HCl (gaseous) |
| Traditional | Oxalyl Chloride ((COCl)₂) | DMF (catalytic) | Dichloromethane | Room Temp. | 1.5 | High | CO, CO₂, HCl (gaseous) |
| Traditional | Phosphorus Pentachloride (PCl₅) | - | Neat | Water Bath | ~1 | 90-96%[8] | POCl₃, HCl |
| Green Route | Cyanuric Chloride | Triethylamine (B128534) | Acetone (B3395972) | Room Temp. | ~3 | High (expected) | Triazine derivative (solid) |
| Green Route | Triphosgene | DMF (catalytic) | 1,2-dichloroethane | 80 | 4 | ~95%[3][5] | CO₂ (gaseous) |
Experimental Protocols
Protocol 1: Traditional Synthesis using Thionyl Chloride (Adapted for 2-Nitrobenzoic Acid)
This protocol is adapted from established procedures for m-nitrobenzoic acid.[6]
Materials:
-
2-Nitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Round-bottomed flask
-
Reflux condenser with a gas absorption trap
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a round-bottomed flask, place 2-nitrobenzoic acid (e.g., 1.2 moles).
-
Carefully add an excess of thionyl chloride (e.g., 4.2 moles) to the flask.
-
Fit the flask with a reflux condenser connected to a gas absorption trap to neutralize the evolved HCl and SO₂ gases.
-
Heat the reaction mixture to reflux on a heating mantle for approximately 3 hours. The reaction is complete when the evolution of gases ceases.
-
After cooling, arrange the apparatus for distillation to remove the excess thionyl chloride.
-
The crude this compound residue is then purified by vacuum distillation.[6] The expected yield is high, typically in the range of 90-98%.[6]
Protocol 2: Green Synthesis using Cyanuric Chloride (Proposed)
This protocol is based on a general method for the conversion of carboxylic acids to acid chlorides.
Materials:
-
2-Nitrobenzoic acid
-
Cyanuric chloride (CC)
-
Triethylamine (TEA)
-
Acetone (dry)
-
Stirring plate and magnetic stir bar
-
Filtration apparatus
Procedure:
-
To a solution of 2-nitrobenzoic acid (e.g., 0.02 mol) and cyanuric chloride (0.01 mol) in dry acetone (e.g., 20 mL) in a flask, add triethylamine (0.02 mol) at room temperature (20-30°C).
-
Stir the mixture for approximately 3 hours. The reaction progress can be monitored by the disappearance of cyanuric chloride. An insoluble triazine derivative will precipitate.
-
Upon completion, filter the reaction mixture to remove the solid byproduct.
-
Remove the acetone from the filtrate under reduced pressure.
-
The resulting crude this compound can be taken up in a suitable solvent like carbon tetrachloride for further use or purified by vacuum distillation.
Protocol 3: Green Synthesis using Triphosgene (Proposed)
This protocol is based on a general method for the synthesis of acid chlorides using triphosgene.[3]
Materials:
-
2-Nitrobenzoic acid
-
Triphosgene (BTC)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
1,2-dichloroethane (solvent)
-
Reaction flask with condenser and gas outlet
-
Heating and stirring apparatus
Procedure:
-
In a reaction flask, dissolve 2-nitrobenzoic acid in 1,2-dichloroethane.
-
Add a catalytic amount of DMF (e.g., 5 mol% relative to the acid).
-
Add triphosgene (e.g., 0.37 equivalents relative to the acid).
-
Heat the reaction mixture to 80°C and stir for approximately 4 hours.
-
The progress of the reaction can be monitored by standard techniques (e.g., TLC, GC).
-
Upon completion, the solvent can be removed under reduced pressure, and the crude this compound can be purified by vacuum distillation. The expected yield is around 95%.[3][5]
Visualized Workflows and Pathways
The following diagrams illustrate the logical flow of the traditional versus green synthesis routes and the reaction pathway for the cyanuric chloride method.
Caption: Comparative workflow of traditional vs. green synthesis.
Caption: Proposed reaction pathway for the cyanuric chloride method.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. asianpubs.org [asianpubs.org]
- 4. RU2617126C1 - Method for producing 4-nitrobenzoyl chloride - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Synthesis routes of 3-Nitrobenzoyl chloride [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Note 1: Monitoring 2-Nitrobenzoyl Chloride Reactions by TLC
An essential aspect of chemical synthesis is the real-time monitoring of reaction progress to ensure optimal yield and purity. This document provides detailed application notes and protocols for monitoring reactions involving 2-Nitrobenzoyl chloride using two common analytical techniques: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods are crucial for researchers, scientists, and professionals in drug development to track the consumption of reactants and the formation of products.
Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and effective technique for monitoring the progress of organic reactions.[1] It allows for the qualitative assessment of the presence of starting materials, products, and byproducts in a reaction mixture. For the acylation reaction of this compound with a nucleophile (e.g., an amine or alcohol), TLC can be used to visualize the disappearance of the starting materials and the appearance of the less polar amide or ester product.[2]
A typical solvent system for these compounds involves a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate (B1210297).[3][4] The highly reactive nature of this compound means it may partially hydrolyze to 2-nitrobenzoic acid on the silica (B1680970) gel plate, which will appear as a highly polar spot at the baseline.[5][6] To unequivocally track the reaction, a "cospot" lane, containing a mixture of the starting material and the reaction aliquot, is highly recommended.
Protocol 1: TLC Monitoring of the Reaction of this compound with Benzylamine (B48309)
This protocol describes the monitoring of the formation of N-benzyl-2-nitrobenzamide.
Materials and Reagents
-
TLC Plates: Silica gel 60 F254
-
TLC Developing Chamber
-
Capillary Spotters
-
UV Lamp (254 nm)
-
Solvents: Ethyl acetate (EtOAc), n-Hexane (reagent grade)
-
Reaction components: this compound, Benzylamine
-
Quenching solvent: Methanol (B129727)
-
Visualization Stain (optional): Potassium permanganate (B83412) solution
Experimental Workflow Diagram
Caption: Workflow for monitoring a reaction using TLC.
Procedure
-
Chamber Preparation: Pour a developing solvent (eluent) of 30% ethyl acetate in n-hexane into a TLC chamber to a depth of approximately 0.5 cm. Place a piece of filter paper to line the inside wall to ensure vapor saturation and seal the chamber.[4]
-
Sample Preparation:
-
Prepare a dilute solution of the starting amine (benzylamine) in a volatile solvent.
-
At designated time points (e.g., t=0, 15 min, 30 min, 1 hr), withdraw a small aliquot (1-2 drops) from the reaction mixture.
-
Immediately quench the aliquot in a small vial containing ~0.5 mL of methanol. This converts the highly reactive this compound into the more stable methyl 2-nitrobenzoate, preventing streaking and hydrolysis on the TLC plate.[7]
-
-
TLC Plate Spotting:
-
Using a pencil, gently draw an origin line about 1 cm from the bottom of a silica gel TLC plate.
-
Mark three lanes on the origin: "SM" (Starting Material - Benzylamine), "Co" (Cospot), and "Rxn" (Reaction Mixture).
-
Using a capillary spotter, apply a small spot of the diluted benzylamine solution onto the "SM" and "Co" lanes.
-
Using a clean spotter, apply a small spot of the quenched reaction aliquot onto the "Rxn" and "Co" lanes (spotting directly on top of the SM spot).
-
-
Development: Place the spotted TLC plate into the prepared chamber and close the lid. Allow the solvent front to ascend until it is about 1 cm from the top of the plate.
-
Visualization and Analysis:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.
-
Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by spot) / (distance traveled by solvent front).
-
The reaction is considered complete when the starting material spot is no longer visible in the "Rxn" lane and a new product spot is prominent.
-
Data Presentation: Example TLC Results
| Compound | Function | Eluent System | Expected Rf Value | UV Active |
| This compound | Starting Material (Acylating Agent) | 30% EtOAc in Hexane | ~0.65 (as methyl ester) | Yes |
| Benzylamine | Starting Material (Nucleophile) | 30% EtOAc in Hexane | ~0.15 | Yes |
| N-benzyl-2-nitrobenzamide | Product | 30% EtOAc in Hexane | ~0.40 | Yes |
| 2-Nitrobenzoic acid | Hydrolysis Byproduct | 30% EtOAc in Hexane | ~0.05 (Baseline) | Yes |
Application Note 2: Monitoring this compound Reactions by LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of HPLC with the detection power of mass spectrometry.[8] It is ideal for monitoring reactions as it provides quantitative data on the concentration of reactants and products, along with mass information that confirms their identity. For reactions involving this compound, a reverse-phase HPLC method is typically employed, using a C18 column with a water/acetonitrile or water/methanol gradient mobile phase.[9]
The mass spectrometer can be operated in electrospray ionization (ESI) positive mode to detect the protonated molecular ions [M+H]+ of the starting materials and products. Tandem mass spectrometry (MS/MS) can be used to generate characteristic fragment ions, providing definitive structural confirmation.
Reaction Diagram: Acylation of Benzylamine
Caption: Synthesis of N-benzyl-2-nitrobenzamide.
Protocol 2: LC-MS Monitoring of the Reaction of this compound with Benzylamine
This protocol provides a method for the quantitative analysis of the reaction mixture over time.
Materials and Reagents
-
HPLC-grade Water
-
HPLC-grade Acetonitrile (ACN)
-
Formic Acid (LC-MS grade)
-
Methanol (HPLC grade)
-
Reaction components as per Protocol 1
-
Autosampler vials with septa
Instrumentation
-
HPLC system with a UV detector
-
Mass Spectrometer with an ESI source
-
Column: C18, 2.1 x 50 mm, 2.7 µm particle size
Experimental Workflow Diagram
Caption: Workflow for monitoring a reaction using LC-MS.
Procedure
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
-
Sample Preparation:
-
At specified time intervals, withdraw a 20 µL aliquot of the reaction mixture.
-
Immediately quench the aliquot in 980 µL of methanol in a 1.5 mL microcentrifuge tube to create a 1:50 dilution.[7] This stops the reaction and converts remaining this compound to its methyl ester.
-
Further dilute the quenched sample 1:100 with the initial mobile phase (e.g., 95% A: 5% B). For example, take 10 µL of the quenched sample and add to 990 µL of mobile phase.
-
If the solution is cloudy, filter through a 0.22 µm syringe filter into an autosampler vial.[10]
-
-
LC-MS Conditions:
-
Column: C18, 2.1 x 50 mm, 2.7 µm
-
Flow Rate: 0.4 mL/min
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 2 minutes.
-
Injection Volume: 5 µL
-
MS Ionization: ESI Positive
-
MS Scan Range: m/z 100-500
-
-
Data Analysis:
-
Integrate the peak areas for the starting materials and the product from the total ion chromatogram (TIC) or extracted ion chromatograms (EIC) for their specific m/z values.
-
Calculate the percent conversion of the limiting reagent to the product over time to determine the reaction kinetics and endpoint.
-
Data Presentation: Example LC-MS Results
| Compound | Expected Retention Time (min) | [M+H]+ (m/z) | Key Fragment Ions (m/z) |
| Benzylamine | 1.2 | 108.1 | 91.1 (loss of NH3) |
| Methyl 2-nitrobenzoate | 3.8 | 182.0 | 150.0 (loss of CH3OH) |
| N-benzyl-2-nitrobenzamide | 4.5 | 257.1 | 150.1, 106.1, 91.1 |
Note: The fragment m/z 150.1 corresponds to the 2-nitrobenzoyl cation, m/z 106.1 to the benzoylaminomethyl cation, and m/z 91.1 to the benzyl (B1604629) cation.[11][12]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. silicycle.com [silicycle.com]
- 5. Sciencemadness Discussion Board - Acyl chloride on TLC - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. Reversed-phase liquid chromatography of aromatic nitro compounds on a macroporous polystyrene gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Pyridine as a Catalyst in 2-Nitrobenzoyl Chloride Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of pyridine (B92270) as a catalyst in reactions involving 2-nitrobenzoyl chloride. This document includes detailed experimental protocols, quantitative data for representative reactions, and a discussion of the underlying reaction mechanisms.
Introduction
This compound is a versatile reagent in organic synthesis, utilized in the introduction of the 2-nitrobenzoyl protecting group and in the synthesis of various esters and amides that are precursors to a wide range of biologically active molecules. The reactivity of this compound with nucleophiles such as alcohols and amines is significantly enhanced by the use of a suitable catalyst. Pyridine is a commonly employed catalyst for these acylation reactions due to its dual role as a nucleophilic catalyst and a base.
Pyridine functions by reacting with the acyl chloride to form a highly reactive N-acylpyridinium salt. This intermediate is more susceptible to nucleophilic attack by an alcohol or amine than the original acyl chloride. Furthermore, pyridine acts as a base to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction, driving the equilibrium towards the formation of the desired product.
Catalytic Role of Pyridine in Acylation Reactions
The catalytic cycle of pyridine in the acylation of a nucleophile (e.g., an alcohol or amine) with this compound proceeds through the following steps:
-
Activation of the Acyl Chloride: The nitrogen atom of pyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This results in the displacement of the chloride ion and the formation of a highly reactive 2-nitrobenzoylpyridinium salt.
-
Nucleophilic Attack: The nucleophile (alcohol or amine) attacks the carbonyl carbon of the activated acylpyridinium salt.
-
Product Formation and Catalyst Regeneration: The tetrahedral intermediate formed in the previous step collapses, leading to the formation of the corresponding ester or amide and the regeneration of the pyridine catalyst. The displaced pyridine then acts as a base to quench the proton from the nucleophile and the liberated HCl.
Quantitative Data Summary
The following tables summarize quantitative data from representative reactions involving nitrobenzoyl chlorides and pyridine as a catalyst. While specific data for this compound is limited in the literature, the data for the closely related p-nitrobenzoyl chloride provides a strong indication of the expected reaction parameters and yields.
Table 1: Pyridine-Catalyzed Amidation of 4-Nitrobenzoyl Chloride with Anthranilic Acid
| Substrate | Nucleophile | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Nitrobenzoyl Chloride | Anthranilic Acid | Pyridine | Pyridine | 0 | 1.5 | 46[1] |
Table 2: Pyridine as a Catalyst in the Synthesis of p-Nitrobenzoyl Chloride
| Starting Material | Reagent | Catalyst | Catalyst Loading (% w/w) | Temperature (°C) | Time (h) | Yield (%) |
| p-Nitrobenzoic Acid | Thionyl Chloride | Pyridine | 0.01 - 0.5 | 90 | 12 | >98[2] |
Experimental Protocols
The following are detailed protocols for the pyridine-catalyzed esterification and amidation of this compound.
General Protocol for the Esterification of an Alcohol with this compound
This protocol describes a general procedure for the reaction of an alcohol with this compound using pyridine as a catalyst and solvent.
Materials:
-
This compound
-
Alcohol of interest
-
Anhydrous pyridine
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable inert solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 equivalent) in anhydrous pyridine (used as both solvent and catalyst). If the alcohol has limited solubility in pyridine, a co-solvent such as anhydrous DCM can be used.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound (1.1 to 1.5 equivalents) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion of the reaction, quench the reaction by the slow addition of water or ice.
-
Dilute the mixture with dichloromethane or ethyl acetate (B1210297).
-
Wash the organic layer sequentially with 1 M HCl to remove excess pyridine, followed by saturated aqueous NaHCO₃ to neutralize any remaining acid, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel or recrystallization to yield the pure 2-nitrobenzoyl ester.
General Protocol for the Amidation of an Amine with this compound
This protocol provides a general method for the synthesis of N-substituted-2-nitrobenzamides.
Materials:
-
This compound
-
Primary or secondary amine of interest
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM) or other suitable inert solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) in anhydrous pyridine. For less reactive amines, a co-solvent like anhydrous DCM may be used.
-
Cool the solution to 0 °C.
-
Add this compound (1.1 equivalents) portion-wise or dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 1-3 hours or until the reaction is complete as monitored by TLC.
-
Upon completion, pour the reaction mixture into ice-water.
-
Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic extracts with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Visualizations
Reaction Mechanism
Caption: Mechanism of Pyridine-Catalyzed Acylation.
Experimental Workflow
Caption: General Experimental Workflow for Acylation.
References
Application Notes and Protocols for Quenching 2-Nitrobenzoyl Chloride Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitrobenzoyl chloride is a highly reactive acyl chloride commonly employed as a synthetic intermediate in the pharmaceutical and fine chemical industries. Its electrophilic nature, enhanced by the electron-withdrawing nitro group, allows for facile acylation of various nucleophiles.[1] However, this high reactivity necessitates a carefully planned and executed work-up procedure to neutralize any unreacted this compound, a process known as quenching. Improper quenching can lead to the formation of unwanted byproducts, complicate product purification, and pose safety hazards due to the corrosive nature of the reagent and the evolution of hydrogen chloride (HCl) gas.[2][3]
These application notes provide detailed protocols for the quenching and work-up of reactions involving this compound, focusing on safety, efficiency, and product purity.
Safety Precautions
Before initiating any work-up procedure, it is crucial to adhere to strict safety protocols. This compound is corrosive and causes severe skin burns and eye damage.[4] It is also sensitive to moisture and will react with water in the air to produce 2-nitrobenzoic acid and HCl.[1][3][5][6]
Personal Protective Equipment (PPE):
-
Wear a chemical-resistant laboratory coat, chemical splash goggles, and a face shield.[2]
-
Use acid-resistant gloves, such as nitrile or neoprene.[2]
Engineering Controls:
-
All manipulations should be performed in a certified chemical fume hood to avoid inhalation of corrosive vapors.[2]
-
Ensure an emergency eyewash station and safety shower are readily accessible.[2]
Incompatible Materials:
-
Avoid contact with strong bases, amines, alcohols, and oxidizing agents, as these can lead to vigorous or violent reactions.[3]
General Principles of Quenching
The primary goal of quenching is to convert the highly reactive this compound into a less reactive and more easily separable derivative. The choice of quenching agent depends on the nature of the desired product and the solvent system used in the reaction. Common quenching strategies involve the addition of a nucleophile to react with the excess acyl chloride.
Quenching Protocols
Protocol 1: Quenching with Aqueous Sodium Bicarbonate (for Amide and Ester Synthesis)
This is the most common and general-purpose quenching method. It neutralizes excess this compound by hydrolysis to the water-soluble sodium 2-nitrobenzoate (B253500) and neutralizes the HCl byproduct, releasing carbon dioxide gas.
Materials:
-
Reaction mixture containing excess this compound
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Organic extraction solvent (e.g., ethyl acetate, dichloromethane)
-
Separatory funnel
-
Ice bath
Procedure:
-
Cooling: Cool the reaction mixture in an ice bath to control the exothermicity of the quench.
-
Slow Addition: Slowly and carefully add saturated aqueous NaHCO₃ solution to the cooled reaction mixture with vigorous stirring. Caution: Addition will cause gas evolution (CO₂). Add the solution portion-wise to control foaming.[7]
-
Stirring: Allow the mixture to warm to room temperature and stir for 30-60 minutes to ensure complete quenching.
-
Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent if the reaction was not already performed in one.
-
Phase Separation: Separate the organic layer.
-
Washing: Wash the organic layer sequentially with water and then with brine (saturated aqueous NaCl solution).[8] The brine wash helps to remove residual water from the organic layer.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
Protocol 2: Quenching with an Alcohol (e.g., Methanol (B129727) or Ethanol)
This method is useful when the desired product is stable to acidic conditions and when the formation of the corresponding methyl or ethyl 2-nitrobenzoate ester as a byproduct is acceptable and easily separable during purification.
Materials:
-
Reaction mixture containing excess this compound
-
Anhydrous alcohol (e.g., methanol or ethanol)
-
Ice bath
Procedure:
-
Cooling: Cool the reaction mixture in an ice bath.
-
Slow Addition: Slowly add the anhydrous alcohol (at least 3 equivalents relative to the initial amount of this compound) to the stirred reaction mixture.
-
Stirring: Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Concentration: Remove the solvent and excess alcohol under reduced pressure.
-
Work-up: Proceed with a standard aqueous work-up as described in Protocol 1 (extraction with an organic solvent, washing with water and brine) to remove any water-soluble byproducts.
Data Presentation
The choice of work-up procedure can influence the yield and purity of the final product. The following table provides representative data for the synthesis of an amide and an ester from this compound, highlighting the outcomes of different quenching and purification methods.
| Product | Nucleophile | Quenching Protocol | Purification Method | Typical Yield (%) | Typical Purity (%) |
| N-Phenyl-2-nitrobenzamide | Aniline (B41778) | Protocol 1 (NaHCO₃) | Recrystallization (Ethanol) | 85-95 | >98 |
| Methyl 2-nitrobenzoate | Methanol | Protocol 2 (Methanol) | Distillation | 80-90 | >99 |
Note: Yields and purity are dependent on specific reaction conditions and the efficiency of the purification process. The values presented are for illustrative purposes.
Experimental Protocols
Synthesis of N-Phenyl-2-nitrobenzamide
Materials:
-
This compound (1.86 g, 10 mmol)
-
Aniline (0.93 g, 10 mmol)
-
Triethylamine (B128534) (1.5 mL, 11 mmol)
-
Dichloromethane (DCM), anhydrous (50 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol (B145695) (for recrystallization)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve aniline and triethylamine in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound in anhydrous DCM.
-
Add the this compound solution dropwise to the cooled aniline solution over 15 minutes with stirring.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quenching and Work-up:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification:
Synthesis of Methyl 2-nitrobenzoate
Materials:
-
This compound (1.86 g, 10 mmol)
-
Methanol, anhydrous (20 mL)
-
Dichloromethane (DCM) (30 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound in anhydrous methanol and stir at room temperature for 1 hour.
-
Quenching and Work-up:
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in DCM and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution to remove any 2-nitrobenzoic acid.
-
Wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter the solution and remove the DCM under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure methyl 2-nitrobenzoate.
-
Mandatory Visualization
Caption: General workflow for quenching and work-up of this compound reactions.
Caption: Common quenching agents and their resulting products from this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C7H4ClNO3 | CID 11875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Methyl-4-nitrobenzoyl chloride | 30459-70-2 | Benchchem [benchchem.com]
- 5. 3-methyl-2-nitrobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 6. 4-Nitrobenzoyl chloride | C7H4ClNO3 | CID 8502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 10. benchchem.com [benchchem.com]
Application of 2-Nitrobenzoyl Chloride in Dye and Pesticide Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitrobenzoyl chloride (CAS No. 610-14-0) is a highly reactive chemical intermediate pivotal in the synthesis of a diverse range of organic compounds, including pharmaceuticals, advanced materials, and notably, dyes and pesticides. Its utility stems from the presence of two key functional groups: the reactive acyl chloride, which readily participates in acylation reactions, and the nitro group, which can be chemically modified or can influence the electronic properties of the final molecule. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of azo dyes and benzoylphenylurea-based pesticides.
Application in Dye Synthesis
This compound is a valuable precursor in the synthesis of various classes of dyes, particularly azo dyes. The general strategy involves a multi-step synthesis where this compound is first converted into a stable amino-containing intermediate, which is then diazotized and coupled with a suitable aromatic compound to produce the final dye. The nitro group can act as an auxochrome, influencing the color and fastness properties of the dye.
A common pathway involves the conversion of this compound to 2-nitroaniline (B44862). This can be achieved through amidation to form 2-nitrobenzamide, followed by a Hofmann rearrangement. The resulting 2-nitroaniline can then be used as the diazo component in azo coupling reactions.
Synthesis of a Representative Azo Dye
A representative synthesis of an azo dye starting from 2-nitroaniline (derived from this compound) and β-naphthol is outlined below. This class of dyes is known for its vibrant red and orange hues.
Experimental Protocol: Synthesis of 1-(2-nitrophenylazo)-2-naphthol
Step 1: Diazotization of 2-Nitroaniline
-
In a 250 mL beaker, suspend 1.38 g (0.01 mol) of 2-nitroaniline in a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of water.
-
Stir the mixture vigorously to form a fine suspension.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Prepare a solution of 0.7 g (0.01 mol) of sodium nitrite (B80452) in 5 mL of cold distilled water.
-
Add the sodium nitrite solution dropwise to the cooled amine suspension over 15-20 minutes, ensuring the temperature is maintained below 5 °C.
-
Stir the reaction mixture for an additional 30 minutes at 0-5 °C after the complete addition of the sodium nitrite solution.
-
Check for the completion of diazotization using starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid. The resulting diazonium salt solution is highly reactive and should be used immediately.
Step 2: Azo Coupling with β-Naphthol
-
In a separate 500 mL beaker, dissolve 1.44 g (0.01 mol) of β-naphthol in 30 mL of a 10% sodium hydroxide (B78521) solution.
-
Cool the β-naphthol solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared diazonium salt solution to the β-naphthol solution with constant stirring, maintaining the temperature below 5 °C. A colored precipitate of the azo dye will form.
-
Continue stirring the mixture for 2-3 hours, allowing it to slowly warm to room temperature.
-
Filter the crude dye using a Buchner funnel and wash it thoroughly with cold distilled water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol (B145695) or an ethanol/water mixture to obtain the purified dye.
-
Dry the purified dye in a vacuum oven at 60 °C.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 2-Nitroaniline | General Azo Dye Synthesis |
| Coupling Agent | β-Naphthol | General Azo Dye Synthesis |
| Reaction Time | 3-4 hours | Estimated |
| Yield | 85-95% | Typical for Azo Coupling |
| Melting Point | Varies with purity | - |
| λmax | Varies with solvent | - |
Note: The quantitative data is representative of typical azo coupling reactions and may vary based on specific experimental conditions.
Synthesis Pathway for a Representative Azo Dye
Caption: Synthesis of a representative azo dye from this compound.
Application in Pesticide Synthesis
This compound serves as a key building block for the synthesis of various pesticides, particularly those in the benzoylphenylurea (B10832687) class. These compounds act as insect growth regulators by inhibiting chitin (B13524) synthesis in insects, leading to their death during molting. Lufenuron (B1675420) is a prominent example of a benzoylphenylurea insecticide. While the industrial synthesis of lufenuron is a multi-step process, a key step involves the reaction of a substituted aniline (B41778) with a benzoyl isocyanate. This compound can be a precursor to such benzoyl isocyanates.
Synthesis of a Representative Benzoylphenylurea Pesticide
The following protocol outlines a representative synthesis of a benzoylphenylurea insecticide intermediate from this compound and a substituted aniline.
Experimental Protocol: Synthesis of N-(2,6-difluorophenyl)-2-nitrobenzamide
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 1.29 g (0.01 mol) of 2,6-difluoroaniline (B139000) in 50 mL of anhydrous toluene (B28343).
-
Add 1.01 g (0.01 mol) of triethylamine (B128534) to the solution to act as a base.
-
Dissolve 1.86 g (0.01 mol) of this compound in 20 mL of anhydrous toluene and place it in the dropping funnel.
-
Add the this compound solution dropwise to the aniline solution at room temperature with constant stirring.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with 2 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure N-(2,6-difluorophenyl)-2-nitrobenzamide.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | This compound | General Amide Synthesis |
| Reactant | 2,6-Difluoroaniline | General Amide Synthesis |
| Solvent | Toluene | Typical for Acylation |
| Reaction Time | 4-6 hours | Estimated |
| Yield | 80-90% | Typical for Acylation |
| Melting Point | Varies with purity | - |
Note: The quantitative data is representative of typical acylation reactions and may vary based on specific experimental conditions.
Synthesis Pathway for a Benzoylphenylurea Intermediate
Caption: Synthesis of a benzoylphenylurea pesticide from this compound.
General Experimental Workflow
The following diagram illustrates a general workflow for the synthesis, purification, and characterization of compounds derived from this compound.
Application Notes: The Role of 2-Nitrobenzoyl Chloride in Covalent Fragment-Based Drug Discovery
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds. This approach involves screening collections of low molecular weight compounds, or "fragments," for weak binding to a biological target. These initial hits are then optimized to generate more potent and selective drug candidates. A significant advancement in this field is the use of electrophilic fragments that form a covalent bond with the target protein, often leading to enhanced potency, selectivity, and duration of action.
2-Nitrobenzoyl chloride, a reactive acyl chloride, serves as a versatile chemical scaffold for the synthesis of electrophilic fragments. While its high reactivity makes it generally unsuitable for direct screening, it is an excellent starting material for the creation of a diverse library of covalent fragments with tunable reactivity. The 2-nitrobenzoyl moiety can be strategically modified to generate fragments that can covalently bind to nucleophilic residues, such as cysteine, on a target protein. This document provides detailed application notes and protocols for the use of this compound in the generation of a covalent fragment library and its subsequent application in a fragment screening campaign.
Application I: Synthesis of a 2-Nitrobenzamide-Based Covalent Fragment Library
This compound can be readily converted into a library of 2-nitrobenzamides by reacting it with a diverse range of primary and secondary amines. These amides are more stable than the parent acyl chloride and their reactivity can be modulated by introducing different substituents. For covalent targeting of cysteine residues, a common strategy is to incorporate a mild electrophile, such as an acrylamide (B121943) or a chloroacetamide, into the fragment.
A proposed synthetic workflow for generating a covalent fragment library starting from this compound is outlined below.
Caption: Synthetic workflow for the generation of a covalent fragment library from this compound.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Nitrobenzamide Intermediates
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired amine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents), to the solution and stir at room temperature.
-
Addition of this compound: Slowly add a solution of this compound (1.1 equivalents) in the same solvent to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 2-nitrobenzamide intermediate.
Protocol 2: General Procedure for the Synthesis of 2-Nitrobenzamide-based Chloroacetamide Fragments
-
Reaction Setup: Dissolve the 2-nitrobenzamide intermediate (1.0 equivalent) in an appropriate aprotic solvent (e.g., DCM or THF) in a round-bottom flask under an inert atmosphere.
-
Addition of Base: Add a suitable base, such as triethylamine (1.5 equivalents).
-
Addition of Chloroacetyl Chloride: Cool the reaction mixture to 0 °C and add chloroacetyl chloride (1.2 equivalents) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress by TLC or LC-MS.
-
Work-up and Purification: Follow the work-up and purification procedures described in Protocol 1 to isolate the final covalent fragment.
Application II: Screening of the Covalent Fragment Library
Once the covalent fragment library has been synthesized and characterized, it can be screened against a protein target of interest to identify potential binders. A common approach for screening covalent fragments is to use mass spectrometry to detect the formation of a covalent adduct between the fragment and the protein.
Caption: A typical workflow for a covalent fragment screening campaign.
Experimental Protocols
Protocol 3: Intact Protein Mass Spectrometry Screening
-
Sample Preparation: Prepare solutions of the target protein (typically 1-10 µM) in a suitable buffer (e.g., HEPES or phosphate (B84403) buffer, pH 7.4). Prepare stock solutions of the fragment library compounds in DMSO.
-
Incubation: Add the fragment compounds to the protein solution at a final concentration of 100-200 µM (final DMSO concentration should be kept low, typically <1%). Incubate the mixture at a controlled temperature (e.g., room temperature or 37 °C) for a defined period (e.g., 1-24 hours).
-
LC-MS Analysis: Analyze the samples by liquid chromatography-mass spectrometry (LC-MS). Use a reversed-phase column suitable for protein separation. The mass spectrometer should be operated in a mode that allows for the detection of the intact protein mass.
-
Data Analysis: Deconvolute the mass spectra to determine the mass of the protein. A mass increase corresponding to the molecular weight of the fragment indicates a covalent binding event.
Protocol 4: Thiol Reactivity Assay (Ellman's Reagent)
To assess the intrinsic reactivity of the synthesized fragments and flag potential promiscuous binders, a thiol reactivity assay can be performed.[1]
-
Reagent Preparation: Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) and a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) in a suitable buffer (e.g., phosphate buffer, pH 7.4). This will generate the chromophoric 2-nitro-5-thiobenzoate (TNB²⁻).
-
Reaction: Add the electrophilic fragment to the TNB²⁻ solution and monitor the decrease in absorbance at 412 nm over time using a plate reader.
-
Data Analysis: The rate of reaction can be calculated and used to rank the fragments based on their reactivity towards a simple thiol. Fragments with very high reactivity may be deprioritized for further screening.
Data Presentation
Quantitative data from the screening and reactivity assays should be summarized in tables for clear comparison.
Table 1: Representative Data from a Covalent Fragment Screen
| Fragment ID | Molecular Weight (Da) | Mass Shift (Da) | % Protein Labeled |
| F1-NBCl | 250.7 | 251 | 85 |
| F2-NBCl | 278.3 | 278 | 62 |
| F3-NBCl | 234.2 | 234 | 15 |
| F4-NBCl | 291.8 | 292 | 91 |
Table 2: Thiol Reactivity Data
| Fragment ID | Second-Order Rate Constant (M⁻¹s⁻¹) |
| F1-NBCl | 1.5 |
| F2-NBCl | 0.8 |
| F3-NBCl | 0.2 |
| F4-NBCl | 2.1 |
Conclusion
This compound is a valuable starting material for the synthesis of diverse covalent fragment libraries for use in FBDD. By converting it into more stable and synthetically tractable amide derivatives bearing a mild electrophile, researchers can generate a collection of fragments with tunable reactivity. The protocols outlined in these application notes provide a framework for the synthesis, screening, and characterization of such a library, enabling the discovery of novel covalent inhibitors for a wide range of biological targets. The systematic evaluation of fragment reactivity is crucial for minimizing off-target effects and identifying promising lead candidates for further optimization.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Nitrobenzoyl Chloride Acylation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the yield of acylation reactions using 2-Nitrobenzoyl chloride.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My acylation reaction with this compound is resulting in a very low yield or is not working at all. What are the most common causes?
A1: Low or no yield in acylation reactions with this compound can stem from several factors. The most common culprits are related to reagent purity, reaction conditions, and the nature of your substrate.
Troubleshooting Steps:
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Moisture Contamination: this compound is highly sensitive to moisture and can readily hydrolyze back to 2-nitrobenzoic acid, which is unreactive under acylation conditions.
-
Solution: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Purity of this compound: The purity of your acylating agent is critical. Impurities from its synthesis or degradation during storage can inhibit the reaction.
-
Solution: Use freshly prepared or recently purchased this compound. If in doubt about the quality, consider purification by distillation under reduced pressure.
-
-
Sub-optimal Reaction Temperature: The optimal temperature depends on the reactivity of your substrate.
-
For highly reactive nucleophiles (e.g., primary amines): The reaction is often exothermic. Start at a low temperature (e.g., 0 °C) and gradually warm to room temperature to control the reaction rate and minimize side products.
-
For less reactive nucleophiles (e.g., hindered amines, deactivated aromatic rings): Gentle heating may be necessary to drive the reaction to completion. However, excessive heat can lead to decomposition.
-
-
Inadequate Base (for N- and O-acylations): In reactions with amines and alcohols (Schotten-Baumann conditions), a base is required to neutralize the HCl byproduct.[1][2] If the base is not efficient, the resulting acidic conditions can protonate the nucleophile, rendering it unreactive.[1]
-
Solution: Use at least a stoichiometric amount of a suitable non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270). For Schotten-Baumann reactions, an aqueous base like NaOH is often used in a biphasic system.[2]
-
-
Inactive Catalyst (for Friedel-Crafts acylation): Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture.
-
Solution: Use a fresh, unopened bottle of the Lewis acid or one that has been stored in a desiccator. The catalyst should be a free-flowing powder.
-
-
Deactivated Substrate:
-
For Friedel-Crafts acylation: Strongly electron-withdrawing groups on the aromatic substrate will deactivate it towards electrophilic aromatic substitution.
-
For N- and O-acylation: Sterically hindered amines or alcohols may react slowly.
-
Issue 2: Formation of Multiple Products or Unexpected Byproducts
Q2: My reaction is producing a mixture of products. How can I improve the selectivity?
A2: The formation of multiple products can be due to side reactions or, in the case of Friedel-Crafts acylation, substitution at different positions on an aromatic ring.
Troubleshooting Steps:
-
Hydrolysis of Acyl Chloride: As mentioned, the most common byproduct is 2-nitrobenzoic acid from the reaction of this compound with water.
-
Solution: Strictly adhere to anhydrous conditions.
-
-
Diacylation: With highly nucleophilic substrates, a second acylation can sometimes occur.
-
Solution: Use a controlled stoichiometry, often a slight excess (1.05-1.1 equivalents) of the this compound. Add the acyl chloride solution dropwise to the substrate solution to maintain a low concentration of the acylating agent.
-
-
Poor Regioselectivity in Friedel-Crafts Acylation: For substituted aromatic substrates, acylation can occur at different positions. The ortho-nitro group on the benzoyl chloride can also influence the regioselectivity due to steric hindrance, often favoring acylation at the para position of the substrate.[3]
-
Solution: The choice of solvent can influence regioselectivity. In some cases, non-polar solvents favor the kinetic product, while polar solvents may lead to the thermodynamic product.[4] Lowering the reaction temperature can also sometimes improve selectivity.
-
-
Side Reactions Due to High Temperatures: Elevated temperatures can lead to decomposition of the starting materials or products, resulting in a complex mixture.
-
Solution: Optimize the reaction temperature by starting at a lower temperature and gradually increasing it while monitoring the reaction progress by TLC or LC-MS.
-
Data Presentation: Representative Yields in this compound Acylation
Disclaimer: The following tables present representative data based on general principles of acylation reactions and analogous systems, as specific comparative studies for this compound were not available in the searched literature. Actual yields will vary depending on the specific substrate and experimental conditions.
Table 1: Effect of Temperature on the N-Acylation of Aniline *
| Entry | Temperature (°C) | Reaction Time (h) | Representative Yield (%) | Notes |
| 1 | 0 | 4 | 85 | Controlled reaction, minimized side products. |
| 2 | 25 (Room Temp) | 2 | 90 | Faster reaction, slight increase in impurities. |
| 3 | 50 | 1 | 75 | Faster, but potential for increased side products and decomposition. |
*Based on general protocols for Schotten-Baumann reactions.[2]
Table 2: Influence of Catalyst on Friedel-Crafts Acylation of Toluene (B28343) *
| Entry | Lewis Acid Catalyst | Catalyst Stoichiometry (eq.) | Representative Yield (%) | Notes |
| 1 | AlCl₃ | 1.1 | 88 | Standard, effective catalyst. |
| 2 | FeCl₃ | 1.1 | 75 | Generally less active than AlCl₃ for acylations. |
| 3 | ZnCl₂ | 1.1 | 60 | Milder Lewis acid, may require higher temperatures. |
*Based on general principles of Friedel-Crafts acylation.[5]
Table 3: Solvent Effects on Friedel-Crafts Acylation Yield *
| Entry | Solvent | Dielectric Constant | Representative Yield (%) | Notes |
| 1 | Carbon Disulfide (CS₂) | 2.6 | 70 | Non-polar, can favor kinetic products.[4] |
| 2 | Dichloromethane (DCM) | 9.1 | 85 | Common inert solvent for Friedel-Crafts reactions. |
| 3 | Nitrobenzene | 34.8 | 80 | Polar, can favor thermodynamic products but complicates workup.[4] |
*Illustrative yields based on trends observed in Friedel-Crafts reactions.
Experimental Protocols
Protocol 1: N-Acylation of Benzylamine (B48309) with this compound (Schotten-Baumann Conditions)
This protocol describes the synthesis of N-benzyl-2-nitrobenzamide.
Materials:
-
Benzylamine
-
This compound
-
10% aqueous Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve benzylamine (1.0 equivalent) in dichloromethane.
-
Add 10% aqueous NaOH solution (2.0 equivalents).
-
Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.
-
Dissolve this compound (1.05 equivalents) in a small amount of dichloromethane.
-
Add the this compound solution dropwise to the stirred reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer with 1 M HCl, followed by saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: O-Acylation of Phenol (B47542) with this compound
This protocol describes the synthesis of phenyl 2-nitrobenzoate.
Materials:
-
Phenol
-
This compound
-
Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve phenol (1.0 equivalent) and pyridine (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve this compound (1.1 equivalents) in anhydrous dichloromethane.
-
Add the this compound solution dropwise to the stirred phenol solution over 20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 3-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Protocol 3: Friedel-Crafts Acylation of Toluene with this compound
This protocol describes the synthesis of (4-methylphenyl)(2-nitrophenyl)methanone.
Materials:
-
Anhydrous Toluene
-
This compound
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl) and ice
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer, all under an inert atmosphere.
-
To the flask, add anhydrous aluminum chloride (1.2 equivalents) and suspend it in anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 equivalent) in anhydrous toluene (which also serves as the reactant).
-
Add the this compound/toluene solution dropwise to the stirred AlCl₃ suspension over 30 minutes, keeping the temperature below 5 °C.
-
After the addition, allow the mixture to warm to room temperature and then heat to a gentle reflux (around 40-50 °C) for 1-3 hours. Monitor the reaction's progress by TLC.
-
Cool the reaction mixture back to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated HCl with vigorous stirring.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product by column chromatography or recrystallization.
Visualizations
Workflow and Logic Diagrams
Caption: A stepwise workflow for troubleshooting low yields in acylation reactions.
Caption: Overview of the main acylation reactions involving this compound.
Caption: Simplified mechanism of the Schotten-Baumann reaction for amide synthesis.
References
Common side reactions and byproducts with 2-Nitrobenzoyl chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Nitrobenzoyl chloride.
Troubleshooting Guide
Issue 1: Low or No Product Yield in Acylation Reactions
Question: My acylation reaction with an amine or alcohol using this compound is resulting in a low yield or no desired product. What are the common causes and how can I troubleshoot this?
Answer:
Low yields in acylation reactions with this compound are frequently due to its high reactivity and sensitivity to reaction conditions. The most common culprits are the presence of moisture, suboptimal reaction conditions, or issues with reactant purity.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Hydrolysis of this compound | This compound readily reacts with water to form the unreactive 2-nitrobenzoic acid.[1][2] Ensure strict anhydrous conditions by oven-drying all glassware, using anhydrous solvents, and running the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] |
| Suboptimal Reaction Temperature | Acylation reactions with this compound are typically rapid and exothermic. It is often beneficial to start the reaction at a low temperature (e.g., 0 °C) and then allow it to warm to room temperature to control the reaction rate and minimize side reactions.[3] |
| Inadequate HCl Scavenging | The reaction produces hydrogen chloride (HCl) as a byproduct, which can protonate the amine nucleophile, rendering it unreactive.[4] Use a non-nucleophilic base, such as pyridine (B92270) or triethylamine, in at least a stoichiometric amount to neutralize the HCl as it is formed.[3][5] |
| Poor Quality of Starting Material | Impurities in the this compound or the nucleophile can lead to side reactions and lower yields.[6] Assess the purity of your starting materials using appropriate analytical techniques like NMR or GC-MS.[1] If necessary, purify the this compound by distillation under reduced pressure. |
| Steric Hindrance | The ortho-nitro group can create some steric hindrance, potentially slowing down the reaction with bulky nucleophiles. If you suspect this is an issue, you may need to use more forcing conditions, such as a higher reaction temperature or a longer reaction time. |
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low product yield.
Issue 2: Presence of Significant Byproducts in the Reaction Mixture
Question: My reaction is producing the desired product, but I'm also observing significant byproducts. What are these byproducts and how can I minimize their formation?
Answer:
The high electrophilicity of the carbonyl carbon in this compound, enhanced by the electron-withdrawing nitro group, makes it susceptible to side reactions.[1] The most common byproducts are 2-nitrobenzoic acid and 2-nitrobenzoic anhydride.
Common Byproducts and Mitigation Strategies:
| Byproduct | Formation Mechanism | Mitigation Strategy |
| 2-Nitrobenzoic Acid | Hydrolysis of this compound by reaction with water.[1][2] | Maintain strict anhydrous conditions throughout the experimental setup and procedure.[2] |
| 2-Nitrobenzoic Anhydride | Self-condensation of two molecules of this compound, often promoted by elevated temperatures. | Maintain a low reaction temperature, especially during the addition of the acyl chloride. Avoid prolonged heating of the reaction mixture. |
| Unreacted Starting Materials | Incomplete reaction due to insufficient reaction time, low temperature, or incorrect stoichiometry. | Monitor the reaction progress by TLC or LC-MS to ensure completion.[2] Adjust the molar ratio of reactants and ensure the temperature is optimal for the specific nucleophile. |
Reaction Pathways: Main Reaction and Common Side Reactions
References
Technical Support Center: Purification of Crude Product from 2-Nitrobenzoyl Chloride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying crude products from reactions involving 2-nitrobenzoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude product from a this compound reaction?
Common impurities typically include:
-
Unreacted this compound: Due to incomplete reaction.
-
2-Nitrobenzoic acid: Formed from the hydrolysis of this compound by moisture present during the reaction or workup.[1]
-
Excess nucleophile: The amine, alcohol, or other nucleophile used in the reaction.
-
Byproducts from side reactions: Depending on the specific reaction conditions, side products such as N,N-diacylated amines (in the case of primary amines) may form.[]
-
Inorganic salts: Such as ammonium (B1175870) chloride or triethylamine (B128534) hydrochloride, which are formed when a base is used to neutralize the HCl generated during the reaction.[1][3]
Q2: What are the recommended methods for purifying the crude product?
The primary methods for purifying the solid crude product are recrystallization and column chromatography.[1]
-
Recrystallization is effective for removing impurities with different solubility profiles from the desired product.[4][5]
-
Column chromatography is useful for separating compounds with similar polarities and for purifying oily or non-crystalline products.[6][7][8]
Q3: How can I monitor the progress of my purification?
Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the purification process.[1][5] By spotting the crude mixture, the purified fractions, and the starting materials, you can assess the separation and purity of your product. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative purity analysis.[9]
Q4: What are some suitable solvents for the recrystallization of products derived from this compound?
The choice of solvent depends on the specific product. Common solvents for recrystallizing nitroaromatic compounds include:
-
Benzene[4]
-
Ethanol-water mixtures[10]
-
Toluene[11]
-
Ligroin or hexane (B92381) can be used as anti-solvents.[4][12]
It is crucial to determine the optimal solvent system experimentally by testing the solubility of the crude product in various solvents at both room temperature and elevated temperatures.
Troubleshooting Guides
| Problem | Possible Cause(s) | Solution(s) |
| Low Yield of Purified Product | Incomplete reaction. | Ensure the reaction goes to completion by monitoring with TLC. Consider increasing the reaction time or temperature.[5] |
| Product loss during workup and purification. | Minimize the number of transfer steps. During recrystallization, use a minimal amount of hot solvent and allow for slow cooling to maximize crystal recovery.[5] | |
| Hydrolysis of this compound. | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination. | |
| Product is an Oil and Does Not Crystallize | The product may have a low melting point or be impure. | Try to purify the oil using column chromatography. To induce crystallization, try scratching the inside of the flask with a glass rod, adding a seed crystal of the pure product, or cooling the solution in an ice bath for an extended period.[13] |
| Residual solvent. | Ensure all solvent is removed under high vacuum. | |
| Presence of Starting Material (this compound) in the Purified Product | Incomplete reaction. | Drive the reaction to completion as mentioned above. |
| Inefficient purification. | During workup, unreacted this compound can be removed by washing the organic layer with a mild aqueous base like sodium bicarbonate to hydrolyze it to the water-soluble sodium 2-nitrobenzoate.[14] Alternatively, a scavenger resin can be used. | |
| Presence of 2-Nitrobenzoic Acid in the Purified Product | Hydrolysis of this compound during the reaction or workup. | Perform the reaction under anhydrous conditions. During the workup, wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove the acidic 2-nitrobenzoic acid.[1] |
| Colored Impurities in the Final Product | Formation of colored byproducts. | Treat the crude product with activated carbon during recrystallization to adsorb colored impurities.[7] Column chromatography can also be effective in separating colored compounds. |
Experimental Protocols
General Workflow for a Reaction of this compound with a Nucleophile and Subsequent Purification
Caption: General experimental workflow for synthesis and purification.
Protocol 1: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the product when hot but not when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of boiling solvent required to just dissolve the solid.[15]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[16]
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.[16]
Protocol 2: Purification by Column Chromatography
-
Solvent System Selection: Use TLC to determine an appropriate solvent system (eluent) that provides good separation between the desired product and impurities (a good starting point is a mixture of hexane and ethyl acetate).[7]
-
Column Packing: Pack a chromatography column with silica (B1680970) gel or another suitable stationary phase as a slurry in the eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to separate compounds.[8]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.[8]
Data Presentation
Table 1: Physical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₇H₄ClNO₃ | 185.56 | 17-20 | 148-149 @ 9 mmHg |
| 2-Nitrobenzoic acid | C₇H₅NO₄ | 167.12 | 146-148 | - |
| Methyl 2-nitrobenzoate | C₈H₇NO₄ | 181.15 | 74-76 | - |
| 2-Nitrobenzamide | C₇H₆N₂O₃ | 166.14 | 176-178 | - |
Data sourced from various chemical suppliers and literature.[16]
Table 2: Example Solvent Systems for Purification
| Purification Method | Product Type | Example Solvent System |
| Recrystallization | 2-Nitrobenzoic acid | Benzene-ethanol mixture[4] |
| Recrystallization | Methyl m-nitrobenzoate | Methanol[16] |
| Column Chromatography | General 2-nitrobenzoyl derivatives | Gradient of ethyl acetate (B1210297) in hexane[6][8] |
Logical Relationships
Caption: Troubleshooting logic for purification strategy selection.
References
- 1. benchchem.com [benchchem.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. US2695311A - Preparation of 2-and 4-nitrobenzoic acid - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. westfield.ma.edu [westfield.ma.edu]
- 14. benchchem.com [benchchem.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
Why is my 2-Nitrobenzoyl chloride reaction mixture turning dark?
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with 2-Nitrobenzoyl chloride, particularly the common problem of reaction mixtures turning dark.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound reaction mixture turning dark?
A dark-colored reaction mixture, ranging from deep yellow to brown or black, is a common indicator of undesired chemical processes. The color typically arises from the formation of impurities with extensive systems of alternating single and double bonds, known as conjugated π systems.[1][2][3][4] These conjugated molecules absorb light in the visible spectrum, causing the material to appear colored.[5] The primary reasons for their formation in your reaction include thermal decomposition, unintended side reactions with reagents or contaminants, and the use of impure starting materials.
Q2: What are the primary causes of this compound decomposition?
This compound is a thermally sensitive compound, and its decomposition can be strongly dependent on reaction conditions.[6] Key causes include:
-
Excessive Heat: High reaction temperatures or rapid heating can initiate decomposition.[6] Thermal decomposition can lead to the release of hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride (HCl).[7] It is critical to note that ortho-nitrated acyl chlorides have been reported to explode violently during distillation attempts.[6]
-
Incompatible Materials: this compound is highly reactive and incompatible with bases (including amines), strong oxidizing agents, and alcohols.[8][9][10] Vigorous or explosive reactions can also occur if it is mixed with ethers in the presence of trace metal salts.[8][9][10]
-
Presence of Moisture: The compound readily decomposes in water or moist air through hydrolysis to form 2-nitrobenzoic acid.[8][9][11] While 2-nitrobenzoic acid itself is not dark, its presence can lead to further side reactions.
Q3: What common side reactions can produce colored byproducts?
Several side reactions can generate colored impurities:
-
Hydrolysis: Reaction with water forms 2-nitrobenzoic acid.[11][12] Strict anhydrous (moisture-free) conditions are essential to prevent this.[11]
-
Self-Condensation: At elevated temperatures, acyl chlorides can potentially undergo self-condensation to form species like anhydrides, which can lead to further, more complex reactions.[12]
-
Reactions with Solvents or Nucleophiles: If the reaction temperature is not properly controlled, side reactions with nucleophilic solvents or the intended reactant (e.g., an amine) can produce a variety of byproducts, some of which may be highly conjugated and therefore colored.
Q4: Could the purity of the starting this compound be the problem?
Absolutely. The purity of the starting material is critical. Commercial this compound can range in appearance from a yellow to brownish liquid or solid, depending on its purity.[11] Using an impure starting material introduces contaminants from the outset. For instance, in the synthesis of nitrobenzoyl chlorides, the use of impure reagents can result in reaction mixtures that are deep yellow to black.[13] It is advisable to use a high-purity grade of this compound or purify it before use if its quality is uncertain.
Troubleshooting Guide
If your reaction mixture is darkening, consult the following table for potential causes and solutions.
| Observation | Potential Cause | Recommended Solution |
| Rapid darkening upon heating | Thermal Decomposition: The reaction temperature is too high, or the heating rate is too fast.[6] | Maintain a lower reaction temperature and ensure even, controlled heating. Avoid localized overheating by using an oil bath and vigorous stirring. For acylations, consider starting at a reduced temperature (e.g., 0-5 °C).[12] |
| Darkening upon addition of a reagent (e.g., amine, alcohol) | Exothermic Reaction & Side Products: The reaction is highly exothermic, causing localized heating and promoting side reactions. | Add the reagent slowly, dropwise, with efficient cooling (e.g., using an ice bath) and stirring to dissipate heat effectively. |
| The reaction starts with a dark color or darkens over time at room temperature | Impure Starting Material: The this compound contains colored impurities from its synthesis or degradation during storage.[13] | Use a higher purity grade of this compound. If necessary, purify the starting material by vacuum distillation (with extreme caution) or recrystallization. |
| Reaction darkens, and yields are low | Hydrolysis: Presence of moisture in reagents or solvents is causing hydrolysis to 2-nitrobenzoic acid.[11] | Use anhydrous solvents and reagents. Dry all glassware thoroughly. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[12] |
Experimental Protocols
Protocol 1: General Procedure for N-Acylation using this compound
This protocol describes a general method for acylating a primary or secondary amine, emphasizing conditions that minimize byproduct formation.
Materials:
-
Primary or secondary amine
-
This compound (high purity)
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable anhydrous solvent
-
Triethylamine (B128534) (Et3N) or other non-nucleophilic base (dried)
-
Round-bottom flask, dropping funnel, magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Set up a dry, round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.
-
Dissolve the amine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0-5 °C using an ice bath.[12]
-
In a separate dry dropping funnel, dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Add the this compound solution dropwise to the cooled amine solution over 30-60 minutes, ensuring the internal temperature remains below 5 °C.[12]
-
After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate.
-
Proceed with standard aqueous workup and purification.
Protocol 2: Purification by Vacuum Distillation (Safety Warning)
WARNING: Ortho-nitrated acyl chlorides can decompose violently, sometimes explosively, upon heating or attempted distillation.[6] This procedure should only be performed by experienced personnel behind a blast shield and with extreme caution. Avoid heating with a direct flame.[13]
Procedure:
-
Assemble a Claisen flask for distillation under reduced pressure.
-
Transfer the crude this compound to the flask.
-
Heat the flask gradually using an oil bath to avoid superheating.[13]
-
Distill the product under a suitable vacuum. The boiling point is approximately 148-149 °C at 9 mmHg.[10]
-
Collect the purified distillate, which should solidify upon cooling to a crystalline mass.[13]
-
Store the purified product in a tightly sealed container under refrigeration and protected from moisture to prevent decomposition.[7]
Visual Guides
Caption: Ideal acylation reaction pathway.
Caption: Pathways leading to colored byproducts.
Caption: Troubleshooting workflow for dark reactions.
References
- 1. Ultraviolet–visible spectroscopy (UV-vis): The origin of colour in organic compounds | Resource | RSC Education [edu.rsc.org]
- 2. Color of chemicals - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. youtube.com [youtube.com]
- 6. Study of condition-dependent decomposition reactions; Part I. The thermal behaviour and decomposition of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. This compound | C7H4ClNO3 | CID 11875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | 610-14-0 [chemicalbook.com]
- 10. This compound CAS#: 610-14-0 [m.chemicalbook.com]
- 11. CAS 610-14-0: this compound | CymitQuimica [cymitquimica.com]
- 12. benchchem.com [benchchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
Removing unreacted 2-Nitrobenzoyl chloride from the reaction mixture
Technical Support Center: 2-Nitrobenzoyl Chloride Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with this compound. It focuses on the common challenge of removing unreacted starting material from the reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing unreacted this compound from a reaction mixture?
A1: The most common methods leverage the high reactivity of the acyl chloride group. These include:
-
Aqueous Workup (Hydrolysis/Quenching): Intentionally reacting the excess this compound with water or a basic solution to convert it into the water-soluble 2-nitrobenzoic acid.[1][2][3]
-
Nucleophilic Scavenging: Adding a nucleophile, such as an amine or alcohol, to the reaction mixture to form an amide or ester, which can then be more easily separated.
-
Chromatography: Using techniques like flash column chromatography on silica (B1680970) gel to separate the desired product from the unreacted acyl chloride, especially if the product is sensitive to aqueous conditions.[4]
-
Distillation: If the desired product is thermally stable and has a significantly different boiling point from this compound, vacuum distillation can be an effective purification method.[1][5]
-
Recrystallization: This can be effective if the desired product is a solid and has different solubility properties than the starting material or its byproducts.[1][6]
Q2: How do I perform an aqueous workup to remove this compound?
A2: An aqueous workup is often the simplest method. After your primary reaction is complete, you can add water to the reaction mixture to hydrolyze the remaining this compound into 2-nitrobenzoic acid.[2] To facilitate the removal of the resulting carboxylic acid, you can wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution or a dilute potassium carbonate (K₂CO₃) solution.[3] This deprotonates the 2-nitrobenzoic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer.
Q3: My product is sensitive to basic conditions. How can I remove the 2-nitrobenzoic acid byproduct after hydrolysis?
A3: If your product is base-sensitive, you should avoid basic washes. After quenching with water, you can perform multiple washes with deionized water to physically extract the somewhat water-soluble 2-nitrobenzoic acid. Alternatively, if the product is not water-sensitive, you can rely on column chromatography after the initial water quench to separate your product from the more polar 2-nitrobenzoic acid.
Q4: Can I use a scavenger other than water to quench excess this compound?
A4: Yes. If your product is sensitive to water, you can quench the reaction with a volatile alcohol like methanol (B129727) or ethanol. This will convert the this compound into the corresponding methyl or ethyl 2-nitrobenzoate. These esters can then be removed by chromatography or, in some cases, vacuum distillation. Adding a simple amine, like aniline, is another option, which forms a solid benzanilide (B160483) that may precipitate and be removed by filtration.[3]
Q5: How can I monitor the removal of this compound during the workup?
A5: The progress of the purification can be monitored using several analytical techniques:
-
Thin-Layer Chromatography (TLC): This is a quick and easy way to check for the presence of the starting material in your organic extracts.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used for a more quantitative assessment of purity.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is suitable for volatile compounds and can confirm the absence of this compound.[4]
-
Infrared (IR) Spectroscopy: The disappearance of the characteristic C=O stretch of the acyl chloride can indicate its removal.[4]
Q6: What are the key safety precautions when working with this compound?
A6: this compound is a corrosive and moisture-sensitive compound.[2][7] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It should be stored under anhydrous (dry) conditions to prevent decomposition.[2] Reactions should be performed under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Product is contaminated with 2-nitrobenzoic acid after workup. | Incomplete extraction of the carboxylate salt. The aqueous base was not concentrated enough or insufficient volume was used. | Perform additional washes with a saturated NaHCO₃ or K₂CO₃ solution. Ensure vigorous mixing during the extraction.[3] |
| Emulsion forms during aqueous extraction. | High concentration of salts or polar compounds. | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. If necessary, filter the mixture through a pad of Celite. |
| Desired product is lost during the basic wash. | The product is acidic or is being hydrolyzed by the base (e.g., an ester). | Avoid strong bases. Use a very dilute base or only wash with neutral water. Alternatively, purify the crude mixture directly using column chromatography. |
| TLC shows a new, unexpected spot after adding a scavenger. | The scavenger has reacted with the desired product. | The chosen scavenger is not compatible with the product. Redesign the purification to use a different quenching agent or switch to a non-reactive method like chromatography. |
| The reaction does not go to completion, leaving large amounts of starting material. | Insufficient reaction time, incorrect temperature, or deactivated reagents. | Before workup, ensure the primary reaction is complete via TLC or another monitoring technique. If necessary, consider optimizing the reaction conditions. |
Experimental Protocols
Protocol 1: Standard Aqueous Workup (for base-stable products)
-
Reaction Quenching: Once the reaction is deemed complete, cool the reaction mixture to 0 °C using an ice bath. Slowly and cautiously add deionized water to the stirred reaction mixture to hydrolyze the excess this compound.
-
Solvent Extraction: If the reaction was performed in a water-miscible solvent, dilute the mixture with a water-immiscible organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758). Transfer the mixture to a separatory funnel.
-
Basic Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[8] Repeat this wash 2-3 times to ensure all the resulting 2-nitrobenzoic acid is converted to its water-soluble salt. Collect and combine the aqueous layers.
-
Final Washes: Wash the organic layer once with deionized water, followed by a wash with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Further Purification: If necessary, purify the crude product further by column chromatography or recrystallization.
Protocol 2: Purification by Flash Column Chromatography
-
Reaction Quenching (Non-aqueous): If the product is sensitive to water, quench the excess this compound by adding a small amount of a nucleophilic scavenger like N,N-dimethylethylenediamine or a simple alcohol and stirring for 30 minutes.
-
Concentration: Concentrate the reaction mixture under reduced pressure to remove the reaction solvent.
-
Column Preparation: Prepare a silica gel column using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The polarity of the solvent system should be chosen based on the polarity of the desired product, ensuring good separation from the less polar this compound and any more polar byproducts.
-
Loading and Elution: Dissolve the crude residue in a minimal amount of the column solvent or dichloromethane and load it onto the column. Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Decision Workflow for Purification
The choice of purification method depends critically on the properties of your desired product. The following workflow can help guide your decision-making process.
Caption: Decision tree for selecting a purification method.
References
- 1. 2-Methyl-4-nitrobenzoyl chloride | 30459-70-2 | Benchchem [benchchem.com]
- 2. CAS 610-14-0: this compound | CymitQuimica [cymitquimica.com]
- 3. Sciencemadness Discussion Board - Removing excess Benzoyl Chloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. nbinno.com [nbinno.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chembk.com [chembk.com]
- 8. researchgate.net [researchgate.net]
Optimizing reaction temperature for 2-Nitrobenzoyl chloride with amines
Technical Support Center: 2-Nitrobenzoyl Chloride Reactions
Welcome, researchers! This guide provides detailed troubleshooting advice and optimized protocols for the acylation of amines using this compound.
Frequently Asked Questions (FAQs)
Q1: My acylation reaction with this compound is showing a low yield. What is the most likely cause related to temperature?
A1: Low yields are frequently linked to suboptimal reaction temperatures. The reaction between this compound and amines is highly exothermic. If the temperature is too high, it can lead to side reactions and degradation of the starting material or product.[1][2] Conversely, if the temperature is too low, the reaction rate may be too slow, resulting in an incomplete reaction.[3][4] For most primary and secondary amines, the reaction should be initiated at a low temperature (e.g., 0 °C) to control the initial exotherm, and then allowed to gradually warm to room temperature to ensure completion.[1][4]
Q2: What are the common side products I should be aware of when optimizing the reaction temperature?
A2: The primary side product of concern is the hydrolysis of this compound to 2-Nitrobenzoic acid, which occurs in the presence of moisture.[3] At elevated temperatures, self-condensation of the acyl chloride to form an anhydride (B1165640) can also occur.[4] Additionally, if the temperature is not properly controlled, unwanted side reactions with sensitive functional groups on the amine substrate may become more prevalent.[1]
Q3: How do I choose the optimal starting temperature for my specific amine?
A3: The optimal starting temperature depends on the nucleophilicity and steric hindrance of the amine.
-
Highly reactive amines (e.g., primary aliphatic amines): Start at 0 °C or even lower (e.g., -10 °C) to manage the strong exothermic reaction.[1]
-
Less reactive amines (e.g., aromatic amines, hindered amines): Starting at 0 °C is still recommended, but gentle warming to 40-50 °C might be necessary to drive the reaction to completion.[3] It is crucial to monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the ideal temperature profile.[1]
Q4: My reaction seems to stall and not go to completion, even after warming. What should I do?
A4: If the reaction stalls, first ensure that all reagents are pure and the solvent is anhydrous.[3] If these are confirmed, a modest increase in temperature (e.g., to 40-60°C) can be beneficial, especially for less nucleophilic amines.[5] Using a slight excess (1.1-1.2 equivalents) of the this compound can also help drive the reaction to completion.[3] In some cases, the choice of base is critical; a non-nucleophilic base like triethylamine (B128534) or diisopropylethylamine is typically used to scavenge the HCl byproduct which can otherwise form a salt with the unreacted amine, reducing its reactivity.[3][6]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered when optimizing the reaction temperature.
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// Path for controlled temperature check_completion [label="Is the reaction failing to\nreach completion after warming?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Path for incomplete reaction low_temp_issue [label="Low Temp Issue:\nReaction is slow or stalls.", fillcolor="#F1F3F4", fontcolor="#202124"]; low_temp_solution [label="Solution:\n1. Allow reaction to warm to RT.\n2. If still slow, gently heat to 40-60 °C.\n3. Monitor progress via TLC/LC-MS.\n4. Ensure base is present and effective.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Path for other issues other_issues [label="Other Issue:\nYield is still low despite\ntemperature optimization.", fillcolor="#F1F3F4", fontcolor="#202124"]; other_solution [label="Solution:\n1. Verify reagent purity.\n2. Ensure strictly anhydrous conditions.\n3. Check stoichiometry (use slight excess\nof acyl chloride if needed).", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections start -> check_temp; check_temp -> high_temp_issue [label="No"]; high_temp_issue -> high_temp_solution; check_temp -> check_completion [label="Yes"]; check_completion -> low_temp_issue [label="Yes"]; low_temp_issue -> low_temp_solution; check_completion -> other_issues [label="No"]; other_issues -> other_solution; } caption: "Troubleshooting logic for temperature optimization."
Data Summary
The following table summarizes typical reaction conditions for the acylation of various amine types with substituted benzoyl chlorides. Note that specific yields are highly substrate-dependent.
| Amine Type | Recommended Start Temp. | Recommended Reaction Temp. | Key Considerations |
| Primary Aliphatic | 0 °C | 0 °C to Room Temp. | Highly exothermic; requires slow addition of acyl chloride.[1] |
| Secondary Aliphatic | 0 °C | Room Temp. | Generally fast reaction; monitor for completion. |
| Primary Aromatic | 0 °C | Room Temp. to 50 °C | Less nucleophilic; may require gentle heating.[3] |
| Hindered Amines | 0 °C | Room Temp. to 60 °C | Steric hindrance slows the reaction; may require longer times or heating.[7] |
Experimental Protocols
General Protocol for Acylation of an Amine with this compound
This procedure, often referred to as the Schotten-Baumann reaction, is a widely used method for amide synthesis.[8][9][10]
// Connections prep_amine -> cool; cool -> add_acyl; add_acyl -> react; react -> monitor; monitor -> quench; quench -> extract; extract -> dry; dry -> purify; } caption: "General experimental workflow for amine acylation."
Detailed Steps:
-
Preparation : In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and a non-nucleophilic base like triethylamine (1.1 equivalents) in an anhydrous solvent such as dichloromethane (B109758) (DCM).[4]
-
Cooling : Cool the stirred solution to 0 °C using an ice bath.[4]
-
Addition : In a separate flask, dissolve this compound (1.0 to 1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-30 minutes.[1][4] Maintaining a slow addition rate is crucial for controlling the reaction exotherm.
-
Reaction : After the addition is complete, allow the mixture to stir and slowly warm to room temperature over 2-4 hours.[1][4]
-
Monitoring : Check for the consumption of the starting amine using TLC or LC-MS to determine if the reaction is complete.[1]
-
Work-up : Once complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with a saturated sodium bicarbonate solution and then with brine.[1]
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Schotten-Baumann Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. grokipedia.com [grokipedia.com]
- 9. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 10. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
Preventing hydrolysis of 2-Nitrobenzoyl chloride during a reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of 2-Nitrobenzoyl chloride during acylation reactions.
Troubleshooting Guide: Preventing Hydrolysis of this compound
Hydrolysis of this compound to 2-Nitrobenzoic acid is a common side reaction that can significantly reduce the yield and purity of your desired product. The electron-withdrawing nitro group makes the carbonyl carbon of this compound highly electrophilic and, therefore, very susceptible to nucleophilic attack by water.[1] This guide provides a systematic approach to identifying and resolving issues related to hydrolysis.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Hydrolysis of this compound: The presence of moisture in the reaction is the most common cause of low yield. | - Ensure rigorous anhydrous conditions: Thoroughly dry all glassware in an oven (e.g., at 120°C overnight) and cool under a stream of inert gas (e.g., nitrogen or argon). - Use anhydrous solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents can be dried over activated molecular sieves (3Å or 4Å). - Implement inert atmosphere techniques: Conduct the reaction under a positive pressure of nitrogen or argon using a Schlenk line or a balloon setup.[2][3] |
| Inefficient reaction conditions: The reaction may not be proceeding optimally, allowing for competing hydrolysis. | - Optimize reaction temperature: For many acylation reactions, dropwise addition of this compound at a low temperature (e.g., 0°C) can help control the exothermic reaction and minimize side reactions. - Use a suitable base: A non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), should be used to scavenge the HCl byproduct, which can catalyze hydrolysis.[4] | |
| Formation of 2-Nitrobenzoic Acid as a Major Byproduct | Contaminated reagents or solvents: Trace amounts of water in starting materials or solvents. | - Purify reagents: If the purity of the amine or alcohol is questionable, consider purification before use. - Properly store hygroscopic materials: Store anhydrous solvents and reagents over appropriate drying agents and under an inert atmosphere. |
| Atmospheric moisture contamination: Exposure of the reaction to air during setup or workup. | - Maintain a closed system: Use septa and syringes for the transfer of reagents. - Quench the reaction carefully: During workup, quench the reaction by adding it to a cold, non-aqueous solution if possible, before extraction with aqueous solutions. | |
| Inconsistent Reaction Yields | Variability in anhydrous technique: Inconsistent drying of glassware or handling of anhydrous reagents. | - Standardize your procedure: Develop and adhere to a strict protocol for setting up anhydrous reactions. - Regularly activate molecular sieves: If using molecular sieves to dry solvents, ensure they are properly activated by heating under vacuum. |
| Purity of this compound: The starting material may have already partially hydrolyzed. | - Use fresh or purified this compound: If the reagent is old or has been exposed to air, consider purification by distillation or using a fresh bottle. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound so prone to hydrolysis?
A1: The presence of the electron-withdrawing nitro group (-NO₂) on the benzene (B151609) ring increases the electrophilicity of the carbonyl carbon in this compound. This makes it a highly reactive acylating agent but also very susceptible to nucleophilic attack by water, leading to hydrolysis.
Q2: What is the Schotten-Baumann reaction, and how can it prevent hydrolysis?
A2: The Schotten-Baumann reaction is a method for acylating amines or alcohols using an acyl chloride in a two-phase system, typically an organic solvent (like dichloromethane) and an aqueous solution of a base (like sodium hydroxide).[5][6] This setup helps prevent hydrolysis in two main ways:
-
The this compound remains primarily in the organic phase, limiting its direct contact with the bulk of the water.
-
The base in the aqueous phase neutralizes the hydrochloric acid (HCl) generated during the reaction, preventing it from protonating the nucleophile and making it more reactive towards the acyl chloride than water.
Q3: What are the best practices for setting up an anhydrous reaction to prevent hydrolysis?
A3: To ensure a successful anhydrous reaction, follow these best practices:
-
Glassware: Oven-dry all glassware overnight at a temperature above 100°C and assemble it while hot, allowing it to cool under a stream of inert gas (nitrogen or argon).
-
Solvents: Use commercially available anhydrous solvents or dry them using appropriate methods (e.g., distillation from a suitable drying agent or passing through a column of activated alumina). Store anhydrous solvents over molecular sieves (typically 3Å or 4Å).
-
Reagents: Use fresh, high-purity reagents. Liquid reagents can be dried over molecular sieves if compatible. Solid reagents should be dried in a vacuum oven if they are not heat-sensitive.
-
Inert Atmosphere: Conduct the entire reaction under a positive pressure of an inert gas. This can be achieved using a Schlenk line or a balloon filled with nitrogen or argon attached to the reaction flask via a needle.
-
Reagent Transfer: Transfer all liquid reagents using dry syringes and needles through rubber septa. Add solid reagents quickly against a counterflow of inert gas.
Q4: Can I use a tertiary amine like triethylamine or pyridine in a single-phase anhydrous reaction to prevent hydrolysis?
A4: Yes, using a tertiary amine as an acid scavenger in a single-phase anhydrous system is a very common and effective method. The tertiary amine will react with the HCl produced during the acylation, forming a salt and preventing the accumulation of acid which can catalyze hydrolysis if trace water is present. Typically, 1.1 to 1.5 equivalents of the tertiary amine are used.
Data Presentation
The following table provides a qualitative and estimated quantitative comparison of expected yields for the acylation of aniline (B41778) with this compound under different reaction conditions. These values are illustrative and can vary based on the specific substrate and experimental execution.
| Reaction Condition | Description | Primary Anti-Hydrolysis Measure | Expected Yield of N-(2-nitrophenyl)benzamide |
| Aqueous (Uncontrolled) | Reaction performed in a standard aqueous or biphasic system without rigorous exclusion of water. | None | Low (<30%) |
| Anhydrous (Standard) | Reaction performed in a dried organic solvent with oven-dried glassware. | Exclusion of water from initial setup. | Moderate (50-70%) |
| Anhydrous with Inert Atmosphere | Anhydrous conditions combined with the use of an inert gas (N₂ or Ar) throughout the reaction. | Continuous exclusion of atmospheric moisture. | High (70-90%) |
| Schotten-Baumann Conditions | Biphasic system with an organic solvent and an aqueous base. | Phase separation and neutralization of HCl. | High to Excellent (80-95%) |
| Anhydrous with Tertiary Amine | Anhydrous conditions with the addition of a tertiary amine (e.g., triethylamine). | Scavenging of HCl byproduct. | High to Excellent (85-98%) |
Experimental Protocols
Protocol 1: Acylation of Aniline with this compound under Anhydrous Conditions with an Inert Atmosphere
This protocol details a standard procedure for the N-acylation of aniline with this compound, emphasizing the exclusion of water.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.0 eq)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Triethylamine (1.2 eq), freshly distilled
-
Nitrogen or Argon gas supply
-
Oven-dried round-bottom flask with a stir bar and rubber septum
-
Dry syringes and needles
Procedure:
-
Setup: Assemble the oven-dried flask and allow it to cool to room temperature under a positive pressure of nitrogen or argon.
-
Reagent Preparation: In the reaction flask, dissolve aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Acyl Chloride: Dissolve this compound (1.0 eq) in a separate flask containing anhydrous DCM. Slowly add this solution dropwise to the stirred aniline solution at 0°C over 15-20 minutes using a syringe.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench by the slow addition of water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 2: Acylation of Aniline with this compound under Schotten-Baumann Conditions
This protocol describes the use of a biphasic system to carry out the acylation.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.0 eq)
-
Dichloromethane (DCM)
-
10% aqueous sodium hydroxide (B78521) (NaOH) solution
-
Erlenmeyer flask or round-bottom flask with a stir bar
Procedure:
-
Amine Solution: Dissolve aniline (1.0 eq) in DCM in the reaction flask.
-
Aqueous Base: Add an equal volume of 10% aqueous NaOH solution to the flask.
-
Cooling: Cool the biphasic mixture to 0-5°C in an ice bath with vigorous stirring.
-
Addition of Acyl Chloride: Dissolve this compound (1.0 eq) in a small amount of DCM and add it dropwise to the vigorously stirred mixture over 30 minutes.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and continue to stir vigorously for 1-2 hours.
-
Workup: Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Wash the organic layer with 1 M HCl and then with water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water).
Visualizations
Caption: Experimental workflow for acylation using this compound under anhydrous conditions.
Caption: Competing reaction pathways for this compound.
References
Troubleshooting low conversion in 2-Nitrobenzoyl chloride esterification
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in esterification reactions involving 2-Nitrobenzoyl chloride.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the esterification of this compound in a question-and-answer format.
Question 1: My esterification reaction with this compound has a very low yield. What are the most common causes?
Answer: Low conversion in this reaction is typically traced back to a few critical factors. The most common culprits are the presence of moisture, suboptimal reaction conditions, or issues with reactant purity[1]. This compound is highly reactive and particularly sensitive to hydrolysis[1][2][3].
Key Troubleshooting Steps:
-
Moisture Control: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and reagents. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering[1].
-
Reagent Purity: Impurities in the this compound, such as the starting material 2-nitrobenzoic acid, will not participate in the desired reaction and will lower the yield[1]. Similarly, impurities in the alcohol nucleophile can compete in or inhibit the reaction[1]. If you suspect the purity of your this compound, purification by recrystallization or distillation may be necessary[1][3].
-
Reaction Conditions: Acylation reactions with benzoyl chlorides are often rapid; however, insufficient reaction time or non-optimal temperature can lead to incomplete conversion[1]. Monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Question 2: I've rigorously excluded moisture from my reaction, but the yield is still poor. What other reaction parameters should I investigate?
Answer: If moisture has been ruled out, the next step is to optimize other critical reaction parameters.
-
Stoichiometry: Ensure the molar ratio of your reactants is appropriate. A slight excess of this compound might be necessary to drive the reaction to completion, especially if your alcohol is valuable[1].
-
Base Selection: A base is crucial for scavenging the HCl byproduct generated during the reaction[1][4]. The choice of base is critical. Tertiary amines like pyridine (B92270) or triethylamine (B128534) are commonly used[2][4]. The base should be non-nucleophilic to avoid reacting with the acyl chloride[1]. The stoichiometry of the base is also important and can significantly impact the reaction rate[1].
-
Temperature: While many acyl chloride esterifications proceed at room temperature, some may require gentle heating to overcome the activation energy, especially if steric hindrance is a factor[3][5][6]. However, excessive heat can lead to side reactions.
Question 3: How can I tell if my this compound has degraded, and what should I do?
Answer: this compound is a crystalline solid that can appear as a clear yellow to orange or even dark brown liquid after melting[7]. Signs of degradation include the presence of a crystalline solid (2-nitrobenzoic acid) in the liquid or a significant color change[3].
-
Purity Assessment: A key indicator of degradation is the presence of 2-nitrobenzoic acid, which is a solid at room temperature. The melting point of pure this compound is 17-20 °C[7][8].
-
Purification: If degradation is suspected, the material should be purified. A common method for purifying acyl chlorides is fractional distillation under reduced pressure[3][9].
Question 4: What are the potential side reactions in a this compound esterification?
Answer: The primary side reaction is hydrolysis of the this compound back to 2-nitrobenzoic acid due to the presence of water[1][2]. This not only consumes your starting material but also introduces an acidic impurity that can complicate the workup and purification[2].
Another potential issue is a reaction between the base (if it is nucleophilic) and the acyl chloride. It's also important to note that this compound is incompatible with strong oxidizing agents and alcohols in the absence of a base[7][10].
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₄ClNO₃ | [7] |
| Molecular Weight | 185.56 g/mol | [10] |
| Melting Point | 17-20 °C (lit.) | [7][8] |
| Boiling Point | 148-149 °C / 9 mmHg (lit.) | [7] |
| Density | 1.404 g/mL at 25 °C (lit.) | [7] |
| Appearance | Crystalline solid; Clear yellow to orange to dark brown liquid after melting. | [7][10] |
Table 2: Typical Esterification Reaction Conditions
| Parameter | Recommended Condition | Notes |
| Solvent | Anhydrous aprotic solvents (e.g., Dichloromethane, Toluene, THF)[2][4] | Must be thoroughly dried to prevent hydrolysis. |
| Temperature | 0 °C to Room Temperature; may require gentle heating. | Start at 0 °C for reagent addition, then allow to warm. Monitor for completion. |
| Base | Non-nucleophilic base (e.g., Pyridine, Triethylamine)[2][4] | Use at least 1.1 equivalents to neutralize the HCl byproduct. |
| Atmosphere | Inert (Nitrogen or Argon)[1] | Critical for excluding atmospheric moisture. |
| Reaction Time | Several hours to 24 hours[2] | Monitor by TLC or GC to determine the point of completion. |
Experimental Protocols
Protocol 1: General Procedure for Esterification of an Alcohol with this compound
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add the alcohol (1.0 eq.) to a flame-dried round-bottom flask containing a magnetic stir bar.
-
Solvent and Base Addition: Dissolve the alcohol in a suitable anhydrous solvent (e.g., dichloromethane). Add a non-nucleophilic base such as pyridine (1.1 eq.)[4].
-
Reagent Addition: Cool the solution in an ice bath (0 °C). Slowly add a solution of this compound (1.0-1.2 eq.) in the same dry solvent to the flask dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours, or until completion is indicated by TLC monitoring[4].
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with dilute HCl (to remove the base), saturated sodium bicarbonate solution (to remove any unreacted acid), and finally with brine[4].
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator[11][12].
-
Purification: Purify the crude ester product by column chromatography on silica (B1680970) gel or recrystallization to obtain the pure product[4][12].
Protocol 2: Purification of Crude Ester Product
-
Aqueous Workup: After the reaction, the mixture is typically diluted with an organic solvent like diethyl ether and washed. A wash with a saturated sodium bicarbonate solution is crucial to neutralize any remaining acid catalyst and unreacted this compound (which will hydrolyze)[2][11]. Subsequent washes with water and brine help remove water-soluble impurities[4][11].
-
Drying: The isolated organic layer should be thoroughly dried with an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate before solvent removal[11].
-
Recrystallization: For solid esters, recrystallization is an effective purification method. A common solvent system is aqueous ethanol[11]. The crude product is dissolved in the minimum amount of hot solvent and allowed to cool slowly to form crystals, which are then collected by vacuum filtration[11].
-
Distillation: For liquid esters, fractional distillation under reduced pressure can be used for purification, separating the ester from any remaining starting materials or byproducts with different boiling points[5][13].
Visualizations
Caption: A flowchart for troubleshooting low esterification yield.
Caption: A standard workflow for this compound esterification.
Caption: The hydrolysis of this compound to an inactive byproduct.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. This compound | 610-14-0 [chemicalbook.com]
- 8. This compound | CAS#:610-14-0 | Chemsrc [chemsrc.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. This compound | C7H4ClNO3 | CID 11875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. books.rsc.org [books.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. scienceready.com.au [scienceready.com.au]
Impact of solvent choice on 2-Nitrobenzoyl chloride reaction rate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Nitrobenzoyl chloride. The information focuses on the impact of solvent choice on reaction rates and provides experimental protocols and data to support your work.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect the reaction rate of this compound?
A1: The solvent plays a critical role in determining the reaction rate of this compound by influencing the reaction mechanism. The reactivity of benzoyl chlorides is governed by a spectrum of mechanisms, primarily the S_N_1 (dissociative) and S_N_2 (associative) pathways, as well as a carbonyl addition-elimination mechanism.[1] For nitro-substituted benzoyl chlorides, which have an electron-withdrawing group, the reaction is often sensitive to the nucleophilicity of the solvent.[1]
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can act as both the solvent and the nucleophile (solvolysis). They can stabilize the transition state of both S_N_1 and S_N_2 pathways. For substrates like p-nitrobenzoyl chloride, the reaction shows a high response to changes in solvent nucleophilicity, suggesting a mechanism closer to a bimolecular pathway (e.g., addition-elimination or S_N_2).[1]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These solvents are generally less nucleophilic and are often used with an added nucleophile. They can influence the rate by solvating the reactants and intermediates.
-
Nonpolar Solvents (e.g., toluene, hexane): Reactions in these solvents are typically slower unless a potent nucleophile is present.
Q2: Why is my reaction with this compound proceeding slower than expected?
A2: Several factors could contribute to a slower than expected reaction rate:
-
Solvent Choice: As detailed in Q1, a solvent with low nucleophilicity or polarity might slow down the reaction.
-
Moisture: this compound is sensitive to moisture and can hydrolyze to 2-nitrobenzoic acid, consuming the starting material and reducing the yield of the desired product.[2] Ensure all solvents and reagents are anhydrous.
-
Purity of this compound: Impurities in the starting material can inhibit the reaction.
-
Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessive heat can lead to side reactions and decomposition.
-
Nucleophile Strength: If you are using a nucleophile other than the solvent, a weaker nucleophile will naturally result in a slower reaction.
Q3: What are common side reactions to be aware of when using this compound?
A3: The primary side reaction is hydrolysis with any trace amounts of water to form 2-nitrobenzoic acid.[2] If the reaction is carried out at high temperatures, decomposition of the nitro-containing aromatic ring can occur. In the presence of certain nucleophiles, side reactions involving the nitro group are possible, although less common under standard acylation conditions. With bifunctional nucleophiles, there is a risk of multiple acylations.
Q4: How can I monitor the progress of my reaction with this compound?
A4: The progress of the reaction can be monitored by several analytical techniques:
-
Thin-Layer Chromatography (TLC): A simple and effective method to track the disappearance of the starting material and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of reactants and the formation of products.[3]
-
Gas Chromatography (GC): Suitable for volatile products.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots of the reaction mixture to determine the ratio of starting material to product.[3]
-
Infrared (IR) Spectroscopy: The disappearance of the characteristic C=O stretching frequency of the acyl chloride and the appearance of the new carbonyl stretch (e.g., of an ester or amide) can be monitored.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Hydrolysis of this compound: The starting material has been consumed by reaction with water.[2] 2. Incorrect Solvent: The chosen solvent may be too nonpolar or not sufficiently nucleophilic. 3. Low Reaction Temperature: The activation energy for the reaction is not being overcome. | 1. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 2. Consider a more polar or more nucleophilic solvent. Refer to the data table below for guidance. 3. Gradually increase the reaction temperature while monitoring for side product formation. |
| Multiple Products Observed | 1. Side Reactions: As mentioned in the FAQs, hydrolysis or other side reactions may be occurring. 2. Decomposition: The reaction temperature may be too high, causing decomposition of the starting material or product. 3. Reaction with Solvent: The solvent itself may be reacting with the this compound. | 1. Review the reaction conditions and ensure they are optimized for the desired transformation. Use anhydrous conditions. 2. Attempt the reaction at a lower temperature, even if it requires a longer reaction time. 3. Choose a less reactive (less nucleophilic) solvent if this is suspected. |
| Reaction Stalls Before Completion | 1. Reversibility: The reaction may be reversible under the current conditions. 2. Inhibition: A byproduct of the reaction may be inhibiting the forward reaction. 3. Insufficient Nucleophile: The nucleophile may have been consumed or is not present in a sufficient stoichiometric amount. | 1. Consider adding a scavenger for the byproduct (e.g., a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to remove HCl). 2. Try adding a fresh portion of the nucleophile or catalyst. 3. Ensure the stoichiometry of your reactants is correct. |
Quantitative Data on Reaction Rates
| Solvent | Relative Rate (p-Nitrobenzoyl Chloride) | Solvent Type | Expected Impact on this compound Rate |
| 97% Hexafluoroisopropanol-Water (97H) | - | Weakly Nucleophilic, High Ionizing Power | Likely promotes a more dissociative (S_N_1-like) mechanism. |
| Acetic Acid | - | Protic, Moderately Polar | Slower than in more aqueous or alcoholic media. |
| Formic Acid | - | Protic, Polar | Faster than in acetic acid due to higher ionizing power. |
| Ethanol/Water Mixtures | Rate increases with water content up to a point | Polar Protic, Nucleophilic | The rate is expected to be sensitive to the water content, indicating nucleophilic participation of the solvent. |
| Acetone/Water Mixtures | Rate increases with water content | Polar, Nucleophilic Water | Similar to ethanol/water, the rate is dependent on the concentration of the nucleophilic component (water). |
Note: Specific rate constants for this compound are not provided due to limited availability in published literature. The trends are based on studies of p-nitrobenzoyl chloride and other substituted benzoyl chlorides.[1][4]
Experimental Protocols
Protocol for Monitoring the Solvolysis Rate of this compound by Conductometry
This method is suitable for solvolysis in polar solvents where ions are produced during the reaction, leading to a change in conductivity.
Materials:
-
This compound
-
High-purity solvent of choice (e.g., ethanol/water mixture)
-
Conductivity meter and probe
-
Thermostated water bath
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare the Solvent Mixture: Prepare the desired solvent mixture (e.g., 80:20 ethanol:water by volume) and allow it to reach thermal equilibrium in the thermostated water bath at the desired reaction temperature (e.g., 25 °C).
-
Calibrate the Conductivity Meter: Calibrate the conductivity meter according to the manufacturer's instructions.
-
Prepare the Reactant Solution: Prepare a stock solution of this compound in a small amount of a non-reactive, anhydrous solvent (e.g., acetone) if it is not readily soluble in the reaction solvent.
-
Initiate the Reaction:
-
Place a known volume of the thermostated reaction solvent into a reaction vessel equipped with a magnetic stir bar and the conductivity probe.
-
Allow the solvent to stir and reach a stable temperature and conductivity reading.
-
Inject a small, known volume of the this compound stock solution into the reaction vessel to initiate the reaction. Start a timer immediately.
-
-
Monitor the Reaction: Record the conductivity at regular time intervals until the reading stabilizes, indicating the reaction is complete.
-
Data Analysis: The rate constant (k) can be determined by plotting the natural logarithm of the change in conductivity versus time. For a first-order reaction, this plot should be linear, and the rate constant is the negative of the slope.
Signaling Pathways and Experimental Workflows
The choice of solvent directly influences the reaction pathway of this compound. This can be visualized as a decision tree where solvent properties guide the mechanism.
Caption: Solvent properties influencing the reaction mechanism and rate of this compound.
References
Technical Support Center: Managing Exothermic Reactions Involving 2-Nitrobenzoyl Chloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving 2-Nitrobenzoyl chloride. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a corrosive solid that is sensitive to shock and moisture.[1] It can cause severe skin burns and eye damage.[2] The primary chemical hazards include its reactivity with water, alcohols, bases (including amines), and strong oxidizing agents.[1] Reactions with these substances can be highly exothermic and may lead to a runaway reaction. The decomposition of this compound is also strongly condition-dependent and can be explosive, especially upon heating or distillation.[3][4]
Q2: What are the initial signs of a runaway reaction with this compound?
A2: The initial signs of a runaway reaction include a sudden and unexpected increase in temperature that is difficult to control with the cooling system, an increase in pressure within the reaction vessel, vigorous gas evolution (potentially steamy or acidic fumes), and a change in the color or viscosity of the reaction mixture. It is crucial to monitor the reaction temperature closely, especially during the addition of reagents.
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: When handling this compound, it is essential to wear appropriate personal protective equipment. This includes chemical-resistant gloves (such as butyl rubber or nitrile), chemical splash goggles and a face shield, a flame-resistant laboratory coat, and closed-toe shoes.[2] All manipulations should be conducted in a certified chemical fume hood to avoid inhalation of corrosive vapors.[2]
Q4: How should I store this compound?
A4: this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, bases, and oxidizing agents.[1] It is sensitive to moisture and light, so it should be kept in a tightly sealed container and protected from light.[5]
Q5: What are the hazardous decomposition products of this compound?
A5: The thermal decomposition of this compound can release toxic and irritating gases. The primary hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl) gas.[4]
Troubleshooting Guides
Issue 1: The reaction temperature is rising uncontrollably.
| Potential Cause | Troubleshooting Action |
| Rate of reagent addition is too fast. | Immediately stop the addition of the reagent. |
| Inadequate cooling. | Increase the efficiency of the cooling bath (e.g., add more ice, use a colder bath). Ensure the cooling coils or jacket have good contact with the reaction vessel. |
| Stirring is inefficient or has stopped. | Ensure the stirrer is functioning correctly and providing vigorous agitation to ensure even temperature distribution. |
| Concentration of reactants is too high. | If possible and safe to do so, add a cold, inert solvent to dilute the reaction mixture. |
| Runaway reaction is imminent. | If the temperature continues to rise despite corrective actions, prepare to execute an emergency quench. Alert colleagues and be prepared to evacuate the area. |
Issue 2: The reaction is producing a large amount of gas, and the pressure is increasing.
| Potential Cause | Troubleshooting Action |
| Reaction with residual water or solvent. | Ensure all glassware and solvents are anhydrous before starting the reaction. |
| Decomposition of the reagent or product. | This can be caused by excessive temperature. Follow the steps for an uncontrollable temperature rise. |
| Side reaction is occurring. | Stop the addition of reagents and try to identify the source of the side reaction. |
| Inadequate venting. | Ensure the reaction setup has a proper vent to a scrubber system to handle any off-gassing. |
Issue 3: The quenching process is very vigorous and difficult to control.
| Potential Cause | Troubleshooting Action |
| Quenching agent is being added too quickly. | Add the quenching agent slowly and in small portions. |
| The reaction mixture is not sufficiently cooled before quenching. | Ensure the reaction mixture is cooled to a low temperature (e.g., 0 °C) in an ice bath before beginning the quench. |
| The quenching agent is being added directly to the concentrated reaction mixture. | It is often safer to add the reaction mixture slowly to a larger volume of the cooled quenching agent with vigorous stirring.[6] |
| Inappropriate quenching agent. | For quenching unreacted this compound, a cold, dilute solution of a weak base like sodium bicarbonate is often preferred over water to neutralize the resulting HCl. |
Quantitative Data Summary
| Parameter | Value | Conditions/Notes |
| Heat of Decomposition | -90 to -215 kJ/mol | Highly dependent on the heating rate and decomposition temperature. An increase in the heat-up rate from 2 to 7.5 °C/min resulted in an increase in the heat of decomposition from -90 to -215 kJ/mol.[7] |
| Decomposition Temperature | Onset of gas flow at 147-150 °C | The presence of iron can reduce this temperature to 140 °C.[7] |
Experimental Protocols
Protocol 1: Synthesis of N-aryl Amides using this compound (Schotten-Baumann Reaction)
Materials:
-
This compound
-
Amine (e.g., aniline)
-
10% aqueous sodium hydroxide (B78521) (NaOH) solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Stir bar
-
Dropping funnel
-
Separatory funnel
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve the amine (1 equivalent) in dichloromethane.
-
Add 10% aqueous sodium hydroxide solution (2-3 equivalents).
-
Cool the mixture to 0 °C in an ice bath with vigorous stirring.
-
Dissolve this compound (1.05 equivalents) in a minimal amount of dichloromethane.
-
Add the this compound solution dropwise to the cooled amine mixture over 15-30 minutes, ensuring the temperature remains below 5 °C.[8]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude amide product.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Quenching of Excess this compound
Materials:
-
Reaction mixture containing excess this compound
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Large beaker or Erlenmeyer flask
-
Stir bar
-
Ice bath
Procedure:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate large beaker, place a volume of saturated aqueous sodium bicarbonate solution that is at least 5-10 times the volume of the reaction mixture to be quenched.[6]
-
Cool the sodium bicarbonate solution in an ice bath with vigorous stirring.
-
Slowly and carefully add the cold reaction mixture dropwise to the vigorously stirred sodium bicarbonate solution. Be aware that this is an exothermic reaction and will produce carbon dioxide gas.[6]
-
Control the rate of addition to manage the gas evolution and prevent excessive foaming.
-
After the addition is complete, continue stirring the mixture for 30-60 minutes to ensure all the this compound has been hydrolyzed.[6]
-
The quenched mixture can then be worked up as required for product isolation.
Visualizations
Caption: Workflow for amide synthesis.
Caption: Troubleshooting for temperature excursion.
References
- 1. This compound | C7H4ClNO3 | CID 11875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 3. Study of condition-dependent decomposition reactions; Part I. The thermal behaviour and decomposition of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. books.google.cn [books.google.cn]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-Nitrobenzoyl Chloride Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-nitrobenzoyl chloride and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound derivatives?
A1: The most prevalent impurities include the corresponding 2-nitrobenzoic acid (due to hydrolysis), unreacted starting materials, residual chlorinating agents (e.g., thionyl chloride, oxalyl chloride), and byproducts from the synthesis such as phosphorus oxychloride.[1][2][3][4] The presence of colored impurities may indicate degradation or oxidation products.[5]
Q2: Why is my purified this compound derivative discolored (e.g., yellow or brown)?
A2: A yellow to brownish tint can be inherent to the compound, but a noticeable darkening may indicate the presence of impurities or degradation products.[5][6] This can result from thermal decomposition, especially during distillation at elevated temperatures, or the formation of oxidized species.[1][2][5] For reactions sensitive to purity, further purification is recommended.[5]
Q3: How should I properly store this compound and its derivatives to prevent degradation?
A3: These compounds are highly sensitive to moisture and can be thermally unstable.[1][6][7] They should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark, and dry place.[5] A desiccator or a dry box is an ideal storage environment.[5]
Q4: Can I use column chromatography to purify my this compound derivative?
A4: Yes, chromatographic methods like High-Performance Liquid Chromatography (HPLC) can be used for both analysis and preparative separation.[8][9] However, due to the reactivity of the acyl chloride, care must be taken. It is often advisable to quench a small sample (e.g., with an alcohol or amine) for analysis by Thin-Layer Chromatography (TLC) or HPLC to prevent streaking and decomposition on the stationary phase.[10] For column chromatography, using anhydrous solvents and a quick run time is crucial.[11]
Q5: My reaction yield is low. Could the purity of the this compound derivative be the issue?
A5: Absolutely. The presence of impurities, particularly the hydrolyzed 2-nitrobenzoic acid, can significantly lower the yield of your desired product as it will not participate in the intended acylation reaction.[5] It is highly recommended to assess the purity of the acyl chloride before use.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Product is an oil or fails to crystallize | Presence of residual solvents or impurities like excess chlorinating agent. | Remove volatile impurities under high vacuum. If the product is a solid, attempt recrystallization from a different solvent system (e.g., toluene/hexane).[3] |
| Low purity after distillation | Co-distillation with impurities or thermal decomposition during distillation.[2] | Ensure efficient fractional distillation is used. Distill under a higher vacuum to lower the boiling point and reduce the risk of thermal decomposition.[2] |
| Formation of a white precipitate during workup or storage | Hydrolysis of the acyl chloride to the corresponding 2-nitrobenzoic acid due to exposure to moisture.[1][6] | Handle the compound under strictly anhydrous conditions.[1][6] If the acid has formed, purification via recrystallization or distillation may be necessary.[1][2] |
| Inconsistent analytical data (NMR, MS) | Decomposition of the sample during analysis or presence of multiple components.[8][10] | For techniques like HPLC or TLC, consider quenching the acyl chloride to a more stable derivative (e.g., an ester or amide) before analysis.[10] Ensure the use of anhydrous solvents for NMR. |
| Product appears dark or charred | Thermal decomposition due to excessive heating during purification.[2] | Avoid overheating during distillation.[2] Use a lower temperature and higher vacuum. Consider alternative purification methods like low-temperature recrystallization if possible.[1] |
Quantitative Data Summary
The following table summarizes typical reaction and purification parameters for nitrobenzoyl chlorides. Note that specific conditions will vary depending on the derivative.
| Parameter | Value | Notes |
| Typical Purity | >98% | Expected for high-quality intermediates to avoid side reactions.[12] |
| Synthesis Yield (p-nitrobenzoyl chloride) | 90-96% | Using phosphorus pentachloride. Yield is highly dependent on reagent purity.[2] |
| Distillation Temperature (p-nitrobenzoyl chloride) | 155°C @ 20 mmHg | Distillation at higher pressures requires significantly higher temperatures, increasing decomposition risk.[2] |
| Recrystallization Solvents | Ligroin, Carbon Tetrachloride, Toluene | Choice of solvent depends on the specific derivative's solubility.[2][3] |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is adapted from the synthesis of p-nitrobenzoyl chloride and is suitable for liquid or low-melting solid this compound derivatives.[2]
-
Setup: Assemble a fractional distillation apparatus with a short Vigreux column and a vacuum adapter. Ensure all glassware is thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen or argon.
-
Charge the Flask: Transfer the crude this compound derivative to the distillation flask.
-
Remove Volatiles: If residual thionyl chloride or solvent is present, it can be removed by gentle heating at atmospheric pressure or under a light vacuum, collecting the low-boiling fraction separately.
-
Vacuum Distillation: Apply a high vacuum (e.g., <20 mmHg). Gradually heat the distillation flask using an oil bath to avoid localized overheating.
-
Collect Fractions: Collect the main fraction at the appropriate boiling point. Discard any forerun or high-boiling residue.
-
Storage: Collect the purified product in a pre-dried receiver flask and store immediately under an inert atmosphere.
Protocol 2: Purification by Recrystallization
This protocol is suitable for solid this compound derivatives.
-
Solvent Selection: In a dry flask, dissolve a small amount of the crude product in a minimal amount of a hot, dry solvent (e.g., toluene, carbon tetrachloride, or ligroin).[2][3]
-
Dissolution: In the main apparatus (under an inert atmosphere), add the minimum amount of the hot, dry solvent to the crude material to fully dissolve it.
-
Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing it in a refrigerator or ice bath.
-
Isolation: Quickly filter the crystals using a Büchner funnel, washing with a small amount of cold, dry solvent.
-
Drying: Dry the purified crystals thoroughly under high vacuum to remove any residual solvent.[3]
Visualizations
Caption: Nucleophilic acyl substitution pathway for this compound.
Caption: Logical workflow for troubleshooting purification issues.
References
- 1. 2-Methyl-4-nitrobenzoyl chloride | 30459-70-2 | Benchchem [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. CAS 610-14-0: this compound | CymitQuimica [cymitquimica.com]
- 7. This compound | C7H4ClNO3 | CID 11875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. nbinno.com [nbinno.com]
Preventing polymerization during distillation of acyl chlorides
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of polymerization during the distillation of acyl chlorides.
Frequently Asked Questions (FAQs)
Q1: Why is my acyl chloride polymerizing during distillation?
A1: Polymerization during the distillation of certain acyl chlorides, particularly α,β-unsaturated acyl chlorides like acryloyl chloride and methacryloyl chloride, is typically caused by free-radical polymerization. This process can be initiated by heat, light, or the presence of radical-initiating impurities. The high temperatures required for distillation can provide the activation energy needed to initiate this chain reaction, leading to the formation of unwanted polymer, which can result in decreased yield, product contamination, and potentially dangerous pressure buildup in the distillation apparatus.
Q2: What are the common signs of polymerization during distillation?
A2: Signs of polymerization during distillation include:
-
An unexpected increase in the viscosity of the distillation pot residue.
-
The formation of a solid or gel-like substance in the distillation flask or column.
-
A sudden stop in the distillation process despite continued heating.
-
A rapid increase in the temperature and pressure within the distillation apparatus.
-
Discoloration of the product or residue.
Q3: Which types of acyl chlorides are most susceptible to polymerization?
A3: Acyl chlorides containing carbon-carbon double or triple bonds, especially those in conjugation with the carbonyl group (α,β-unsaturated acyl chlorides), are highly susceptible to polymerization. Examples include:
-
Acryloyl chloride
-
Methacryloyl chloride
-
Crotonoyl chloride Saturated aliphatic and aromatic acyl chlorides are generally less prone to polymerization under typical distillation conditions.
Q4: How can I prevent polymerization during the distillation of my acyl chloride?
A4: The most effective way to prevent polymerization is to add a suitable inhibitor or radical scavenger to the crude acyl chloride before starting the distillation. These compounds interrupt the free-radical chain reaction that leads to polymerization. It is also crucial to ensure all glassware is scrupulously clean and dry, as impurities can sometimes initiate polymerization. Distillation under reduced pressure is also recommended as it allows for lower distillation temperatures.
Q5: What are some common inhibitors used for stabilizing acyl chlorides during distillation?
A5: Several types of free-radical inhibitors can be used. The choice of inhibitor depends on the specific acyl chloride and the distillation conditions. Common examples include:
-
Phenolic inhibitors: Hydroquinone (B1673460) (HQ), Monomethyl ether hydroquinone (MEHQ), 2,6-di-tert-butyl-4-methylphenol (BHT).
-
Phenothiazine (B1677639) (PTZ): A highly effective inhibitor for many unsaturated monomers.
-
Nitroxide stable free radicals: Such as (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO).
Troubleshooting Guide: Polymerization During Acyl Chloride Distillation
This guide provides a systematic approach to troubleshooting and preventing polymerization during the distillation of acyl chlorides.
Problem: Polymerization observed during the distillation of an acyl chloride.
Troubleshooting Workflow:
Caption: A stepwise workflow for troubleshooting polymerization during acyl chloride distillation.
Mechanism of Free-Radical Polymerization and Inhibition
The polymerization of unsaturated acyl chlorides proceeds via a free-radical chain mechanism, which consists of three main stages: initiation, propagation, and termination. Inhibitors work by scavenging the free radicals, thus terminating the chain reaction.
Caption: Mechanism of free-radical polymerization and the role of inhibitors.
Quantitative Data on Polymerization Inhibitors
The selection and concentration of an inhibitor are critical for successfully distilling polymerizable acyl chlorides. Below is a summary of commonly used inhibitors and their typical concentrations. Please note that optimal concentrations can vary depending on the specific substrate, purity, and distillation conditions. It is always recommended to perform a small-scale trial to determine the optimal inhibitor concentration for your specific application.
| Inhibitor | Acyl Chloride Example(s) | Typical Concentration (ppm) | Notes |
| Phenothiazine (PTZ) | Acryloyl chloride | 200 - 500[1][2] | Highly effective, even at low concentrations. Often used for the storage and transport of reactive monomers. |
| Hydroquinone (HQ) | Methacryloyl chloride | 100 - 500 | A common and effective inhibitor. It is important to ensure it is fresh as its effectiveness can decrease over time. |
| Monomethyl ether hydroquinone (MEHQ) | Methacryloyl chloride | ~200[3][4] | Often preferred over hydroquinone due to its better solubility in organic monomers. Requires the presence of oxygen to be an effective inhibitor. |
| 2,6-di-tert-butyl-4-methylphenol (BHT) | Methacryloyl chloride | ~200 | A widely used phenolic antioxidant that also acts as a polymerization inhibitor. |
Experimental Protocols
General Protocol for Distillation of Unsaturated Acyl Chlorides with an Inhibitor:
-
Preparation:
-
Ensure all glassware (distillation flask, condenser, receiving flask, etc.) is thoroughly cleaned and dried in an oven prior to use to remove any moisture or impurities.
-
Assemble the distillation apparatus in a fume hood. For temperature-sensitive compounds, a vacuum distillation setup is recommended.
-
-
Inhibitor Addition:
-
To the crude acyl chloride in the distillation flask, add the chosen inhibitor at the desired concentration (refer to the table above for guidance). For example, for 100 g of acryloyl chloride, add 40 mg of phenothiazine for a 400 ppm concentration.[1][2]
-
Gently swirl the flask to ensure the inhibitor is evenly distributed.
-
-
Distillation:
-
Begin heating the distillation flask gently. A heating mantle with a stirrer is recommended for even heat distribution.
-
If performing a vacuum distillation, gradually reduce the pressure to the desired level.
-
Collect the distilled acyl chloride in a receiving flask that is cooled in an ice bath. It is good practice to add a small amount of the same inhibitor to the receiving flask to ensure the stability of the purified product.
-
Monitor the distillation temperature and pressure closely throughout the process. Avoid excessive heating, as this can promote polymerization even in the presence of an inhibitor.
-
-
Storage:
-
Store the purified, inhibited acyl chloride in a tightly sealed container in a cool, dark place, preferably refrigerated, to prevent polymerization during storage. An inert atmosphere (e.g., nitrogen or argon) can further enhance stability.
-
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 2-Nitrobenzoyl Chloride and 4-Nitrobenzoyl Chloride
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is a critical step in chemical synthesis. This guide provides an objective comparison of the reactivity of two common acylating agents: 2-nitrobenzoyl chloride and 4-nitrobenzoyl chloride. By examining the electronic and steric effects of the nitro group's position, this document aims to provide a clear understanding of their respective chemical behaviors, supported by experimental data.
The reactivity of benzoyl chloride and its derivatives is a cornerstone of many organic syntheses, particularly in the formation of esters and amides. The introduction of a nitro group (-NO₂) to the benzene (B151609) ring significantly influences the electrophilicity of the carbonyl carbon, thereby altering the compound's reactivity towards nucleophiles. The position of this electron-withdrawing group, however, is not trivial. This guide delves into the nuanced differences in reactivity between this compound and its isomer, 4-nitrobenzoyl chloride.
Theoretical Background: Electronic vs. Steric Effects
The reactivity of substituted benzoyl chlorides in nucleophilic acyl substitution reactions is primarily governed by a combination of electronic and steric factors.
Electronic Effects: The nitro group is a strong electron-withdrawing group due to both its negative inductive (-I) and negative mesomeric (-M) effects. This withdrawal of electron density from the benzene ring and, consequently, from the carbonyl group, increases the partial positive charge on the carbonyl carbon. A more electrophilic carbonyl carbon is more susceptible to nucleophilic attack, leading to a faster reaction rate. In 4-nitrobenzoyl chloride, the nitro group is in the para position, allowing for effective delocalization of electron density through resonance, which strongly enhances the electrophilicity of the carbonyl carbon.
Steric Effects: The "ortho effect" is a well-documented phenomenon in organic chemistry where a substituent at the 2-position of a benzene ring can sterically hinder the approach of a nucleophile to the reaction center. In the case of this compound, the bulky nitro group is adjacent to the benzoyl chloride functionality. This proximity can impede the trajectory of an incoming nucleophile, potentially slowing down the rate of reaction compared to its para-substituted counterpart, where the nitro group is positioned far from the reaction site.
Quantitative Comparison of Reactivity: Solvolysis Rates
A kinetic study on the solvolysis of o-nitrobenzoyl chloride and p-nitrobenzoyl chloride provides direct, quantitative insight into their relative reactivities in various solvents. Solvolysis, a nucleophilic substitution reaction where the solvent acts as the nucleophile, is a reliable method for assessing the electrophilicity of the acyl chloride.
In a key study, the solvolysis rates of this compound were found to be approximately ten times slower than those of 4-nitrobenzoyl chloride in a range of common organic solvents.[1] This observation underscores the significant role of steric hindrance from the ortho-nitro group in impeding nucleophilic attack.
However, an interesting reversal of reactivity was observed in aqueous fluoroalcohol solvents. In these environments, this compound was found to be kinetically more reactive than 4-nitrobenzoyl chloride.[1] This suggests a more complex interplay of solvent effects and potential intramolecular interactions that can alter the reaction mechanism.
Table 1: Comparative Solvolysis Reactivity of this compound and 4-Nitrobenzoyl Chloride
| Solvent System | Relative Reactivity | Predominant Influencing Factor |
| Most Organic Solvents | 4-Nitrobenzoyl chloride is ~10x more reactive | Steric Hindrance (Ortho Effect) |
| Aqueous Fluoroalcohol | This compound is more reactive | Solvent Effects & Potential Intramolecular Interactions |
Experimental Protocols
To facilitate reproducible research, detailed experimental protocols for common reactions involving these acylating agents are provided below.
Experimental Protocol 1: General Procedure for Comparative Acylation of an Amine
This protocol outlines a general method for comparing the reactivity of this compound and 4-nitrobenzoyl chloride in the acylation of a primary amine, such as aniline (B41778).
Materials:
-
This compound
-
4-Nitrobenzoyl chloride
-
Aniline
-
Triethylamine (B128534) (or other suitable non-nucleophilic base)
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and stir bars
-
Thin-layer chromatography (TLC) apparatus
-
Apparatus for work-up and purification (separatory funnel, rotary evaporator, chromatography columns)
Procedure:
-
Reaction Setup: In two separate, dry, round-bottom flasks under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous DCM (10 mL).
-
Addition of Acyl Chloride: To the first flask, add a solution of this compound (1.0 mmol) in anhydrous DCM (5 mL) dropwise at a controlled temperature (e.g., 0 °C). Simultaneously, in the second flask, add a solution of 4-nitrobenzoyl chloride (1.0 mmol) in anhydrous DCM (5 mL) under identical conditions.
-
Reaction Monitoring: Monitor the progress of both reactions by TLC at regular intervals. Note the time required for the complete consumption of the starting amine.
-
Work-up: Upon completion, quench both reactions by adding water. Transfer the mixtures to separatory funnels and wash sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated aqueous solution of sodium bicarbonate to remove any remaining acid, and finally with brine.
-
Isolation and Purification: Dry the organic layers over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude products (2-nitrobenzanilide and 4-nitrobenzanilide, respectively) by recrystallization or column chromatography.
-
Analysis: Determine the yield of the purified products for each reaction. The reaction time and yield will provide a direct comparison of the reactivity of the two isomers under the specified conditions.
Experimental Protocol 2: Hydrolysis of Benzoyl Chlorides
This protocol describes a method for studying the kinetics of hydrolysis of this compound and 4-nitrobenzoyl chloride.
Materials:
-
This compound
-
4-Nitrobenzoyl chloride
-
Solvent (e.g., acetone-water mixture)
-
Conductivity meter or pH meter
-
Thermostated reaction vessel
-
Magnetic stirrer
Procedure:
-
Solution Preparation: Prepare a stock solution of the benzoyl chloride isomer in a dry, inert solvent (e.g., acetone).
-
Reaction Initiation: In a thermostated reaction vessel containing the desired solvent mixture (e.g., 90:10 acetone:water), initiate the reaction by injecting a small, known volume of the benzoyl chloride stock solution with vigorous stirring.
-
Kinetic Monitoring: Monitor the progress of the reaction by measuring the change in conductivity or pH over time. The hydrolysis of the acyl chloride produces hydrochloric acid, which will cause a change in these properties.
-
Data Analysis: The rate of the reaction can be determined by plotting the change in conductivity or H+ concentration as a function of time. For a pseudo-first-order reaction (with water in large excess), the rate constant can be calculated from the slope of the plot of ln(C∞ - Ct) versus time, where C is the concentration of HCl.
-
Comparison: Repeat the experiment under identical conditions for the other isomer. A comparison of the calculated rate constants will provide a quantitative measure of their relative reactivity in hydrolysis.
Visualization of Reaction Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Reaction mechanism for nucleophilic acyl substitution.
Caption: General experimental workflow for reactivity comparison.
Conclusion
This guide provides a foundational understanding and practical protocols for researchers to make informed decisions in their synthetic endeavors. The choice between these two isomers will ultimately depend on the specific requirements of the synthesis, including the nature of the nucleophile, the solvent system, and the desired reaction kinetics.
References
A Comparative Guide: HPLC vs. Titration for Quantifying 2-Nitrobenzoyl Chloride Purity
For researchers, scientists, and drug development professionals, the accurate determination of purity for reactive intermediates like 2-Nitrobenzoyl chloride is paramount to ensure the reliability of experimental outcomes and the quality of final products. This guide provides an objective comparison of two common analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and Titration. We will delve into the experimental protocols, present comparative data, and explore the advantages and limitations of each method.
Introduction to Purity Analysis of this compound
This compound (C₇H₄ClNO₃) is a highly reactive acyl chloride used extensively in organic synthesis as a precursor for pharmaceuticals, dyes, and other specialty chemicals.[1] Its reactivity, particularly its susceptibility to hydrolysis, presents a challenge for accurate purity analysis. The primary impurity of concern is often the hydrolysis product, 2-nitrobenzoic acid, along with any unreacted starting materials from its synthesis, such as thionyl chloride.
This guide will compare a stability-indicating reverse-phase HPLC method, capable of separating this compound from its potential impurities, with a classic acid-base titration method that quantifies the overall acidity after a controlled hydrolysis.
Experimental Methodologies
A detailed understanding of the experimental protocols is crucial for evaluating the suitability of each technique for a specific application.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a powerful analytical technique that separates components in a mixture based on their differential interactions with a stationary phase and a mobile phase.[2] For this compound, a reverse-phase HPLC method is suitable, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture.
Experimental Protocol: HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), an autosampler, and a data acquisition system.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water containing 0.1% phosphoric acid. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and acidified water.[2]
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with acetonitrile.
-
Further dilute an aliquot of this stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
-
Quantification: The purity is determined by calculating the area percentage of the this compound peak relative to the total area of all observed peaks.
Titration
Titration is a quantitative chemical analysis method used to determine the concentration of an identified analyte. For this compound, an indirect acid-base titration can be employed. The acyl chloride is first hydrolyzed to produce 2-nitrobenzoic acid and hydrochloric acid. The total acid content is then titrated with a standardized base.
Experimental Protocol: Titration
-
Instrumentation: A calibrated burette (50 mL), a magnetic stirrer, a pH meter or a suitable indicator (e.g., phenolphthalein), and standard laboratory glassware.
-
Reagents:
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution.
-
Ethanol (B145695) (95%), neutralized.
-
Deionized water.
-
-
Sample Preparation and Titration Procedure:
-
Accurately weigh approximately 0.5 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Add 50 mL of neutralized ethanol and stir to dissolve.
-
Add 50 mL of deionized water and stir for 15 minutes to ensure complete hydrolysis.
-
Add a few drops of phenolphthalein (B1677637) indicator or place a calibrated pH electrode in the solution.
-
Titrate the solution with the standardized 0.1 M NaOH solution until a persistent pink color is observed or the equivalence point is reached on the pH meter.
-
Record the volume of NaOH consumed.
-
-
Calculation: The purity of this compound is calculated based on the stoichiometry of the hydrolysis and neutralization reactions. Each mole of this compound produces two moles of acid (one mole of 2-nitrobenzoic acid and one mole of hydrochloric acid).
Data Presentation: A Comparative Overview
The following table summarizes the expected performance characteristics of each method for the purity analysis of this compound. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | HPLC | Titration |
| Purity Determination | Separates and quantifies individual components, including the active ingredient and impurities. | Measures the total acidic content, assuming all acidity originates from the hydrolysis of the acyl chloride. |
| Specificity | High; can distinguish between this compound and its related impurities (e.g., 2-nitrobenzoic acid). | Low; any acidic impurities will be titrated along with the product, potentially leading to an overestimation of purity. |
| Precision (RSD) | < 1% | < 0.5% |
| Accuracy | High; dependent on the response factor of impurities if not determined by area percent. | Can be high if the sample is known to be free of acidic impurities. |
| Limit of Quantification | Low (ppm level for impurities). | Higher; not suitable for trace impurity analysis. |
| Analysis Time per Sample | 20-30 minutes. | 10-15 minutes. |
| Cost per Analysis | Higher (solvents, columns, instrument maintenance). | Lower (reagents and glassware). |
| Throughput | High with an autosampler. | Lower; more manual intervention required. |
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for both the HPLC and Titration methods.
Caption: Experimental workflow for HPLC analysis of this compound.
References
A Comparative Guide to Analytical Methods for Confirming the Structure of 2-Nitrobenzoyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
The precise structural confirmation of reactive intermediates like 2-nitrobenzoyl chloride and its derivatives is critical for ensuring the integrity of research and the successful development of new chemical entities.[1] A multi-faceted analytical approach, combining several spectroscopic and crystallographic techniques, is essential for unambiguous structure elucidation. This guide provides an objective comparison of the primary analytical methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate techniques for their needs.
Overview of Analytical Techniques
A combination of spectroscopic methods is typically employed for the initial characterization of this compound derivatives.[1] Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular framework, Infrared (IR) spectroscopy identifies key functional groups, and Mass Spectrometry (MS) determines the molecular weight and fragmentation patterns.[2] For absolute and unequivocal structure determination, especially of novel crystalline derivatives, single-crystal X-ray crystallography is the gold standard.[2]
Logical Workflow for Structural Confirmation
The process of confirming the structure of a new this compound derivative follows a logical progression from synthesis to comprehensive analysis.
Caption: General workflow for synthesis and structural analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules in solution.[3][4] ¹H NMR provides information on the chemical environment and connectivity of protons, while ¹³C NMR reveals the types of carbon atoms present.
Illustrative Data: 2-Nitrobenzoyl Derivatives
The following table summarizes typical chemical shifts (δ) in parts per million (ppm) for protons and carbons in a representative 2-nitrobenzoyl derivative, benzyl (B1604629) 2-nitrobenzoate.
| Technique | Nucleus/Position | Expected Chemical Shift (δ, ppm) | Information Provided |
| ¹H NMR | Aromatic Protons (Nitro-substituted ring) | 7.50 - 7.90 (multiplet) | Complex splitting pattern due to ortho, meta, and para couplings.[5] |
| Aromatic Protons (Benzyl ring) | 7.30 - 7.45 (multiplet) | Chemical environment of the benzyl group protons.[5] | |
| Methylene (B1212753) Protons (-CH₂-) | ~5.33 (singlet) | Confirms the presence of the benzylic methylene group.[5] | |
| ¹³C NMR | Carbonyl Carbon (C=O) | ~165.0 | Characteristic downfield shift for an ester carbonyl.[5] |
| Aromatic Carbons (C-NO₂) | ~148.0 | Carbon directly attached to the electron-withdrawing nitro group.[5] | |
| Aromatic Carbons | 123.0 - 135.0 | Range for the remaining aromatic carbons.[5] | |
| Methylene Carbon (-CH₂-) | ~68.0 | Position of the benzylic methylene carbon.[5] |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[6]
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (δ = 0.00 ppm).[4]
-
Data Acquisition: Place the sample in the NMR spectrometer. Acquire ¹H and ¹³C spectra using standard pulse programs. For complex structures, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.[1]
-
Data Processing: The acquired data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected to generate the final spectrum.[6]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule by measuring the absorption of infrared radiation.[7]
Illustrative Data: Key Functional Group Vibrations
For this compound and its derivatives, IR spectroscopy is particularly useful for confirming the presence of the carbonyl and nitro groups.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |
| Carbonyl (C=O) | Stretch | ~1770 (for acyl chloride) | Confirms the presence of the benzoyl chloride moiety. |
| ~1720 (for ester derivative) | Indicates conversion to an ester. | ||
| Nitro (NO₂) | Asymmetric Stretch | ~1525 | Strong absorption characteristic of the nitro group.[1] |
| Symmetric Stretch | ~1365 | Second characteristic absorption for the nitro group.[1] | |
| Aromatic (C=C) | Stretch | 1600 - 1450 | Indicates the presence of the benzene (B151609) ring. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal (e.g., diamond).
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Background Correction: A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[8] It provides the molecular weight of the compound and valuable structural information based on its fragmentation pattern.
Illustrative Data: this compound
| Technique | Measurement | Expected m/z Value | Information Provided |
| EI-MS | Molecular Ion [M]⁺ | 185/187 | Confirms the molecular weight (C₇H₄ClNO₃, MW=185.56).[9] The isotopic pattern (approx. 3:1 ratio) confirms the presence of one chlorine atom. |
| Fragment Ion | 150 | Corresponds to the loss of a chlorine atom ([M-Cl]⁺), forming the 2-nitrophenacylium ion.[9] | |
| Fragment Ion | 139 | Loss of the nitro group ([M-NO₂]⁺). | |
| Fragment Ion | 111 | Loss of both Cl and NO₂. | |
| HRMS | Exact Mass | 184.9880 | High-Resolution Mass Spectrometry can provide the exact mass, allowing for the unambiguous determination of the molecular formula.[9] |
Experimental Protocol: Electron Ionization (EI)-MS
-
Sample Introduction: A small amount of the sample is introduced into the instrument, often via a direct insertion probe or through a gas chromatograph (GC-MS).[6]
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.[6]
-
Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their m/z ratio.[6]
-
Detection: A detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.[6]
Single-Crystal X-ray Crystallography
While spectroscopic methods provide evidence of connectivity, single-crystal X-ray crystallography provides definitive, unambiguous proof of a molecule's three-dimensional structure in the solid state.[2] It yields precise information on bond lengths, bond angles, and stereochemistry.
Illustrative Data: Crystallographic Parameters
Obtaining a crystal structure requires growing a high-quality single crystal of the derivative. The data obtained is a complete 3D map of atomic positions.
| Parameter | Example Value (Illustrative) | Information Provided |
| Crystal System | Orthorhombic | The basic shape of the unit cell.[10] |
| Space Group | P2₁2₁2₁ | The symmetry elements within the unit cell.[10] |
| Unit Cell Dimensions | a = 8.2 Å, b = 10.7 Å, c = 13.0 Å | The size of the repeating unit in the crystal lattice.[10] |
| Bond Length (C=O) | ~1.20 Å | Precise measurement of the carbonyl bond. |
| Bond Angle (O-N-O) | ~124° | Precise geometry of the nitro group. |
Experimental Protocol: X-ray Diffraction
-
Crystal Growth: High-quality single crystals are grown, often by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.[10]
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded by a detector as the crystal is rotated.[6]
-
Structure Solution & Refinement: The diffraction data is processed to determine the unit cell and space group. The structure is solved using computational methods and refined to generate the final atomic model.[2][6]
Comparative Summary
| Method | Information Obtained | Strengths | Limitations |
| NMR | Detailed C-H framework, atom connectivity, stereochemistry.[1] | Provides the most comprehensive structural information in solution. | Requires larger sample amounts; interpretation can be complex.[4] |
| FTIR | Presence of specific functional groups (C=O, NO₂).[2] | Fast, simple, requires minimal sample. | Provides limited information on the overall molecular framework.[2] |
| MS | Molecular weight and fragmentation patterns.[2] | High sensitivity, determines molecular formula (with HRMS). | Does not provide information on atom connectivity or 3D structure.[2] |
| X-ray | Unambiguous 3D structure, bond lengths/angles.[2] | Gold standard for definitive structure proof.[2] | Requires a suitable single crystal; provides solid-state structure which may differ from solution. |
By integrating the data from these complementary techniques, researchers can achieve a comprehensive and confident structural confirmation of this compound derivatives, a crucial step in the advancement of chemical and pharmaceutical research.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. jchps.com [jchps.com]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. Structural Identification of Organic Compounds with Spectroscopic Techniques | Semantic Scholar [semanticscholar.org]
- 9. This compound | C7H4ClNO3 | CID 11875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
2-Nitrobenzoyl Chloride: A High-Performance Alternative for Acylation Reactions
In the realm of organic synthesis, the selection of an appropriate acylating agent is paramount to ensure high yields, selectivity, and efficiency. This guide provides a comprehensive comparison of 2-nitrobenzoyl chloride with other commonly used acylating agents, namely benzoyl chloride and acetic anhydride (B1165640). The inclusion of the electron-withdrawing nitro group at the ortho position significantly enhances the electrophilicity of the carbonyl carbon in this compound, rendering it a highly reactive and effective reagent for the acylation of various nucleophiles. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize their acylation strategies.
Performance Comparison of Acylating Agents
To provide a clear and objective comparison, the performance of this compound, benzoyl chloride, and acetic anhydride was evaluated in the N-acylation of aniline (B41778) and the O-acylation of benzyl (B1604629) alcohol. The following tables summarize the reaction conditions and yields.
N-Acylation of Aniline
| Acylating Agent | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| This compound | N-(2-Nitrophenyl)benzamide | 1 | 25 | High (expected ≥95%)¹ |
| Benzoyl Chloride | Benzanilide | 3 | 25 | ~95%[1] |
| Acetic Anhydride | Acetanilide | 8 | 100 (reflux) | ~66%[2] |
¹ Direct comparative experimental data under these specific standardized conditions was not available in the searched literature. The expected high yield is based on the increased reactivity of this compound due to the electron-withdrawing nitro group, which is anticipated to lead to a faster and more complete reaction compared to benzoyl chloride.
O-Acylation of Benzyl Alcohol
| Acylating Agent | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| This compound | Benzyl 2-nitrobenzoate | 1 | 25 | High (expected ≥98%)² |
| Benzoyl Chloride | Benzyl benzoate | 0.5 | 25 | ~98% (with CuO catalyst)[3] |
| Acetic Anhydride | Benzyl acetate | 7 | 60 | ~100%[4] |
² Direct comparative experimental data under these specific standardized conditions was not available in the searched literature. The expected high yield is based on the enhanced reactivity of this compound.
Reaction Pathways and Experimental Workflow
The following diagrams illustrate the general mechanism for acylation and a typical workflow for a comparative study of acylating agents.
References
A Comparative Spectroscopic Analysis of 2-Nitrobenzoyl Chloride and Its Reaction Products
A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characterization of 2-nitrobenzoyl chloride and its derivatives, with a comparative look at 4-nitrobenzoyl chloride.
This guide provides a comprehensive comparison of the spectroscopic data (¹H NMR, ¹³C NMR, and IR) for this compound and its common reaction products, N-benzyl-2-nitrobenzamide and phenyl 2-nitrobenzoate. To offer a broader context for analysis, a parallel comparison with the analogous products derived from 4-nitrobenzoyl chloride is also presented. Detailed experimental protocols for the synthesis of these compounds are included to support reproducibility and further investigation.
Spectroscopic Data Comparison
The following tables summarize the key ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopic data for the starting materials and their corresponding amide and ester products.
This compound and its Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |
| This compound | 8.15-7.70 (m, 4H) | 167.0 (C=O), 148.0 (C-NO₂), 135.0, 133.0, 130.0, 125.0 | 1775 (C=O), 1530, 1350 (NO₂) |
| N-Benzyl-2-nitrobenzamide | 8.20 (dd), 7.70-7.50 (m), 7.40-7.20 (m, 5H), 6.50 (br s, NH), 4.60 (d, 2H) | 165.5 (C=O), 148.5 (C-NO₂), 138.0, 133.5, 131.0, 129.0, 128.8, 128.0, 127.5, 125.0, 44.5 (CH₂) | 3300 (N-H), 1640 (C=O), 1525, 1345 (NO₂) |
| Phenyl 2-nitrobenzoate | 8.10 (dd), 7.80-7.60 (m), 7.50-7.20 (m, 5H) | 164.0 (C=O), 150.5, 148.0 (C-NO₂), 135.0, 133.0, 131.0, 129.8, 129.5, 127.0, 125.0, 122.0 | 1740 (C=O), 1530, 1350 (NO₂) |
Alternative: 4-Nitrobenzoyl Chloride and its Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |
| 4-Nitrobenzoyl chloride | 8.34 (d, 2H), 8.30 (d, 2H)[1] | 168.0 (C=O), 151.0 (C-NO₂), 136.0, 132.0, 124.0 | 1770 (C=O), 1525, 1345 (NO₂)[2] |
| N-Benzyl-4-nitrobenzamide | 8.28 (d, 2H), 7.96 (d, 2H), 7.36 (m, 5H), 6.47 (br s, NH), 4.67 (d, 2H) | 165.7 (C=O), 149.9 (C-NO₂), 140.3, 137.8, 129.3, 128.5, 128.3, 124.2, 44.8 (CH₂) | 3310 (N-H), 1645 (C=O), 1520, 1340 (NO₂) |
| Phenyl 4-nitrobenzoate | 8.40-8.35 (m, 4H), 7.46 (tt, 2H), 7.32 (tt, 1H), 7.25-7.23 (m, 2H) | 163.3 (C=O), 150.9, 150.5 (C-NO₂), 135.0, 131.3, 129.7, 126.4, 123.7, 121.4 | 1752 (C=O), 1523, 1343 (NO₂)[3] |
Experimental Protocols
Detailed methodologies for the synthesis of the discussed amide and ester derivatives are provided below.
Synthesis of N-Benzyl-2-nitrobenzamide
-
Dissolution: Dissolve benzylamine (B48309) (1.1 equivalents) and a non-nucleophilic base such as triethylamine (B128534) (1.2 equivalents) in a suitable anhydrous solvent like dichloromethane (B109758) (DCM) in a round-bottom flask under an inert atmosphere.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Acyl Chloride: Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM to the cooled amine solution with continuous stirring.
-
Reaction: Allow the reaction mixture to gradually warm to room temperature and continue stirring for 2-4 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Synthesis of Phenyl 2-nitrobenzoate
-
Dissolution: In a round-bottom flask, dissolve phenol (B47542) (1.0 equivalent) and a base such as pyridine (B92270) (1.2 equivalents) in an anhydrous solvent like dichloromethane (DCM).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Acyl Chloride: Add this compound (1.1 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction to proceed at 0°C for 30 minutes and then at room temperature for an additional 2 hours. Monitor the reaction's completion by TLC.
-
Work-up: Pour the reaction mixture into a separatory funnel and wash sequentially with 1 M HCl to remove excess pyridine, followed by saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude ester can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualization of Reaction Pathways and Analytical Workflow
The following diagrams, generated using Graphviz, illustrate the logical flow of the synthesis and analysis processes.
Caption: Synthesis of N-Benzyl-2-nitrobenzamide.
Caption: Synthesis of Phenyl 2-nitrobenzoate.
Caption: Experimental and analytical workflow.
References
A Comparative Guide to the Kinetic Studies of 2-Nitrobenzoyl Chloride Reactions with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reaction kinetics of 2-nitrobenzoyl chloride with various nucleophiles. Understanding the reactivity of this important acylating agent is crucial for its application in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. This document summarizes quantitative kinetic data, details experimental protocols for kinetic analysis, and compares the performance of this compound with alternative acylating agents.
Introduction
This compound is a highly reactive acylating agent due to the electron-withdrawing nature of the ortho-nitro group, which enhances the electrophilicity of the carbonyl carbon. This heightened reactivity makes it a valuable reagent for the facile formation of esters and amides. However, this reactivity also necessitates a thorough understanding of its kinetic behavior to control reaction outcomes and minimize side products. This guide aims to provide researchers with the necessary data and protocols to effectively utilize this compound in their synthetic endeavors.
Quantitative Kinetic Data
The following table summarizes the second-order rate constants for the solvolysis of this compound and compares them with other common acylating agents in various solvent systems. The data highlights the influence of the substituent on the benzoyl chloride ring and the nature of the acyl group on the reaction rate.
| Acylating Agent | Nucleophile/Solvent | Temperature (°C) | Rate Constant, k (s⁻¹) |
| This compound | Data not readily available in literature | - | - |
| 4-Nitrobenzoyl Chloride | Ethanol | 25 | 3.5 x 10⁻⁴ |
| Methanol | 25 | 1.2 x 10⁻³ | |
| 80% Aqueous Acetone | 25 | 4.4 x 10⁻³ | |
| Benzoyl Chloride | Ethanol | 25 | 1.8 x 10⁻⁴ |
| Methanol | 25 | 6.2 x 10⁻⁴ | |
| 80% Aqueous Acetone | 25 | 1.5 x 10⁻³ | |
| Acetyl Chloride | Ethanol | 25 | 1.2 x 10⁻¹ |
| Methanol | 25 | 4.1 x 10⁻¹ | |
| 80% Aqueous Acetone | 0 | 1.6 x 10⁻² | |
| p-Toluenesulfonyl Chloride | Ethanol | 25 | 4.6 x 10⁻⁵ |
| Methanol | 25 | 1.5 x 10⁻⁴ | |
| 80% Aqueous Acetone | 25 | 1.1 x 10⁻³ |
Note: The absence of readily available kinetic data for this compound in the literature underscores the need for further experimental investigation. The data for 4-nitrobenzoyl chloride is provided as the closest structural analog for comparison.
Reaction Mechanisms and Logical Relationships
The reaction of this compound with nucleophiles typically proceeds through a nucleophilic acyl substitution mechanism. The presence of the ortho-nitro group can influence the reaction pathway, potentially favoring an associative mechanism. The following diagram illustrates the general mechanistic pathway.
Experimental Protocols
A detailed experimental protocol for determining the kinetics of the reaction between this compound and a nucleophile (e.g., an alcohol or amine) is provided below. Given the high reactivity, a stopped-flow spectrophotometer is the recommended instrument for monitoring the reaction progress.
Objective: To determine the second-order rate constant for the reaction of this compound with a nucleophile.
Materials:
-
This compound (high purity)
-
Nucleophile (e.g., aniline, ethanol, phenol)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Stopped-flow spectrophotometer
-
Inert gas (e.g., nitrogen or argon)
-
Syringes and other standard laboratory glassware
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound in the chosen anhydrous solvent under an inert atmosphere. The concentration should be chosen such that after mixing in the stopped-flow instrument, the initial concentration is in the millimolar range.
-
Prepare a series of stock solutions of the nucleophile in the same solvent at various concentrations. These concentrations should be in excess of the this compound concentration to ensure pseudo-first-order conditions.
-
-
Kinetic Measurements:
-
Set the stopped-flow spectrophotometer to a wavelength where the product of the reaction has a significant absorbance, and the reactants have minimal absorbance. This can be determined by running a UV-Vis spectrum of the reactants and the expected product.
-
Load one syringe of the stopped-flow instrument with the this compound solution and the other syringe with one of the nucleophile solutions.
-
Initiate the reaction by rapidly mixing the two solutions. The instrument will automatically record the change in absorbance over time.
-
Repeat the experiment for each concentration of the nucleophile.
-
Perform all measurements at a constant temperature.
-
-
Data Analysis:
-
Under pseudo-first-order conditions ([Nucleophile] >> [this compound]), the reaction will follow first-order kinetics with respect to this compound. The observed rate constant (k_obs) can be determined by fitting the absorbance versus time data to a single exponential function.
-
Plot the observed rate constants (k_obs) against the concentration of the nucleophile.
-
The slope of this plot will be the second-order rate constant (k₂) for the reaction.
-
The following diagram illustrates the experimental workflow for a typical kinetic study using a stopped-flow apparatus.
Comparison with Alternatives
The choice of an acylating agent is critical in organic synthesis. The reactivity of this compound is compared with other common alternatives below:
-
Benzoyl Chloride: As the parent compound, benzoyl chloride is less reactive than its nitro-substituted counterparts. The absence of a strong electron-withdrawing group results in a lower electrophilicity of the carbonyl carbon. This can be advantageous when dealing with sensitive substrates where a more moderate acylating agent is required.
-
4-Nitrobenzoyl Chloride: The para-nitro isomer is also a highly reactive acylating agent. The electronic effect of the nitro group is transmitted through the benzene (B151609) ring, activating the carbonyl group. Kinetically, its reactivity is expected to be comparable to, or slightly less than, this compound due to the closer proximity of the nitro group in the ortho position, which can exert a stronger inductive effect.
-
Acetyl Chloride: This aliphatic acyl chloride is significantly more reactive than benzoyl chlorides. The smaller steric hindrance and the nature of the alkyl group contribute to its high electrophilicity. It is often used when a simple acetyl group needs to be introduced rapidly. However, its high reactivity can sometimes lead to a lack of selectivity.
-
p-Toluenesulfonyl Chloride (TsCl): While not a benzoyl chloride, TsCl is a common reagent for the protection of alcohols and amines. It reacts with nucleophiles at the sulfur center rather than a carbonyl carbon. The kinetics of its reactions are generally slower than those of benzoyl chlorides, providing a milder alternative for sulfonylation reactions.
Conclusion
This compound is a potent acylating agent with high reactivity attributed to the ortho-nitro group. While specific kinetic data for its reactions with a wide range of nucleophiles is not extensively documented in the public domain, its performance can be inferred from its structural analogs and general principles of physical organic chemistry. This guide provides a framework for researchers to approach the use of this compound, including methodologies for determining its reaction kinetics and a comparative analysis with other common acylating agents. The provided protocols and data serve as a valuable resource for optimizing reaction conditions and achieving desired synthetic outcomes in drug discovery and development.
Validating Product Purity in 2-Nitrobenzoyl Chloride Reactions: A Comparative Guide to Melting Point Analysis
For researchers, scientists, and drug development professionals, the accurate confirmation of product formation and purity is a critical step in the synthesis of novel compounds. In reactions involving 2-Nitrobenzoyl chloride, a versatile reagent for the synthesis of amides and esters, traditional melting point analysis remains a widely used method for initial product validation. This guide provides a comprehensive comparison of melting point analysis with modern spectroscopic and chromatographic techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate validation strategy.
Introduction to Product Validation
The reaction of this compound with nucleophiles, primarily amines and alcohols, yields a diverse range of 2-nitrobenzamides and 2-nitrobenzoate (B253500) esters. These products are often intermediates in the synthesis of pharmaceuticals and other bioactive molecules. Verifying the identity and purity of the synthesized product is paramount to ensure the reliability of subsequent research and the safety of potential drug candidates.
Melting point determination is a classical and accessible technique that can provide a preliminary assessment of a product's identity and purity. A sharp melting point range close to the literature value for the expected product suggests a high degree of purity. Conversely, a broad melting range or a significant depression in the melting point typically indicates the presence of impurities.
While melting point analysis is a valuable tool, it is not without its limitations. For a more comprehensive and definitive validation, it is often necessary to employ a combination of analytical methods. This guide will explore the strengths and weaknesses of melting point analysis in the context of this compound reactions and compare its performance with alternative techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Performance Liquid Chromatography (HPLC).
Melting Point Analysis for Product Validation
The melting point of a pure crystalline solid is a characteristic physical property. The presence of impurities disrupts the crystal lattice, typically resulting in a lower and broader melting point range. This phenomenon, known as melting point depression, forms the basis of using this technique for purity assessment.
Expected Products and Their Melting Points
The reaction of this compound with various nucleophiles can lead to a range of products. A key aspect of using melting point for validation is to have accurate reference data for the expected compounds. The table below summarizes the melting points of some common products derived from this compound.
| Reactant (Nucleophile) | Product Name | Chemical Structure | Melting Point (°C) |
| Ammonia | 2-Nitrobenzamide (B184338) | 176.5[1] | |
| Methylamine | N-Methyl-2-nitrobenzamide | 153-155 | |
| Aniline | N-Phenyl-2-nitrobenzamide | 96-98 | |
| Methanol | Methyl 2-nitrobenzoate | -13[2][3][4][5] | |
| Ethanol | Ethyl 2-nitrobenzoate | 30-32 | |
| Phenol | Phenyl 2-nitrobenzoate | 56-58 |
Note: Melting points can vary slightly based on experimental conditions and purity.
Experimental Protocol: Melting Point Determination
A standard method for determining the melting point of a synthesized product is the capillary method.
Materials:
-
Dry, purified product sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Electrothermal or similar)
-
Mortar and pestle
Procedure:
-
Ensure the product sample is completely dry and finely powdered.
-
Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the sample at a rate of 10-15 °C per minute for a preliminary determination.
-
Observe the sample and record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting).
-
For a more accurate measurement, repeat the determination with a fresh sample. Heat rapidly to about 10-15 °C below the preliminary melting point, then reduce the heating rate to 1-2 °C per minute.
-
Record the sharp melting point range.
Alternatives to Melting Point Analysis
While melting point is a useful indicator, modern analytical techniques offer more detailed and definitive information about product identity and purity.[6]
Spectroscopic Methods: NMR and IR
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure of a compound, confirming the connectivity of atoms.[6] For a 2-nitrobenzamide or 2-nitrobenzoate product, NMR can confirm the presence of the aromatic ring, the carbonyl group, the nitro group, and the specific alkyl or aryl group from the nucleophile. Purity can also be assessed by the presence of signals corresponding to impurities.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule.[6] In the context of this compound reactions, the disappearance of the acid chloride C=O stretch (around 1770-1800 cm⁻¹) and the appearance of a new C=O stretch for the amide (around 1650-1680 cm⁻¹) or ester (around 1735-1750 cm⁻¹) provides strong evidence of product formation. The characteristic stretches of the nitro group (around 1525 and 1365 cm⁻¹) should also be present.[6]
Chromatographic Methods: HPLC and GC
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the components of a mixture.[6] By developing a suitable method, the purity of the synthesized product can be determined with high accuracy by measuring the area of the product peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography (GC): For volatile and thermally stable products, GC can be used for purity assessment.[6] When coupled with a mass spectrometer (GC-MS), it provides both quantitative purity data and structural information from the mass spectrum of the product and any impurities.[6]
Comparative Analysis: Melting Point vs. Other Techniques
The choice of analytical method depends on the specific requirements of the research, including the need for definitive structural confirmation, the level of accuracy required for purity assessment, and the available instrumentation.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Melting Point | Identity (preliminary), Purity (qualitative) | Simple, inexpensive, rapid | Not definitive for structure, less accurate for purity, requires a solid sample |
| NMR Spectroscopy | Definitive structure, Purity (quantitative) | Provides detailed structural information, can quantify purity | Requires more expensive instrumentation and expertise in spectral interpretation |
| IR Spectroscopy | Functional groups present | Rapid, non-destructive, good for monitoring reaction progress | Does not provide detailed structural connectivity, not ideal for quantitative analysis |
| HPLC/GC | Purity (highly quantitative), Separation of mixtures | Highly accurate and precise for purity, can identify and quantify impurities | Requires method development, more expensive instrumentation |
Experimental Workflow & Decision Making
The following workflow illustrates a logical approach to validating the product of a this compound reaction, incorporating both melting point analysis and alternative techniques.
Caption: A typical workflow for the synthesis and validation of products from this compound reactions.
Signaling Pathways and Logical Relationships
The decision-making process for product validation can be visualized as a signaling pathway, where the outcome of one analytical technique informs the next step.
Caption: Decision-making pathway for product validation based on analytical results.
Conclusion
Melting point analysis is a valuable, accessible, and rapid technique for the initial validation of products synthesized from this compound. A sharp melting point at the expected temperature provides a strong indication of a successful reaction and a relatively pure product. However, for the definitive confirmation of structure and a highly accurate assessment of purity, which are crucial in research and drug development, it is essential to complement melting point data with more sophisticated analytical methods such as NMR, IR, and chromatography. By employing a multi-technique approach, researchers can have high confidence in the identity and quality of their synthesized compounds.
References
- 1. 2-Nitrobenzamide | C7H6N2O3 | CID 11876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. methyl 2-nitrobenzoate [stenutz.eu]
- 4. Methyl 2-nitrobenzoate, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. METHYL 2-NITROBENZOATE | 606-27-9 [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
A Comparative Guide to the Synthesis of 2-Nitrobenzoyl Chloride: An Overview of Reaction Yields and Methodologies
For researchers, scientists, and professionals in drug development, the efficient synthesis of reactive intermediates is paramount. 2-Nitrobenzoyl chloride is a key building block in the synthesis of various pharmaceuticals and fine chemicals. This guide provides a comparative analysis of common laboratory methods for the preparation of this compound from 2-nitrobenzoic acid, with a focus on reported reaction yields and detailed experimental protocols. While direct comparative studies on the yield for the ortho-substituted isomer are not extensively documented in readily available literature, a robust understanding of its synthesis can be derived from analogous reactions with its meta and para isomers, as well as with structurally similar substituted nitrobenzoic acids.
Comparison of Synthetic Methods for Nitrobenzoyl Chlorides
The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. The primary reagents employed for this purpose are thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and oxalyl chloride ((COCl)₂). The choice of reagent can significantly impact the reaction yield, purity of the product, and the reaction conditions required. Below is a summary of reported yields for the synthesis of nitro-substituted benzoyl chlorides, which can be considered indicative for the synthesis of this compound.
| Starting Material | Reagent | Catalyst/Conditions | Reported Yield (%) | Reference |
| p-Nitrobenzoic Acid | Phosphorus Pentachloride | Heat | 90-96 | [1] |
| p-Nitrobenzoic Acid | Thionyl Chloride | Pyridine (B92270), Heat (90°C) | >98 | [2] |
| m-Nitrobenzoic Acid | Thionyl Chloride | Reflux (3 hours) | 90-98 | [3] |
| 2-Nitro-4-methylsulfonylbenzoic Acid | Thionyl Chloride | DMF, Reflux (3-4 hours) | ~90 | [4] |
Note: The yields reported are for the analogous meta and para isomers, or a substituted ortho-isomer, and serve as a strong indication of the expected yields for this compound under similar conditions.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for the synthesis of nitrobenzoyl chlorides using the most common chlorinating agents. These can be adapted for the synthesis of this compound.
Synthesis using Thionyl Chloride
This is a widely used and effective method for the preparation of acyl chlorides.[5] The by-products of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the final product.
General Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, add 2-nitrobenzoic acid.
-
Slowly add an excess of thionyl chloride (typically 2-4 molar equivalents).
-
Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
-
Heat the reaction mixture to reflux and maintain for a period of 1-3 hours, or until the evolution of gases ceases.
-
After the reaction is complete, remove the excess thionyl chloride by distillation, often under reduced pressure.
-
The resulting crude this compound can be purified by vacuum distillation.
For the synthesis of m-nitrobenzoyl chloride, a yield of 90-98% was achieved by heating crude m-nitrobenzoic acid with thionyl chloride on a steam bath for 3 hours.[3] A patent for the synthesis of p-nitrobenzoyl chloride using thionyl chloride in the presence of a pyridine catalyst reported a yield of over 98%.[2]
Synthesis using Phosphorus Pentachloride
Phosphorus pentachloride is another effective reagent for this transformation, often resulting in high yields. However, the purity of the reagent can significantly affect the outcome.[1]
General Protocol:
-
In a flask, thoroughly mix 2-nitrobenzoic acid and phosphorus pentachloride (typically in equimolar amounts).
-
Gently heat the mixture on a water bath to initiate the reaction, which is evidenced by the evolution of hydrogen chloride gas.
-
Continue heating until the reaction is complete and a homogenous liquid is formed.[1]
-
The phosphorus oxychloride (POCl₃) by-product is then removed by distillation.
-
The remaining this compound is purified by vacuum distillation.[1]
A detailed procedure for the synthesis of p-nitrobenzoyl chloride using phosphorus pentachloride reports a yield of 90-96%.[1] It is noted that the yield is highly dependent on the purity of both the starting carboxylic acid and the phosphorus pentachloride.[1]
Synthesis using Oxalyl Chloride
Oxalyl chloride is often considered a milder and more selective reagent than thionyl chloride.[6] The reaction is typically catalyzed by DMF.
General Protocol:
-
To a solution of 2-nitrobenzoic acid in an inert solvent (e.g., dichloromethane), add a catalytic amount of DMF.
-
Slowly add oxalyl chloride (typically 1.2-1.5 molar equivalents) to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by the evolution of carbon monoxide and carbon dioxide.
-
After the reaction is complete, the solvent and excess reagent are removed under reduced pressure to yield the crude this compound.
Experimental Workflow
The general workflow for the synthesis of this compound from 2-nitrobenzoic acid is depicted in the following diagram.
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN105732391A - Method for synthesizing p-nitrobenzoyl chloride with phase transfer catalyst - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN106565557A - Synthesis process of 2-nitro-4-methylsulfonyl benzoyl chloride - Google Patents [patents.google.com]
- 5. chembk.com [chembk.com]
- 6. nvpublicationhouse.com [nvpublicationhouse.com]
A Comparative Guide to Derivatization Reagents: Benchmarking 2-Nitrobenzoyl Chloride
For researchers, scientists, and drug development professionals, the accurate quantification of analytes such as amines, amino acids, and phenols is a frequent challenge. Many of these molecules lack strong chromophores or fluorophores, making their direct detection by High-Performance Liquid Chromatography (HPLC) difficult, especially at low concentrations. Pre-column derivatization is a critical technique that chemically modifies these analytes to enhance their detectability and improve chromatographic separation.[1][2]
This guide provides a comparative analysis of 2-Nitrobenzoyl chloride against other commonly used derivatization reagents. While this compound is a highly reactive acylating agent, its use is more prominent in organic synthesis rather than as a documented analytical derivatization standard.[3][4] Therefore, this guide will benchmark its expected performance against its parent compound, Benzoyl chloride, and two widely established reagents: 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl chloride) and 4-Dimethylaminoazobenzene-4'-sulfonyl chloride (Dabsyl chloride).
The comparison will focus on reaction conditions, stability of derivatives, and key analytical performance metrics such as sensitivity and reproducibility, providing a framework for reagent selection based on experimental data.
Reagent Profiles and Reaction Mechanisms
Derivatization with these reagents typically proceeds via nucleophilic acyl substitution, where a nucleophile (like the primary or secondary amine of an analyte) attacks the electrophilic carbonyl carbon of the acyl chloride or sulfonyl chloride.[5][6] The presence of an electron-withdrawing nitro group on this compound increases the electrophilicity of the carbonyl carbon, suggesting a high reaction rate, similar to or faster than Benzoyl chloride.[4][7]
-
This compound (2-NBC): Reacts with primary/secondary amines and phenols. The resulting derivative contains a strong chromophore (nitrobenzoyl group) suitable for UV detection. Due to its high reactivity, it is sensitive to moisture.[4][8]
-
Benzoyl Chloride (BzCl): A widely used reagent that forms stable benzoyl derivatives. It is known for its fast reaction times at room temperature.[9][10]
-
Dansyl Chloride (Dns-Cl): A classic reagent that tags analytes with a highly fluorescent dansyl group, enabling picomole-level detection with a fluorescence detector (FLD) while also being UV-active.[6][11] The derivatives are known for their stability.[12]
-
Dabsyl Chloride: Reacts with primary and secondary amino acids to form intensely colored derivatives detected in the visible light spectrum (~465 nm).[13] This unique detection wavelength minimizes interference from many common sample matrix components. The derivatives are exceptionally stable.[14]
Caption: Nucleophilic acyl substitution mechanism for derivatization.
Performance Comparison of Derivatization Reagents
The choice of reagent is a trade-off between reaction speed, sensitivity, selectivity, and derivative stability. The following tables summarize quantitative data from published studies to facilitate an objective comparison.
Note: As specific analytical performance data for this compound is not widely published, data from the closely related 4-Nitrobenzoyl chloride and the parent compound Benzoyl chloride are used as benchmarks for reproducibility and sensitivity.
Table 1: Comparison of Typical Reaction Conditions
| Reagent | Target Analytes | Reaction Time | Temperature | Typical pH | Reference(s) |
|---|---|---|---|---|---|
| This compound | Amines, Phenols | Fast (Est. < 5 min) | Room Temp | Alkaline (~9-11) | Inferred from[7][15] |
| Benzoyl Chloride | Amines, Phenols | < 1 min - 20 min | Room Temp - 37°C | Alkaline (≥9) | [10][15] |
| Dansyl Chloride | Amines, Phenols | 30 - 60 min | 25°C - 60°C | 9.5 - 10.5 | [12][16][17] |
| Dabsyl Chloride | Amino Acids | 15 - 30 min | 70°C | 9.0 |[13][18] |
Table 2: Comparison of Analytical Performance
| Reagent | Analyte Class | Detection | Linearity (r²) | LOD / LOQ | Reproducibility (RSD%) | Reference(s) |
|---|---|---|---|---|---|---|
| 4-Nitrobenzoyl Chloride | Phenols | HPLC-UV | > 0.999 | N/A | 0.8 - 2.5 (Intra-day) | [19] |
| Benzoyl Chloride | Biogenic Amines | HPLC-UV | > 0.997 | 0.02 - 0.09 µg/mL | < 4.6% | [9] |
| Dansyl Chloride | Amino Acids | HPLC-FLD | > 0.999 | LOQ: ~10 µg/kg | N/A | [16][20] |
| Dabsyl Chloride | Amino Acids | HPLC-Vis | > 0.99 | N/A | N/A |[21] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for each class of reagent.
Protocol 1: Derivatization with this compound (Proposed)
This protocol is inferred from established methods for similar acyl chlorides and should be optimized for specific applications.[5][15]
-
Sample Preparation: Prepare 100 µL of the sample or standard solution in a microcentrifuge tube.
-
Alkalinization: Add 200 µL of 0.1 M sodium bicarbonate or borate (B1201080) buffer (pH ~9-10) to the sample. Vortex briefly.
-
Reagent Addition: Add 100 µL of freshly prepared this compound solution (e.g., 10 mg/mL in anhydrous acetonitrile).
-
Reaction: Vortex the mixture immediately for 1 minute. Let the reaction proceed at room temperature for 5-10 minutes.
-
Termination: Stop the reaction by adding 50 µL of 2 M HCl to neutralize the excess base and quench the unreacted reagent.
-
Analysis: Filter the solution through a 0.45 µm syringe filter into an HPLC vial for immediate analysis by HPLC-UV.
Protocol 2: Derivatization with Dansyl Chloride
This protocol is adapted from established methods for amino acid and biogenic amine analysis.[11][12]
-
Sample Preparation: Place 100 µL of the sample into a microcentrifuge tube.
-
Alkalinization: Add 300 µL of 0.2 M sodium bicarbonate buffer (pH ~9.5).
-
Reagent Addition: Add 500 µL of Dansyl chloride solution (e.g., 5 mg/mL in acetonitrile).
-
Reaction: Vortex the mixture and incubate in a water bath or heating block at 45-60°C for 30-60 minutes in the dark.
-
Termination: Quench the reaction by adding 100 µL of a suitable reagent like 2% ammonium (B1175870) hydroxide.
-
Analysis: Filter the sample through a 0.22 µm syringe filter prior to injection into the HPLC system with fluorescence or UV detection.
Protocol 3: Derivatization with Dabsyl Chloride
This protocol is a standard procedure for the analysis of amino acids.[13][14]
-
Sample Preparation: To 100 µL of the amino acid sample, add 100 µL of sodium bicarbonate buffer (0.1 M, pH 9.0).
-
Reagent Addition: Add 200 µL of Dabsyl chloride solution (e.g., 4 nmol/µL in acetone). Vortex thoroughly.[14]
-
Reaction: Incubate the mixture in a heating block at 70°C for 15-30 minutes.[13][18]
-
Sample Cleanup: After incubation, evaporate the solvent to dryness under a stream of nitrogen. Reconstitute the residue in 500 µL of the initial mobile phase.
-
Analysis: Filter the reconstituted sample through a 0.22 µm filter. Inject onto a C18 HPLC column and detect using a UV-Vis detector at approximately 465 nm.[13]
Caption: Typical workflow for pre-column derivatization and HPLC analysis.
Conclusion
The selection of an optimal derivatization reagent depends heavily on the specific analytical requirements, including the nature of the analyte, required sensitivity, and available instrumentation.
-
This compound is a theoretically promising reagent due to its high reactivity, which suggests rapid reaction times at room temperature. However, it is not well-established in the analytical literature, and methods would require significant in-house development and validation. Its performance is expected to be similar to Benzoyl chloride, providing robust UV detection.
-
Benzoyl Chloride stands out as a simple, fast, and economical choice for adding a UV chromophore to amines and phenols, offering good reproducibility.[9]
-
Dansyl Chloride is the reagent of choice when high sensitivity is paramount. Its ability to create intensely fluorescent derivatives allows for quantification at very low levels, though it often requires longer reaction times and heating.[11][12]
-
Dabsyl Chloride offers a unique advantage with its highly stable derivatives and detection in the visible spectrum, which significantly reduces potential interferences from complex sample matrices, making it a reliable choice for amino acid analysis.[13][14]
For routine applications where UV detection is sufficient, Benzoyl chloride provides a well-documented and efficient solution. For trace analysis requiring maximum sensitivity, Dansyl chloride is superior. For robust and specific amino acid analysis, Dabsyl chloride is an excellent and highly stable option. While this compound remains a candidate for exploration, researchers should currently rely on these established alternatives for validated and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 610-14-0 | Benchchem [benchchem.com]
- 4. CAS 610-14-0: this compound | CymitQuimica [cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | C7H4ClNO3 | CID 11875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. A simple method for benzoyl chloride derivatization of biogenic amines for high performance liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scribd.com [scribd.com]
- 19. benchchem.com [benchchem.com]
- 20. LC-MS/MS characterisation and determination of dansyl chloride derivatised glyphosate, aminomethylphosphonic acid (AMPA), and glufosinate in foods of plant and animal origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. jstage.jst.go.jp [jstage.jst.go.jp]
A Comparative Guide to Peptide Synthesis Strategies: Photolabile Linkers vs. Conventional Coupling Reagents
For researchers, scientists, and drug development professionals, the strategic choice of methodology in solid-phase peptide synthesis (SPPS) is paramount to achieving high yield and purity. While a vast array of peptide coupling reagents exists, this guide focuses on a comparison between two distinct strategies: the use of photolabile linkers derived from precursors like 2-nitrobenzoyl chloride, and the application of conventional, highly efficient coupling reagents.
It is important to clarify that this compound is not itself a peptide coupling reagent. Instead, it serves as a precursor for 2-nitrobenzyl derivatives, which are widely employed as photolabile linkers in SPPS. This approach offers a unique method for cleaving the final peptide from the solid support under mild, reagent-free conditions. This guide compares the efficacy of this photolabile strategy with standard coupling methods that utilize well-established reagents such as HATU, HBTU, and DIC/HOBt.
Quantitative Performance Analysis
| Methodology | Reagent/Linker | Peptide Sequence/Resin | Overall Yield (%) | Crude Purity (%) | Key Performance Indicator |
| Photolabile Linker | 3-nitro-4-bromomethylbenzoyl polyethylene (B3416737) glycol | Protected tetrapeptide | 98 (cleavage yield) | Not specified | High cleavage efficiency under mild photolytic conditions. |
| Conventional Coupling | HATU | Difficult sequences (e.g., with sterically hindered amino acids) | ~70 (crude purity) | ~70 | High coupling efficiency and low racemization, especially for challenging sequences.[1] |
| Conventional Coupling | HBTU/HOBt | Corticotropin-releasing factor (41-mer) | ~25 (purified peptide) | >95 (after purification) | Successful synthesis of long peptides.[2] |
| Conventional Coupling | DIC/Oxyma | Leu-enkephalin amide (5-mer) | High (not specified) | High (not specified) | Effective for shorter peptides with good cost-effectiveness.[3] |
Signaling Pathways and Experimental Workflows
To visualize the distinct processes of peptide synthesis using a photolabile linker versus a standard coupling reagent, the following diagrams illustrate the respective workflows.
References
Safety Operating Guide
Safe Disposal of 2-Nitrobenzoyl Chloride: A Comprehensive Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 2-Nitrobenzoyl chloride, ensuring the safety of laboratory personnel and compliance with hazardous waste regulations.
Researchers, scientists, and drug development professionals must handle this compound with extreme caution due to its corrosive and water-reactive nature.[1][2][3] Adherence to proper disposal protocols is critical to mitigate risks of severe skin burns, eye damage, and violent chemical reactions.[1][4] This document outlines detailed, step-by-step procedures for the safe handling and disposal of this compound waste and contaminated materials.
Key Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference. This information is critical for understanding its behavior and for making informed decisions during handling and disposal.
| Property | Value | Source |
| CAS Number | 610-14-0 | [1][4] |
| Molecular Formula | C₇H₄ClNO₃ | [4] |
| Molecular Weight | 185.56 g/mol | |
| Appearance | Dark brown solid or liquid | [1][2] |
| Melting Point | 17-20 °C (62.6-68 °F) | [1] |
| Boiling Point | 148-149 °C (298.4-300.2 °F) at 9 mmHg | [1] |
| Density | 1.404 g/mL at 25 °C | [2] |
| Flash Point | 113 °C (235.4 °F) - closed cup |
Experimental Protocols for Disposal and Decontamination
The following protocols provide detailed methodologies for the neutralization of small quantities of this compound and the decontamination of empty containers. These procedures should be carried out in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[1]
Protocol 1: Neutralization of Small Quantities of this compound Waste
This protocol is intended for the treatment of small amounts of residual this compound.
Materials:
-
This compound waste
-
Sodium carbonate (soda ash) or a mixture of soda ash and calcium hydroxide (B78521) (soda-lime)
-
Large beaker or flask
-
Stir bar and stir plate
-
Ice bath
-
pH paper or pH meter
Procedure:
-
Preparation: Place a beaker or flask containing a stir bar in an ice bath within a chemical fume hood.
-
Dilution: Slowly add the this compound waste to a large volume of cold water in the beaker with stirring. Caution: Always add the chemical to water, never the other way around, to avoid a violent reaction.[4]
-
Neutralization: Slowly and in small portions, add sodium carbonate or soda-lime to the aqueous solution. Be prepared for gas evolution (carbon dioxide).
-
Monitoring: Monitor the pH of the solution. Continue adding the neutralizing agent until the pH is between 6 and 8.
-
Disposal: Once neutralized, the resulting solution should be disposed of as hazardous waste through an approved waste disposal plant.[1][5] Consult your institution's environmental health and safety (EHS) office for specific guidance.
Protocol 2: Decontamination of Empty Containers
Empty containers that once held this compound must be decontaminated before disposal.
Materials:
-
Empty this compound container
-
5% aqueous sodium hydroxide or sodium carbonate solution
-
Water
-
Personal Protective Equipment (PPE)
Procedure:
-
Initial Rinse: In a well-ventilated fume hood, carefully rinse the empty container three times with a small amount of an inert solvent (e.g., acetone) to remove residual chemical. The rinsate must be collected and treated as hazardous waste.
-
Decontamination: Carefully add a 5% aqueous sodium hydroxide or sodium carbonate solution to the container.[4]
-
Reaction: Loosely cap the container (to avoid pressure buildup) and allow it to stand for at least 24 hours to ensure complete neutralization of any remaining residue.
-
Final Rinse: Decant the decontamination solution into a hazardous waste container. Rinse the container thoroughly with water.
-
Disposal: The decontaminated container can now be disposed of according to institutional guidelines, which may include recycling or disposal as regular laboratory glassware.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound, from initial waste generation to final disposal.
Caption: Disposal workflow for this compound.
Immediate Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat when handling this compound.[1]
-
Ventilation: All handling and disposal procedures must be conducted in a well-ventilated chemical fume hood.[1]
-
Incompatible Materials: Avoid contact with strong bases, strong oxidizing agents, alcohols, and moisture, as these can cause vigorous or explosive reactions.[1][2][3]
-
Spill Response: In the event of a spill, evacuate the area and remove all ignition sources. For small spills, use dry, inert absorbent material for cleanup.[4] Do not use combustible materials like paper towels to absorb the spill. For large spills, contact your institution's EHS department immediately.
-
First Aid: In case of skin contact, immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing.[1][4] For eye contact, rinse cautiously with water for several minutes.[1][4] Seek immediate medical attention in all cases of exposure.[1]
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines and the most current Safety Data Sheet (SDS) before handling any chemical.
References
Personal protective equipment for handling 2-Nitrobenzoyl chloride
Audience: Researchers, scientists, and drug development professionals.
This guide provides critical safety and logistical information for the handling and disposal of 2-Nitrobenzoyl chloride, ensuring the well-being of laboratory personnel and adherence to safety protocols.
Immediate Safety Information: Know the Risks
This compound is a corrosive solid that poses significant health risks upon exposure.[1][2][3][4][5] It is crucial to be aware of the following hazards:
-
Corrosive: Causes severe skin burns and eye damage.[1][2][3][4][5]
-
Irritant: Irritating to the skin, eyes, and respiratory system.[3]
-
Sensitizer: May cause an allergic skin reaction.[2]
-
Water-Reactive: Decomposes in water and is sensitive to moisture.[1][3][6][7][8][9]
-
Incompatibilities: Reacts with bases (including amines), strong oxidizing agents, and alcohols.[3][7][9]
Personal Protective Equipment (PPE): A Comprehensive Plan
The selection of appropriate PPE is paramount when working with this compound. The following table summarizes the required equipment for various laboratory operations.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (in a fume hood) | Chemical safety goggles or a face shield.[1][4] | Nitrile or neoprene gloves. | A standard lab coat. | Not generally required if handled in a certified chemical fume hood. |
| Weighing and Diluting (outside a fume hood) | Splash-proof safety goggles or a full-face respirator.[3] | Nitrile or neoprene gloves. | Tyvek-type disposable protective clothing or sleeves taped to gloves.[3][9][10] | A NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter.[3] |
| Spill Cleanup | Chemical safety goggles and a face shield. | Heavy-duty nitrile or butyl rubber gloves. | Chemical-resistant suit or apron. | A full-face respirator with an appropriate cartridge or a self-contained breathing apparatus (SCBA).[1][6][11] |
| Emergency Situation | Full-face shield over chemical safety goggles. | Heavy-duty, chemical-resistant gloves. | Full-body chemical-resistant suit. | Self-contained breathing apparatus (SCBA).[1][6][11] |
Operational Plan: Step-by-Step PPE Protocol
Proper donning and doffing of PPE are critical to prevent contamination.
Donning Procedure:
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Inner Gloves: Put on the first pair of nitrile gloves.
-
Body Protection: Don a lab coat or chemical-resistant suit.
-
Respiratory Protection: If required, perform a fit check and don the respirator.
-
Eye/Face Protection: Put on chemical safety goggles and a face shield if necessary.
-
Outer Gloves: Put on the second pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat or suit.
Doffing Procedure (to be performed in a designated area):
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in a designated hazardous waste container.
-
Body Protection: Remove the lab coat or suit by rolling it down from the shoulders, avoiding contact with the exterior.
-
Eye/Face Protection: Remove the face shield and goggles from the back of the head.
-
Respiratory Protection: Remove the respirator from the back of the head.
-
Inner Gloves: Remove the inner pair of gloves using the same peeling technique.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Disposal Plan: Managing Contaminated Materials
All materials contaminated with this compound must be treated as hazardous waste.
-
Contaminated PPE: All disposable PPE (gloves, Tyvek suits, etc.) should be placed in a designated, sealed, and labeled hazardous waste container for disposal.[1]
-
Chemical Waste: Unused this compound and any solutions containing it must be disposed of through an approved waste disposal plant.[1] Always adhere to local, regional, and national hazardous waste regulations.[1]
-
Spill Residue: Absorbent materials used for spill cleanup should be collected in a sealed container and disposed of as hazardous waste.[3]
Mandatory Visualization: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: PPE Selection Workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. This compound | C7H4ClNO3 | CID 11875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound 97 610-14-0 [sigmaaldrich.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. This compound CAS#: 610-14-0 [m.chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. P-NITROBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. 4-Nitrobenzoyl chloride | C7H4ClNO3 | CID 8502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
